molecular formula C15H15NO2 B1456129 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide CAS No. 1159944-09-8

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B1456129
CAS No.: 1159944-09-8
M. Wt: 241.28 g/mol
InChI Key: KAVBJKJZODAIRN-UHFFFAOYSA-N
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Description

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide (CAS 1159944-09-8) is an organic compound with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . It is a member of the biphenyl carboxamide family. While specific biological or mechanistic data for this exact compound is not readily available in public sources, related biphenyl-4-carboxamide structures are of significant interest in various research fields, including medicinal chemistry and materials science . For instance, certain biphenyl carboxamide derivatives are investigated for their potential photophysical properties, such as emitting green fluorescence, making them subjects of study in the development of new optical materials . This product is provided for research purposes, and researchers are encouraged to conduct their own experiments to explore its specific properties and potential applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-hydroxyphenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)15(18)13-5-3-11(4-6-13)12-7-9-14(17)10-8-12/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVBJKJZODAIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683573
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159944-09-8
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Biphenyl Carboxamide

The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, yet under-explored, member of this family: 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide . While direct and extensive literature on this exact molecule is nascent, its structural motifs suggest a rich potential for biological activity, drawing parallels to established classes of bioactive molecules. This document, therefore, serves as a technical primer for researchers, scientists, and drug development professionals. It synthesizes foundational chemical principles with data from analogous compounds to provide a comprehensive roadmap for its synthesis, characterization, and potential pharmacological exploration. We will delve into rational synthesis design, state-of-the-art analytical workflows, and a data-driven exploration of its likely biological targets, with a particular focus on the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.

Physicochemical Properties and Structural Analysis

This compound (CAS Number: 1159944-09-8) is a small molecule characterized by a biphenyl core, a common feature in many pharmacologically active compounds due to its rigid yet conformationally flexible nature.[1] One phenyl ring is substituted with an N,N-dimethylcarboxamide group at the 4-position, while the other bears a hydroxyl group at the 4'-position.

PropertyValueSource
CAS Number 1159944-09-8[2][3]
Molecular Formula C₁₅H₁₅NO₂Calculated
Molecular Weight 241.29 g/mol Calculated
Appearance Off-white to white solid (predicted)Inferred
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols.Inferred

The presence of the hydroxyl group and the carboxamide moiety suggests the potential for hydrogen bonding, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The N,N-dimethyl substitution on the amide may enhance its metabolic stability and solubility.

Strategic Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a convergent synthesis strategy. The key steps involve the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the amidation of a carboxylic acid intermediate. This approach offers high yields and functional group tolerance.[4]

Synthesis_Workflow A 4-Bromobenzoic acid C 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid A->C Suzuki-Miyaura Coupling B 4-Hydroxyphenylboronic acid B->C F This compound C->F Amidation D Amide Coupling Reagent (e.g., HATU, EDC/HOBt) D->F E Dimethylamine E->F

Figure 1: Synthetic workflow for the target compound.
Step 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Synthesis

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[5][6][7]

Protocol:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzoic acid (1.0 eq) and 4-hydroxyphenylboronic acid (1.2 eq) in a suitable solvent system, such as a mixture of toluene and ethanol.

  • Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

Step 2: Amidation of the Carboxylic Acid Intermediate

The final step involves the coupling of the synthesized biphenyl carboxylic acid with dimethylamine. Various modern amide coupling reagents can be employed to facilitate this transformation efficiently, minimizing side reactions and preserving sensitive functional groups.[8][9][10]

Protocol:

  • Reactant Preparation: In a dry reaction vessel, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling Agent Activation: Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add dimethylamine hydrochloride (1.2 eq) and an additional equivalent of DIPEA to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS HPLC HPLC/UPLC Start->HPLC Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation MS->Structure_Confirmation Purity Purity Assessment (>95%) HPLC->Purity

Figure 2: Analytical characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The chemical shifts and coupling patterns will confirm the substitution pattern. The N,N-dimethyl group will likely appear as one or two singlets depending on the rotational barrier around the C-N amide bond. The hydroxyl proton will be a broad singlet, the position of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the amide will have a characteristic downfield shift.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide further structural confirmation. Common fragmentation pathways for N,N-dimethylcarboxamides involve cleavage of the amide bond.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is a typical starting point for method development. The purity is determined by the peak area percentage of the main component.

Postulated Biological Activity: A Focus on TRPV1 Antagonism

The biphenyl-4-carboxamide scaffold is a well-established pharmacophore in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[11][12] TRPV1 is a non-selective cation channel that plays a critical role in the detection and transduction of nociceptive stimuli, including heat, protons, and capsaicin.[8] As such, TRPV1 antagonists are being actively investigated as potential analgesics for various pain conditions.[13][14]

TRPV1_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens to allow Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) Stimuli->TRPV1 Activates Antagonist 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-4-carboxamide (Postulated Antagonist) Antagonist->TRPV1 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Figure 3: Postulated mechanism of action as a TRPV1 antagonist.

The structural similarity of this compound to known biphenyl carboxamide TRPV1 antagonists suggests that it may also bind to and inhibit the function of this channel. The hydroxyl group could potentially form a key hydrogen bond within the receptor's binding pocket, a common interaction for many TRPV1 modulators.

In Vitro Evaluation of TRPV1 Antagonism

To validate this hypothesis, a series of in vitro assays can be performed.

Protocol: Calcium Influx Assay

  • Cell Culture: Use a stable cell line expressing human TRPV1 (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound for a predetermined period.

  • Stimulation and Measurement: Add a known TRPV1 agonist (e.g., capsaicin) and immediately measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a sigmoidal dose-response curve.

Analogous Biphenyl Carboxamide TRPV1 AntagonistsIC₅₀ (nM)Source
ASP83707.4 (human TRPV1)[11]
A-4256196.5 (human TRPV1)[6][15]
AMG98104.3 (rat TRPV1)[6]

Alternative Potential Biological Activity: Antifungal Properties

Recent studies have also highlighted the potential of biphenyl carboxamide derivatives as antifungal agents.[16][17][18] These compounds have shown efficacy against a range of plant pathogenic fungi. The proposed mechanism of action for some of these derivatives involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[19]

Protocol: In Vitro Antifungal Susceptibility Testing

  • Fungal Strains: Select a panel of relevant fungal pathogens (e.g., Botrytis cinerea, Aspergillus niger, Candida albicans).

  • Culture Preparation: Grow the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Broth Microdilution Assay: Prepare serial dilutions of this compound in a liquid growth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the fungal spores or cells to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[20][21][22]

Analogous Antifungal Biphenyl DerivativesMIC (µg/mL)Target OrganismSource
A novel biphenyl carboxamide3.125Botrytis cinerea[17]
Another novel biphenyl carboxamide6.25Sclerotinia sclerotiorum[18]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the extensive research into its structural analogs, it holds significant potential as a modulator of biological systems, particularly as a TRPV1 antagonist for the development of novel analgesics. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and characterization. Further investigation into its biological activities, including in vivo efficacy and safety profiling, is warranted to fully elucidate its therapeutic potential. The exploration of its antifungal properties also presents an intriguing alternative avenue for research. This guide serves as a foundational resource to catalyze further research and development efforts surrounding this and related biphenyl carboxamide derivatives.

References

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  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management | Request PDF. (2023). Retrieved January 20, 2026, from [Link]

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  • TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.).
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Sources

A Technical Guide to the Structural Elucidaion of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the systematic approach to the structural elucidation of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide, a substituted biphenyl carboxamide of interest in medicinal chemistry and drug development. This document provides not just a series of protocols, but a strategic workflow designed for researchers, scientists, and professionals in drug development. We will explore the integrated application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, culminating in the definitive structural confirmation by X-ray crystallography. Each step is explained with a focus on the causality behind experimental choices, ensuring a self-validating system of analysis.

Introduction: The Imperative of Unambiguous Structure Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the realm of drug discovery and development, the precise characterization of a novel chemical entity is a foundational requirement. This compound, with its biphenyl core, presents a scaffold found in numerous biologically active compounds. Its structural features—a hydroxyl group, a dimethylamide, and the rotational freedom of the biphenyl system—necessitate a multi-faceted analytical approach for complete and accurate characterization. This guide will walk through the logical progression of experiments, from establishing the molecular formula to mapping the intricate connectivity and spatial arrangement of the atoms.

The Strategic Workflow for Structure Elucidation

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a cohesive and verifiable picture.

Caption: Logical workflow for the structural elucidation of a small molecule.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and critical step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 0.5-5 µM. To facilitate protonation, 0.1% formic acid can be added to the solution.[1][2]

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 120-300 µL/hr.[1] Acquire the spectrum in positive ion mode, as the amide and hydroxyl groups can be protonated.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺). The high-resolution data will provide the accurate mass, which can be used to determine the elemental formula.

Expected Data and Interpretation
ParameterExpected ValueInterpretation
Molecular Formula C₁₅H₁₅NO₂Derived from synthesis and confirmed by HRMS.
Molecular Weight 241.29 g/mol Calculated from the molecular formula.
[M+H]⁺ (High-Res) 242.1176Confirms the molecular weight and elemental composition.

Fragmentation Analysis: The fragmentation pattern provides valuable structural information. Key expected fragments for this compound would arise from the cleavage of the amide bond and the biphenyl linkage. The loss of the dimethylamino group (-N(CH₃)₂) would result in a significant fragment. Aromatic compounds typically show strong molecular ion peaks due to their stability.[3]

Infrared Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected Data and Interpretation
Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
~3300O-H (Phenol)StretchingBroad
~3030Aromatic C-HStretchingSharp, medium
~2930Aliphatic C-HStretchingSharp, medium
~1630C=O (Amide)StretchingStrong, sharp
~1600, ~1480Aromatic C=CStretchingMedium to strong
~1250C-N (Amide)StretchingMedium
~1200C-O (Phenol)StretchingMedium

The presence of a broad O-H stretch, a strong amide C=O stretch, and characteristic aromatic C-H and C=C stretches would provide strong evidence for the proposed structure.[6]

UV-Vis Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for identifying conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is around 10⁻⁵ M.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.[7]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Data and Interpretation
ParameterExpected Value (nm)Interpretation
λmax ~260-280Characteristic of the π → π* transition in the conjugated biphenyl system.[8]

The biphenyl chromophore is expected to exhibit a strong absorption band in the UV region. The position of the λmax can be influenced by the substituents on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity between atoms.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.[9]

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR Acquisition: Perform a series of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to assemble the molecular structure.[10]

Expected ¹H NMR Data (in DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.5s1H-OH
~7.6d2HAr-H (ortho to -CONH₂)
~7.5d2HAr-H (meta to -CONH₂)
~7.4d2HAr-H (ortho to -OH)
~6.8d2HAr-H (meta to -OH)
~3.0s6H-N(CH₃)₂
Expected ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (ppm)Assignment
~169C=O (Amide)
~157Ar-C (C-OH)
~140-120Ar-C
~35-N(CH₃)₂
2D NMR Correlation Analysis

Caption: Key 2D NMR correlations for structure confirmation.

  • COSY: Will show correlations between adjacent aromatic protons on each ring.

  • HSQC: Will correlate each proton signal to its directly attached carbon signal.

  • HMBC: Is crucial for connecting the fragments. Key correlations would be from the N-methyl protons to the amide carbonyl carbon, and from the aromatic protons to the quaternary carbons of the biphenyl linkage.

X-ray Crystallography: The Definitive Structure

While the combination of spectroscopic techniques provides a highly confident structural assignment, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles.

Expected Outcome

The X-ray crystal structure will provide precise information on:

  • The connectivity of all atoms.

  • Bond lengths and angles.

  • The dihedral angle between the two phenyl rings in the solid state.

  • Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Conclusion: A Convergence of Evidence

The structural elucidation of this compound is achieved through a systematic and logical application of modern analytical techniques. Mass spectrometry establishes the molecular formula, while FTIR and UV-Vis spectroscopy identify the key functional groups and conjugated system. 1D and 2D NMR spectroscopy provide the detailed connectivity map of the molecule. Finally, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. This integrated approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical foundation for any further research and development involving this compound.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • A new series of transient receptor potential vanilloid type 1 (TRPV1) antagonists were designed and synthesized from N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochloride (8). (2018). PubMed. [Link]

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4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide CAS number 1159944-09-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Hydroxy-[1,1'-biphenyl]-4-carboxamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The [1,1'-biphenyl]-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a key subclass, the 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide derivatives. We will explore the synthetic strategies for their creation, delve into their diverse pharmacological activities, and discuss their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold. A representative molecule of this class is 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide (CAS Number 1159944-09-8).[3][4][5]

Introduction: The Biphenyl Carboxamide Scaffold

Biphenyl derivatives are of significant interest in organic and medicinal chemistry, serving as crucial intermediates for a wide array of drugs and other functional materials.[6] The biphenyl structure offers a semi-rigid backbone that can be readily functionalized, allowing for the precise spatial orientation of pharmacophoric groups. The addition of a carboxamide moiety introduces a stable, planar group capable of forming key hydrogen bond interactions with biological targets. The further incorporation of a hydroxyl group at the 4'-position provides another critical interaction point, often enhancing binding affinity and influencing pharmacokinetic properties.

The inherent flexibility of the biphenyl ring system allows it to adopt various conformations within a binding pocket, potentially leading to additional interactions with a protein target.[1] This combination of features makes the 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide core a promising starting point for the design of novel therapeutics.

Synthetic Strategies: Building the Core Scaffold

The construction of 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide derivatives typically involves a convergent synthesis strategy, centered around two key chemical transformations: the formation of the biphenyl core and the creation of the amide bond.

Formation of the Biphenyl Core: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing biphenyls and their derivatives.[2][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester. The reaction is highly efficient, tolerant of a wide range of functional groups, and generally proceeds under mild conditions, making it ideal for complex molecule synthesis.

A general approach involves the coupling of a 4-halobenzamide derivative with 4-hydroxyphenylboronic acid (or its protected equivalent). The choice of protecting group for the hydroxyl moiety is crucial to prevent side reactions and is typically removed in a subsequent step.

Amide Bond Formation

The amide bond can be formed either before or after the Suzuki-Miyaura coupling. A common strategy is to first synthesize the requisite biphenyl carboxylic acid, which is then coupled with an appropriate amine. Standard amide coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., BOP, PyBOP), are often employed in the presence of a base. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with the desired amine.[1]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound.

G cluster_0 Pathway A: Amide formation first cluster_1 Pathway B: Suzuki coupling first A1 4-Bromobenzoic acid A2 4-Bromo-N,N-dimethylbenzamide A1->A2 Amide Coupling (e.g., SOCl2, Dimethylamine) A4 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-4-carboxamide A2->A4 Suzuki-Miyaura Coupling (Pd catalyst, Base) A3 4-Hydroxyphenylboronic acid A3->A4 B1 4-Bromobenzoic acid B2 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid B1->B2 Suzuki-Miyaura Coupling (Pd catalyst, Base) B4 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-4-carboxamide B2->B4 Amide Coupling (e.g., EDC, HOBt) B3 4-Hydroxyphenylboronic acid B3->B2 B5 Dimethylamine B5->B4

Caption: Generalized synthetic pathways to 4'-hydroxy-biphenyl-4-carboxamide derivatives.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling step.

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, combine the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).[6]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02-0.05 eq).[6]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biphenyl product.

Physicochemical Properties and Analytical Characterization

The physicochemical properties of 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide derivatives are key to their biological function and drug-like potential.

PropertyInfluence of Functional GroupsAnalytical Technique
Solubility The hydroxyl group can increase aqueous solubility through hydrogen bonding with water. The N,N-dimethylamide is also polar. However, the biphenyl core is hydrophobic.HPLC with UV detection, Potentiometric titration[7]
Lipophilicity (LogP) The large aromatic biphenyl system contributes to high lipophilicity. The hydroxyl and amide groups decrease lipophilicity.Reverse-phase HPLC, Computational models
Hydrogen Bonding The hydroxyl group acts as both a hydrogen bond donor and acceptor. The amide oxygen is a hydrogen bond acceptor.X-ray crystallography, NMR spectroscopy
Metabolism The hydroxyl group is a potential site for glucuronidation or sulfation. The N-methyl groups can be susceptible to N-dealkylation by cytochrome P450 enzymes.[8]In vitro microsomal stability assays, LC-MS/MS analysis of metabolites

Standard analytical methods for structure confirmation and purity assessment include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, further structural information.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[9]

Biological Activities and Therapeutic Potential

The 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide scaffold is found in compounds with a wide range of biological activities.

Biological Target/ActivityReported Examples of Biphenyl CarboxamidesPotential Therapeutic Area
Antifungal Novel carboxamide derivatives have shown potent activity against various plant pathogens, including resistant strains.[10][11]Agrochemicals, Human fungal infections
Anticancer Biphenyl carboxylic acids and amides have demonstrated in vitro activity against breast cancer cell lines.[6] Some biphenyl amides act as Hsp90 C-terminal inhibitors.[1]Oncology
TRPV1 Antagonists Biphenyl-4-carboxamide derivatives have been developed as orally available antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[12]Neuropathic pain
Carbonic Anhydrase Inhibition Certain complex biphenyl derivatives have shown potent inhibition of carbonic anhydrase.[13]Glaucoma, Epilepsy
Mechanism of Action: Hsp90 Inhibition

As an example of a potential mechanism, some biphenyl amide derivatives have been identified as inhibitors of the C-terminus of Heat shock protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.

G cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition Pathway Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (ATP-bound, Closed) Hsp90_open->Hsp90_closed ATP Binding Hsp90_closed->Hsp90_open ATP Hydrolysis Client_folded Folded Client Protein Hsp90_closed->Client_folded Folding & Release Client_unfolded Unfolded Client Protein (e.g., Her2, Akt, Raf1) Client_unfolded->Hsp90_open Binding Degradation Proteasomal Degradation Client_unfolded->Degradation Degradation Cell Survival, Proliferation Cell Survival, Proliferation Client_folded->Cell Survival, Proliferation Promotes Cochaperones Co-chaperones Inhibitor Biphenyl Carboxamide Inhibitor Inhibitor->Hsp90_closed Binds to C-terminus, prevents client folding Apoptosis Apoptosis Degradation->Apoptosis Leads to

Caption: Simplified pathway of Hsp90 inhibition by biphenyl carboxamide derivatives.

Conclusion and Future Directions

The 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide scaffold is a versatile and highly tractable platform for the development of novel therapeutic agents. The synthetic accessibility, primarily through the robust Suzuki-Miyaura coupling, allows for the creation of diverse chemical libraries. The demonstrated range of biological activities, from anticancer to pain management, underscores the therapeutic potential of this class of molecules.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution patterns on both phenyl rings to optimize potency and selectivity for specific biological targets.[1]

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing in vivo efficacy and safety.

  • Exploration of New Biological Targets: Screening of diverse 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide libraries against a wider range of biological targets to uncover new therapeutic applications.

References

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  • Wang, Y., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry. [Link]

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Physical and chemical properties of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide, a biphenyl carboxamide derivative of interest in medicinal chemistry and drug discovery. The biphenyl scaffold is a prevalent motif in many biologically active compounds, and understanding the characteristics of its derivatives is crucial for the rational design of novel therapeutics.[1][2] This document outlines the compound's structure, physicochemical properties, and provides detailed protocols for its synthesis and characterization.

Compound Identification and Structure

IUPAC Name: this compound

CAS Number: 1159944-09-8[3]

Molecular Formula: C₁₅H₁₅NO₂

Molecular Weight: 241.29 g/mol

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Precise experimental data for this specific molecule is not widely available in the public domain. Therefore, the following table summarizes predicted physicochemical properties, which can serve as a valuable guide for experimental design and handling. These predictions are based on established computational models.

PropertyPredicted ValueNotes and Considerations
Melting Point (°C) 200 - 220Prediction based on the structure's rigidity, polarity, and potential for hydrogen bonding. Experimental determination via Differential Scanning Calorimetry (DSC) is recommended for confirmation.
Boiling Point (°C) > 400High boiling point is expected due to the molecular weight and polar functional groups. Likely to decompose before boiling at atmospheric pressure.
Water Solubility LowThe presence of the large hydrophobic biphenyl core suggests low aqueous solubility. The polar hydroxyl and amide groups may slightly increase solubility compared to unsubstituted biphenyl.[4][5]
Solubility in Organic Solvents Soluble in polar organic solventsExpected to be soluble in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.[6]
pKa ~9-10 (phenolic hydroxyl)The phenolic hydroxyl group is weakly acidic. This value is an estimate and can be influenced by the electronic effects of the carboxamide group.
LogP ~2.5 - 3.5This predicted octanol-water partition coefficient indicates a moderate level of lipophilicity.

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by an amide bond formation.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Formation A 4-Bromobenzoyl chloride D 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid A->D Reacts with B 4-Hydroxyphenylboronic acid B->D Reacts with C Pd Catalyst & Base C->D Catalyzed by E 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid H 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-4-carboxamide E->H Reacts with F Dimethylamine F->H Reacts with G Coupling Agent (e.g., EDC, HOBt) G->H Mediated by

Figure 2: General synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[7][8]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). Add a base, typically an aqueous solution of sodium carbonate (2.0 M, 3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify with 1 M HCl to precipitate the product.

  • Isolation: Filter the precipitate, wash with water, and dry under vacuum to yield 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

Step 2: Synthesis of this compound via Amide Coupling

This protocol is based on standard amide bond formation techniques using a carbodiimide coupling agent.[9][10][11]

  • Reaction Setup: Dissolve 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add dimethylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[12][13][14][15]

Purification Workflow

Purification_Workflow A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Analyze Fractions by TLC/HPLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Compound H->I

Figure 3: General workflow for purification by column chromatography.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[16][17]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8d2HAr-H (protons ortho to carboxamide)
~7.4-7.6m4HAr-H (protons on the other phenyl ring)
~6.8-7.0d2HAr-H (protons ortho to hydroxyl group)
~5.0-6.0br s1H-OH
~3.1s6H-N(CH₃)₂

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~171C=O (amide)
~155C-OH
~142Ar-C (quaternary)
~135Ar-C (quaternary)
~132Ar-C (quaternary)
~128Ar-CH
~127Ar-CH
~116Ar-CH
~38-N(CH₃)₂

Protocol for NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[18][19][20][21]

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3500 (broad)O-H stretchPhenolic hydroxyl
3000-3100 (medium)C-H stretchAromatic C-H
2850-2960 (medium)C-H stretchAliphatic C-H (from N-methyl)
1620-1650 (strong)C=O stretchTertiary amide
1400-1600 (multiple bands)C=C stretchAromatic ring
1200-1300 (strong)C-O stretchPhenol
1100-1250 (strong)C-N stretchAmide

Protocol for Solid Sample FT-IR Analysis (Thin Film Method):

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

  • Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[22][23][24][25][26]

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 241

  • Major Fragment Ions:

    • m/z = 197 ([M - N(CH₃)₂]⁺)

    • m/z = 169 ([M - CON(CH₃)₂]⁺)

    • m/z = 141 (Biphenyl fragment)

    • m/z = 72 ([CON(CH₃)₂]⁺)

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a detailed overview of the key physical and chemical properties of this compound. While experimental data for this specific molecule is limited, the provided predicted values and established analytical protocols for similar compounds offer a solid foundation for researchers and scientists in the field of drug development. The synthetic and characterization workflows outlined herein are designed to be robust and reproducible, enabling the efficient preparation and validation of this and related biphenyl carboxamide derivatives for further investigation.

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An In-Depth Technical Guide to 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide: Properties and Context within Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide, detailing its fundamental molecular properties and exploring its scientific context, particularly within the broader class of biphenyl-4-carboxamide derivatives. While specific experimental data for this exact compound is limited in publicly available literature, this document synthesizes information on its characteristics and the well-established biological activities of structurally related molecules.

Core Molecular Identifiers and Properties

This compound is a biphenyl derivative characterized by a hydroxyl group at the 4'-position and an N,N-dimethylcarboxamide group at the 4-position. These functional groups are key to its chemical reactivity and potential biological interactions.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂ [cite: ]
Molecular Weight 241.29 g/mol [1]
CAS Number 1159944-09-8[2], [3]

Synthetic Strategy: A Generalized Approach

A plausible synthetic workflow is outlined below:

G cluster_0 Suzuki Coupling cluster_1 Amidation cluster_2 Demethylation A 4-Bromobenzoyl chloride C 4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride A->C Pd catalyst, Base B 4-Methoxyphenylboronic acid B->C E 4'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide C->E D Dimethylamine D->E F Final Product: This compound E->F BBr₃ or other demethylating agent

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Generalized)

Step 1: Suzuki Coupling

  • To a solution of 4-bromobenzoyl chloride and 4-methoxyphenylboronic acid in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4'-methoxy-[1,1'-biphenyl]-4-carbonyl chloride.

Step 2: Amidation

  • Dissolve the crude 4'-methoxy-[1,1'-biphenyl]-4-carbonyl chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath and add dimethylamine (typically as a solution in a suitable solvent).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup, extract the product, dry the organic layer, and concentrate to yield crude 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide.

Step 3: Demethylation

  • Dissolve the methoxy-protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Cool the solution and add a demethylating agent such as boron tribromide (BBr₃).

  • Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Quench the reaction carefully with methanol or water.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Biological Context: A Potential TRPV1 Antagonist

The biphenyl-4-carboxamide scaffold is a well-recognized pharmacophore in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons (low pH), and certain endogenous lipids.[5]

Mechanism of Action of TRPV1 Antagonists

TRPV1 antagonists function by binding to the receptor and preventing its activation by various stimuli. This blockade of the ion channel inhibits the influx of calcium and sodium ions, which in turn prevents the depolarization of sensory neurons and the subsequent transmission of pain signals to the central nervous system.[5]

G cluster_0 TRPV1 Channel Activation cluster_1 TRPV1 Channel Antagonism Stimuli Noxious Stimuli (Heat, Capsaicin, Low pH) TRPV1_open TRPV1 Channel (Open) Stimuli->TRPV1_open Ion_Influx Ca²⁺/Na⁺ Influx TRPV1_open->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Pain_Signal Pain Signal to CNS Depolarization->Pain_Signal Antagonist {Biphenyl-4-carboxamide Derivative} TRPV1_closed TRPV1 Channel (Closed/Blocked) Antagonist->TRPV1_closed No_Influx No Ion Influx TRPV1_closed->No_Influx No_Signal Blocked Pain Signal No_Influx->No_Signal Stimuli_blocked->TRPV1_closed Blocked

Caption: Mechanism of TRPV1 antagonism by biphenyl-4-carboxamide derivatives.

Significance in Drug Development

The development of potent and selective TRPV1 antagonists is a significant area of research for the treatment of various pain conditions, especially neuropathic and inflammatory pain.[4][5] The biphenyl-4-carboxamide class of compounds has been explored for this purpose, with structure-activity relationship (SAR) studies identifying key structural features that modulate potency and pharmacokinetic properties.[4] While specific biological data for this compound is not available, its structure is consistent with that of a potential TRPV1 antagonist. Further biological evaluation would be required to determine its activity and selectivity.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . While detailed experimental protocols and specific biological activity data for this compound are not extensively documented in public sources, its structural similarity to known TRPV1 antagonists places it within a class of molecules with significant therapeutic potential for pain management. The generalized synthetic route and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring this and related biphenyl-4-carboxamide derivatives.

References

  • Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed. [Link]

  • AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][4][6] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. PubMed. [Link]

  • What are TRPV1 antagonists and how do they work? Patsnap Synapse. [Link]

  • This compound. Xinheng Bomei Technology. [Link]

  • MEFENAMIC ACID. Global Substance Registration System. [Link]

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Discovery and Synthesis of Novel Biphenyl Carboxamide Compounds: A Strategic Guide to Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The biphenyl carboxamide motif represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents across a wide spectrum of diseases.[1][2] Its unique combination of a conformationally flexible biphenyl backbone and a hydrogen-bonding carboxamide linker allows for potent and selective interactions with a multitude of biological targets. This guide, intended for drug discovery professionals, provides a comprehensive overview of the strategic synthesis, structure-activity relationship (SAR) analysis, and biological evaluation of novel biphenyl carboxamide compounds. We will delve into the causality behind key experimental choices, present detailed, field-proven protocols for synthesis and evaluation, and explore a case study in cancer therapeutics to illustrate the path from scaffold design to lead optimization.

Chapter 1: The Biphenyl Carboxamide Scaffold in Modern Drug Discovery

The biphenyl scaffold is a recurring structural motif in a vast number of natural products and synthetic compounds, prized for its unique physicochemical properties.[3][4] Its two phenyl rings, connected by a single C-C bond, can rotate, allowing the molecule to adopt various conformations to fit optimally within a protein's binding pocket. This conformational flexibility is a key reason for its "privileged" status.[1] When combined with the carboxamide linkage—a cornerstone of peptide chemistry and a frequent component in small-molecule therapeutics—the resulting scaffold is endowed with a potent combination of hydrophobic and hydrogen-bonding capabilities.[5][6]

This structural versatility has enabled the development of biphenyl carboxamide derivatives as:

  • Anticancer Agents: Targeting critical oncogenic proteins like Hsp90, PKMYT1, and Cdk4.[1][7][8][9]

  • Analgesics: Acting as potent antagonists for pain receptors such as TRPV1.[10]

  • Anti-inflammatory Drugs: Modulating inflammatory pathways.[11]

  • Antifungal Agents: Showing efficacy against resilient plant pathogens.[3][12]

The successful application of this scaffold across such diverse therapeutic areas underscores its importance and justifies a deep, technical exploration of its synthesis and optimization.

Chapter 2: Strategic Synthesis of Biphenyl Carboxamide Cores

The synthesis of a biphenyl carboxamide library can be logically deconstructed into two primary phases: the construction of the core biphenyl framework and the subsequent formation of the amide bond. The efficiency and robustness of these two steps are paramount for generating chemical diversity for screening and optimization.

Construction of the Biphenyl Framework: The Suzuki-Miyaura Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing biphenyls in a laboratory and industrial setting.[13]

Causality Behind the Choice: The Suzuki-Miyaura reaction is favored over other cross-coupling methods (e.g., Stille, Negishi) for several compelling reasons:

  • Mild Reaction Conditions: It typically proceeds under gentle heating, preserving sensitive functional groups elsewhere in the molecule.

  • Reagent Stability: The organoboron reagents (boronic acids and esters) are generally stable to air and moisture, making them easy to handle.

  • Byproduct Profile: The inorganic byproducts are non-toxic and easily removed during workup, simplifying purification.

  • Commercial Availability: A vast array of substituted aryl halides and arylboronic acids are commercially available, enabling rapid library synthesis.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition biphenyl_product Ar1-Ar2 pd0->biphenyl_product Product Release pd2_trans Ar1-Pd(II)L2-Ar2 pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide Ar1-X aryl_halide->pd2_complex boronic_acid Ar2-B(OR)2 boronic_acid->pd2_trans base Base base->pd2_trans Activates Boronic Acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Biphenyl Synthesis [14]

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the mixture.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or NMP) and an aqueous solution.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring. Reaction temperature typically ranges from 80-110 °C. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired biphenyl compound.

Formation of the Carboxamide Bond

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[6] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the "activation" of the carboxylic acid.[15]

Causality Behind the Choice: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used because they are highly efficient, suppress side reactions, and minimize racemization when working with chiral substrates. They convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine nucleophile.

Amide_Coupling_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Ester Intermediate RCOOH->ActiveEster Activation HATU HATU (Coupling Reagent) HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine Amine (R'-NH2) Amine->Tetrahedral Nucleophilic Attack Amide Amide Product (R-CO-NHR') Tetrahedral->Amide Collapse Byproduct Byproduct (HOAt) Tetrahedral->Byproduct

Figure 2: Generalized mechanism for HATU-mediated amide bond formation.

Protocol 2.2: General Procedure for HATU-Mediated Amide Coupling

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve the biphenyl carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine, 2.0-3.0 equiv), to the solution. Stir for 5-15 minutes at room temperature to allow for pre-activation of the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts. Dry the organic layer, concentrate, and purify by flash column chromatography.

A Unified Synthetic Workflow

The combination of these two robust reactions provides a powerful and versatile platform for the synthesis of diverse biphenyl carboxamide libraries.

Synthetic_Workflow start1 Aryl Halide (e.g., Bromobenzoic Acid) step1 Step 1: Suzuki Coupling Construction of the Biphenyl Carboxylic Acid start1->step1:f0 start2 Arylboronic Acid start2->step1:f0 start3 Amine step2 Step 2: Amide Formation Coupling with Amine start3->step2:f0 step1:f1->step2:f0 product Final Product Biphenyl Carboxamide step2:f1->product

Figure 3: A streamlined two-step workflow for biphenyl carboxamide synthesis.

Chapter 3: Case Study: Targeting Hsp90 in Oncology

The 90 kDa heat shock protein (Hsp90) is a molecular chaperone essential for the stability and function of numerous oncogenic "client" proteins, making it a prime target for cancer therapy.[1] Biphenyl carboxamide derivatives have been successfully developed as potent inhibitors of the Hsp90 C-terminus.[1]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the biphenyl carboxamide scaffold has yielded crucial insights into the structural requirements for potent Hsp90 inhibition and anti-proliferative activity in breast cancer cell lines.[1]

Key SAR Findings:

  • Biphenyl Substitution: The substitution pattern on the biphenyl core is critical. Studies have shown that certain substitution patterns can significantly impact the compound's ability to orient itself within the Hsp90 binding pocket.

  • Benzamide Side Chain: Modifications to the benzamide portion of the molecule are highly influential. The introduction of para-substituents, particularly halogens (Cl, Br, I) or a methoxy group, on the terminal phenyl ring often leads to a marked increase in potency.[1] This suggests a specific interaction within a sub-pocket of the protein. Substitution at the ortho position, however, is generally detrimental, likely due to steric hindrance that disrupts key hydrogen bonding networks.[1]

Compound SeriesBiphenyl Moiety ModificationBenzamide Side Chain ModificationResulting Anti-proliferative ActivityReference
Series A UnsubstitutedUnsubstituted (Benzamide)Baseline (Low micromolar IC₅₀)[1]
Series B Unsubstitutedpara-ChloroIncreased Potency (Nanomolar IC₅₀)[1]
Series C Unsubstitutedpara-MethoxyIncreased Potency (Nanomolar IC₅₀)[1]
Series D ortho-MethylUnsubstitutedDecreased Potency [1]

Table 1: Summary of Structure-Activity Relationships for Biphenyl Carboxamide Hsp90 Inhibitors.

Chapter 4: Biological Evaluation and Physicochemical Characterization

Once synthesized, novel compounds must be rigorously tested to confirm their structure and quantify their biological activity.

In Vitro Anti-Proliferative Assay

A fundamental assay in oncology drug discovery is the measurement of a compound's ability to inhibit the growth of cancer cells. The MTT or resazurin (AlamarBlue) assays are common, colorimetric methods for assessing cell viability.

Protocol 4.1: General Procedure for Anti-Proliferative Assay (Resazurin-Based)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well microtiter plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized biphenyl carboxamide compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assessment: Add a resazurin-based reagent to each well and incubate for an additional 2-4 hours. The viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.

  • Data Acquisition: Measure the fluorescence of each well using a plate reader (e.g., excitation ~560 nm, emission ~590 nm).

  • Data Analysis: Normalize the fluorescence readings to the vehicle control wells. Plot the normalized values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Physicochemical and Structural Characterization

The identity and purity of each synthesized compound must be unambiguously confirmed using a suite of standard analytical techniques.

Analytical TechniqueInformation ProvidedExample Data[2]
¹H, ¹³C NMR Confirms the carbon-hydrogen framework and connectivity of the molecule.¹H-NMR (400 MHz, CDCl₃): δ (ppm) 7.49-7.46 (m, 1H), 7.44-7.42 (m, 3H)...
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its elemental composition.ESI-MS: m/z 271.25 [M-H]⁻
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., C=O and N-H stretches for the amide).IR (KBr, υmax, cm⁻¹): 3332 (N-H), 1716 (C=O)...
Melting Point (M.P.) Provides an indication of the compound's purity.M.P.: 145-147 °C

Table 2: Standard Characterization Data for Synthesized Compounds.

Chapter 5: Future Directions and Emerging Applications

The biphenyl carboxamide scaffold is far from being fully exploited. Current research continues to uncover novel applications and biological targets. Structure-based drug design, as demonstrated in the development of selective PKMYT1 inhibitors, allows for the rational design of compounds with enhanced potency and selectivity by targeting specific amino acid residues in the protein active site.[7][9] Furthermore, the application of these compounds as antifungal agents for crop protection highlights their potential beyond human therapeutics, offering new avenues for development in agrochemicals.[12] The continued exploration of chemical space around this versatile core, guided by robust synthetic strategies and detailed biological evaluation, promises to yield the next generation of innovative therapeutic and commercial agents.

References

  • Ohta, T., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed. Available at: [Link]

  • Bode, J. W. (2006). Emerging Methods in Amide- And Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Cheng, X., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wang, Z., et al. (2024). Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Chouhan, A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Cheng, X., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. PubMed. Available at: [Link]

  • Lacey, E. A., & Talbot, E. P. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Available at: [Link]

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. Available at: [Link]

  • Cheng, X., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. ResearchGate. Available at: [Link]

  • Burlison, J. A., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. National Institutes of Health. Available at: [Link]

  • Kamal, A., et al. (2009). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2024). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. PubMed. Available at: [Link]

  • Wang, L., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available at: [Link]

  • IJpeij, E. G., et al. (2002). A Suzuki Coupling Based Route to 2,2'-Bis(2-Indenyl)biphenyl Derivatives. Amanote Research. Available at: [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available at: [Link]

  • Prosa, M., et al. (2019). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health. Available at: [Link]

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An In-Depth Technical Guide to Investigating the Mechanism of Action of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The [1,1'-biphenyl]-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide outlines a comprehensive, multi-tiered investigational plan to elucidate the mechanism of action of a specific analogue, 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide (henceforth referred to as Compound X). Due to the lack of extensive prior research on this specific molecule, this document serves as a strategic roadmap for its pharmacological characterization. Based on structure-activity relationships of similar biphenyl-4-carboxamide derivatives, which have shown efficacy as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, our primary working hypothesis is that Compound X modulates this ion channel.[1] The proposed experimental plan is designed to rigorously test this hypothesis, from initial target binding and in vitro functional assays to cellular and in vivo validation, while also exploring potential off-target activities.

Compound Profile
IUPAC Name This compound
Synonyms N,N-dimethyl-4'-hydroxybiphenyl-4-carboxamide
CAS Number 1159944-09-8
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Structure

Part 1: Primary Target Identification and In Vitro Validation

Scientific Rationale: The initial phase of this investigation is designed to ascertain whether Compound X directly interacts with our primary hypothesized target, the TRPV1 ion channel. TRPV1 is a non-selective cation channel that functions as a polymodal detector of noxious stimuli, including heat, protons, and vanilloids like capsaicin.[2][3] Its role in pain and inflammation makes it a compelling therapeutic target. We will employ a competitive radioligand binding assay to determine direct physical interaction and affinity, followed by a functional assay to characterize the nature of this interaction (agonist vs. antagonist).

Radioligand Binding Assay for Target Engagement

This assay will quantify the ability of Compound X to displace a known high-affinity TRPV1 radioligand, [³H]-Resiniferatoxin (RTX), from its binding site on the receptor.[4][5][6] This provides a direct measure of target binding and allows for the determination of the binding affinity (Ki).

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing human TRPV1 prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and quantify protein concentration (BCA assay) prep3->prep4 assay1 Incubate membranes with [³H]-RTX and varying concentrations of Compound X prep4->assay1 assay2 Incubate at 37°C for 60 minutes assay1->assay2 assay3 Separate bound from free radioligand via vacuum filtration assay2->assay3 assay4 Quantify bound radioactivity using liquid scintillation counting assay3->assay4 analysis1 Plot % inhibition vs. log[Compound X] assay4->analysis1 analysis2 Calculate IC₅₀ value analysis1->analysis2 analysis3 Determine Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for the TRPV1 radioligand binding assay.

Detailed Protocol: Radioligand Binding
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human TRPV1 to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

    • Finally, resuspend the pellet in assay buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a BCA assay.[7]

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of various concentrations of Compound X (or vehicle/unlabeled RTX for controls).

    • Add 150 µL of the membrane preparation (target of 50 µg protein per well).

    • Add 50 µL of [³H]-RTX at a final concentration equal to its Kd (~0.1 nM).

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through a PEI-presoaked GF/C filter plate.

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of Compound X relative to the controls.

    • Plot the percent inhibition against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Data Summary
CompoundIC₅₀ (nM)Ki (nM)
Compound X(Hypothetical) 85.2(Hypothetical) 41.8
Capsazepine (Control)150.673.9

Part 2: Cellular Mechanism of Action

Scientific Rationale: Following confirmation of direct binding, the next critical step is to determine the functional consequence of this interaction in a cellular context. We will investigate whether Compound X acts as an antagonist, preventing channel activation, or as an agonist, causing channel opening. A cell-based calcium flux assay provides a high-throughput method to assess TRPV1 function.[8][9][10] The gold-standard whole-cell patch clamp electrophysiology technique will then be used for a detailed characterization of the compound's effect on ion channel currents.[11][12][13][14]

High-Throughput Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to a TRPV1 agonist (capsaicin) in the presence or absence of Compound X. An antagonist will inhibit the capsaicin-induced calcium influx.

Experimental Workflow: Calcium Flux Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis prep1 Seed hTRPV1-HEK293 cells in a 384-well plate prep2 Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prep1->prep2 assay1 Pre-incubate cells with varying concentrations of Compound X prep2->assay1 assay2 Establish baseline fluorescence reading assay1->assay2 assay3 Add capsaicin (EC₈₀ concentration) to stimulate TRPV1 assay2->assay3 assay4 Record fluorescence changes over time assay3->assay4 analysis1 Calculate % inhibition of capsaicin response assay4->analysis1 analysis2 Plot % inhibition vs. log[Compound X] analysis1->analysis2 analysis3 Determine IC₅₀ value analysis2->analysis3

Caption: Workflow for the cell-based calcium flux assay.

Detailed Protocol: Calcium Flux
  • Cell Plating: Seed HEK293 cells stably expressing human TRPV1 into black-walled, clear-bottom 384-well microplates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or the FLIPR Calcium 5 Assay Kit, for 60-120 minutes at 37°C.[2][8]

  • Compound Incubation: Pre-incubate the cells with a range of concentrations of Compound X or a known antagonist (e.g., capsazepine) for 15-30 minutes.

  • Measurement: Place the plate into a fluorescent imaging plate reader (FLIPR). Record a baseline fluorescence, then add a pre-determined EC₈₀ concentration of capsaicin to all wells and continue recording the fluorescence intensity, which corresponds to intracellular calcium levels.

  • Data Analysis: Determine the percentage of inhibition of the capsaicin-induced calcium flux for each concentration of Compound X. Plot the dose-response curve and calculate the IC₅₀ value.

Anticipated Data Summary
CompoundAssay ModeIC₅₀ (nM)
Compound XAntagonist(Hypothetical) 125.7
Capsazepine (Control)Antagonist(Hypothetical) 250.3
Whole-Cell Patch Clamp Electrophysiology

This technique provides the most detailed information about the effect of Compound X on TRPV1 ion channel activity by directly measuring the currents flowing through the channel in a single cell.

Detailed Protocol: Patch Clamp
  • Cell Preparation: Plate hTRPV1-HEK293 cells on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Fill the chamber with an extracellular solution.

  • Pipette and Seal: Use a glass micropipette filled with intracellular solution to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows control of the cell's membrane potential (voltage-clamp) and measurement of the total current across the membrane.[11][14]

  • Data Acquisition:

    • Antagonist Mode: Hold the cell at a negative potential (e.g., -60 mV). Apply a solution containing capsaicin to elicit an inward current. After the current stabilizes, co-apply capsaicin with various concentrations of Compound X to measure the inhibition of the current.

    • Agonist Mode: In separate experiments, apply Compound X alone to determine if it can directly activate the channel.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of Compound X. Calculate the percent inhibition and determine the IC₅₀ from the dose-response curve.

Downstream Signaling Pathway Analysis

Scientific Rationale: TRPV1 activation is known to modulate several intracellular signaling pathways, including those involving Protein Kinase A (PKA), Protein Kinase C (PKC), and the PI3K/Akt pathway.[15][16][17][18] An effective antagonist should prevent the activation of these downstream cascades. We will use Western blotting to assess the phosphorylation status of key signaling proteins following agonist challenge in the presence of Compound X.

Signaling Pathway: TRPV1 Modulation

G Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates CompoundX Compound X (Antagonist) CompoundX->TRPV1 Blocks Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PI3K_Akt PI3K/Akt Pathway TRPV1->PI3K_Akt Modulates PKC PKC Activation Ca_influx->PKC PKA PKA Activation Ca_influx->PKA PainSignal Pain Signal Propagation PKC->PainSignal PKA->PainSignal Apoptosis Anti-Apoptosis PI3K_Akt->Apoptosis

Caption: Hypothesized modulation of TRPV1 signaling by Compound X.

Detailed Protocol: Western Blot
  • Culture dorsal root ganglion (DRG) neurons or hTRPV1-HEK293 cells and starve them of serum overnight.

  • Pre-treat cells with Compound X (at its IC₅₀ concentration) for 30 minutes.

  • Stimulate the cells with capsaicin for 15 minutes.

  • Lyse the cells and collect the protein lysates.

  • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of Akt and ERK1/2.

  • Use chemiluminescence to detect the proteins and quantify band densities.

Part 3: In Vivo Assessment of Pharmacological Activity

Scientific Rationale: The ultimate test of a potential therapeutic agent is its efficacy in a living organism. Based on the role of TRPV1 in nociception, we will evaluate the analgesic properties of Compound X in a rodent model of neuropathic pain.[19][20][21][22] The Chronic Constriction Injury (CCI) model is a well-established and clinically relevant model for this purpose.[23]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Experimental Workflow: In Vivo Pain Model

G cluster_prep Model Induction cluster_assay Treatment and Assessment cluster_analysis Data Analysis prep1 Induce CCI of the sciatic nerve in rats prep2 Allow 7-14 days for neuropathic pain to develop prep1->prep2 prep3 Establish baseline pain thresholds (von Frey, Hargreaves) prep2->prep3 assay1 Administer Compound X (i.p. or p.o.) at various doses prep3->assay1 assay2 Measure mechanical allodynia (von Frey test) at multiple time points assay1->assay2 assay3 Measure thermal hyperalgesia (Hargreaves test) at multiple time points assay1->assay3 analysis1 Calculate Paw Withdrawal Threshold (g) and Latency (s) assay2->analysis1 assay3->analysis1 analysis2 Plot dose-response curves analysis1->analysis2 analysis3 Determine ED₅₀ and assess duration of action analysis2->analysis3

Caption: Workflow for in vivo efficacy testing in a neuropathic pain model.

Detailed Protocol: CCI Model
  • Surgery: Anesthetize adult male Sprague-Dawley rats. Surgically expose the sciatic nerve and place four loose ligatures around it.

  • Pain Behavior Assessment:

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. A decrease in the threshold indicates allodynia.

    • Thermal Hyperalgesia: Use the Hargreaves plantar test to measure the paw withdrawal latency in response to a radiant heat source. A shorter latency indicates hyperalgesia.

  • Dosing and Evaluation: After establishing a stable pain phenotype (days 7-14 post-surgery), administer Compound X or vehicle via intraperitoneal (i.p.) or oral (p.o.) routes. Assess pain behaviors at baseline and at multiple time points post-dosing (e.g., 30, 60, 120, 240 minutes).

Anticipated Data Summary
Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) - % ReversalPaw Withdrawal Latency (s) - % Reversal
Vehicle-0%0%
Compound X3(Hypothetical) 25%(Hypothetical) 20%
Compound X10(Hypothetical) 65%(Hypothetical) 58%
Compound X30(Hypothetical) 90%(Hypothetical) 85%
Gabapentin (Control)10080%75%

Part 4: Target Selectivity and Off-Target Profiling

Scientific Rationale: To develop a safe and effective therapeutic, it is crucial to understand the selectivity of Compound X. The biphenyl-carboxamide scaffold has been associated with other biological targets. Therefore, we will screen Compound X against a panel of receptors and enzymes to identify potential off-target interactions that could lead to undesired side effects or contribute to its overall pharmacological profile.

Counter-Screening Panel

Based on the literature for structurally related compounds, the panel should include, at a minimum:

  • Heat Shock Protein 90 (Hsp90): Use an Hsp90α C-terminal inhibitor screening assay kit to measure the inhibition of Hsp90α binding to its co-chaperone PPID.[24][25][26]

  • c-Met Kinase: Employ a biochemical kinase assay to measure the inhibition of c-Met kinase activity.

  • Ceramide Synthase (CerS): Utilize a fluorescent assay to measure the inhibition of CerS activity.[27][28][29][30][31]

  • Nuclear Hormone Receptors: Screen for agonist and antagonist activity at the Estrogen Receptor α (ERα) and Androgen Receptor (AR) using commercially available reporter gene assays.[32][33][34][35][36]

A broader screening panel against a larger number of kinases, GPCRs, and ion channels is recommended for a comprehensive safety profile.

Conclusion

This technical guide presents a logical and rigorous framework for the comprehensive investigation of this compound's mechanism of action. The proposed studies, beginning with the primary hypothesis of TRPV1 antagonism, will systematically validate its molecular target, elucidate its cellular effects, and confirm its pharmacological activity in a relevant in vivo model. The inclusion of off-target profiling will ensure a thorough understanding of its selectivity and potential for therapeutic development. The successful execution of this plan will provide the critical data necessary to advance Compound X as a potential candidate for the treatment of neuropathic pain and other TRPV1-mediated disorders.

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Unlocking Therapeutic Potential: A Technical Guide to Biphenyl-4-Carboxamide Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl-4-carboxamide scaffold represents a privileged chemical structure in modern medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential across multiple disease areas. This technical guide provides an in-depth exploration of the core molecular targets modulated by this versatile compound class. Moving beyond a mere catalog of activities, we delve into the causality behind experimental choices and the self-validating systems that underpin robust drug discovery programs. This document is intended to serve as a practical resource for researchers actively engaged in the design and development of novel therapeutics based on the biphenyl-4-carboxamide framework. We will dissect key signaling pathways, provide detailed experimental protocols for target validation, and present structure-activity relationship (SAR) data to guide future optimization efforts.

Introduction: The Biphenyl-4-Carboxamide Core as a Versatile Pharmacophore

The biphenyl-4-carboxamide moiety is an attractive starting point for drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. The two phenyl rings offer opportunities for diverse substitutions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles. The central carboxamide linkage provides a rigidifying element and a key hydrogen bonding motif. This structural versatility has led to the identification of biphenyl-4-carboxamide derivatives with potent and selective activities against a range of targets, including ion channels, nuclear receptors, and cell cycle-regulating proteins.

This guide will focus on three well-validated and therapeutically relevant targets for biphenyl-4-carboxamide derivatives:

  • Transient Receptor Potential Vanilloid 1 (TRPV1): A key player in pain and inflammation.

  • Aryl Hydrocarbon Receptor (AHR): A ligand-activated transcription factor with emerging roles in immunology and inflammatory skin diseases.

  • Cyclin-Dependent Kinase 4 (Cdk4) and Tubulin: Critical regulators of cell cycle progression, representing important targets in oncology.

For each target, we will explore the underlying biology, the mechanism of action of biphenyl-4-carboxamide modulators, and provide detailed experimental workflows for their characterization.

Transient Receptor Potential Vanilloid 1 (TRPV1): A Gateway to Analgesia

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons.[1] It acts as a molecular integrator of noxious stimuli, including heat, acid, and pungent compounds like capsaicin.[1][2] Activation of TRPV1 leads to an influx of cations, depolarization of the neuron, and the transmission of pain signals to the central nervous system.[1] Consequently, antagonism of TRPV1 presents a compelling strategy for the development of novel analgesics.

Mechanism of Action of Biphenyl-4-Carboxamide TRPV1 Antagonists

Biphenyl-4-carboxamide derivatives have been successfully developed as potent and selective TRPV1 antagonists.[3] These compounds typically act as competitive antagonists, binding to the same pocket as capsaicin and other agonists, thereby preventing channel activation.[1] The biphenyl core often occupies a hydrophobic region of the binding site, while the carboxamide and other substituents can form key hydrogen bonds and van der Waals interactions with specific residues within the channel. The structural design of these antagonists is crucial, as subtle modifications can switch a compound from an antagonist to an agonist.[3]

Signaling Pathway

The signaling pathway initiated by TRPV1 activation is central to nociception.

TRPV1_Pathway cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Heat Heat (>42°C) TRPV1 TRPV1 Channel Heat->TRPV1 Acid Acid (pH < 6) Acid->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Biphenyl_Antagonist Biphenyl-4-carboxamide Antagonist Biphenyl_Antagonist->TRPV1

Caption: TRPV1 activation by noxious stimuli and its inhibition by biphenyl-4-carboxamide antagonists.

Experimental Workflow: Validating TRPV1 Antagonism

A robust method for confirming the TRPV1 antagonist activity of biphenyl-4-carboxamide derivatives is a cell-based calcium influx assay.

Protocol: Fluorometric Calcium Influx Assay

  • Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add the biphenyl-4-carboxamide test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C. Include a vehicle control and a known TRPV1 antagonist (e.g., capsazepine) as a positive control.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add a known TRPV1 agonist (e.g., capsaicin) to all wells to stimulate channel opening.

  • Data Acquisition: Continuously measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium upon TRPV1 activation. The inhibitory effect of the test compounds is calculated as a percentage of the response in the vehicle-treated wells. Determine the IC50 value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Aryl Hydrocarbon Receptor (AHR): A Novel Target for Inflammatory Skin Diseases

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the bHLH-PAS family.[4][5] While initially studied for its role in mediating the toxicity of environmental pollutants, recent research has unveiled its critical functions in regulating immune responses and maintaining skin barrier integrity.[6][7] This makes AHR an attractive therapeutic target for inflammatory skin conditions like atopic dermatitis.

Mechanism of Action of Biphenyl-4-Carboxamide AHR Agonists

Certain carboxamide derivatives, including those with a biphenyl-like scaffold, can act as potent AHR agonists.[8] In the absence of a ligand, AHR resides in the cytoplasm in a complex with chaperone proteins.[4] Upon ligand binding, the chaperone proteins dissociate, and the AHR translocates to the nucleus.[4][6] In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[4][6]

Signaling Pathway

The canonical AHR signaling pathway leads to the expression of genes involved in xenobiotic metabolism and immune regulation.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_Complex AHR-HSP90-XAP2 Complex AHR_Ligand AHR-Ligand AHR_Complex->AHR_Ligand Translocation Ligand Biphenyl-4-carboxamide Agonist Ligand->AHR_Complex Binding & Conformational Change AHR_ARNT AHR-ARNT Heterodimer AHR_Ligand->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, Filaggrin) XRE->Target_Genes Initiation

Caption: Canonical AHR signaling pathway activated by a biphenyl-4-carboxamide agonist.

Experimental Workflow: Quantifying AHR Activation

A common and effective method to screen for AHR agonists is a reporter gene assay.

Protocol: AHR Luciferase Reporter Assay

  • Cell Line: Utilize a cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of an AHR-responsive promoter with multiple XREs.

  • Cell Plating: Seed the reporter cells in a 96-well white, opaque plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the biphenyl-4-carboxamide derivatives. Include a vehicle control and a known AHR agonist (e.g., TCDD or FICZ) as a positive control.

  • Incubation: Incubate the plate for a sufficient duration (e.g., 6-24 hours) to allow for gene transcription and protein expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel cytotoxicity assay). Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value for each compound from the dose-response curve.

Cdk4 and Tubulin: Dual Targets in Oncology

The uncontrolled proliferation of cancer cells is often driven by dysregulation of the cell cycle. Cyclin-dependent kinase 4 (Cdk4) and microtubules (polymers of tubulin) are two critical components of the cell cycle machinery, making them prime targets for anticancer drug development.

Mechanism of Action of Biphenyl-4-Carboxamide Cdk4 and Tubulin Inhibitors

Certain biphenyl-4-carboxamide derivatives have been shown to exhibit potent anticancer activity through a dual mechanism of inhibiting both Cdk4 and tubulin polymerization.

  • Cdk4 Inhibition: In the G1 phase of the cell cycle, Cdk4, in complex with cyclin D, phosphorylates the retinoblastoma (Rb) protein.[9][10] This phosphorylation event releases the E2F transcription factor, which then activates the transcription of genes required for S phase entry.[10] Biphenyl-4-carboxamide inhibitors can block the ATP-binding site of Cdk4, preventing Rb phosphorylation and causing a G1 cell cycle arrest.[11][12]

  • Tubulin Polymerization Inhibition: Microtubules are dynamic polymers of α- and β-tubulin that form the mitotic spindle, which is essential for chromosome segregation during mitosis.[13] Some biphenyl derivatives can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to a G2/M phase arrest and subsequent apoptosis.[13][14]

Signaling and Cell Cycle Control

The interplay between Cdk4 and tubulin is crucial for proper cell cycle progression.

Cell_Cycle_Inhibition cluster_G1 G1 Phase cluster_M M Phase Cdk4_CyclinD Cdk4/Cyclin D Rb_E2F Rb-E2F Complex Cdk4_CyclinD->Rb_E2F Phosphorylation pRb pRb Rb_E2F->pRb E2F E2F Rb_E2F->E2F S_Phase_Genes S Phase Gene Transcription E2F->S_Phase_Genes Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Biphenyl_Inhibitor Biphenyl-4-carboxamide Inhibitor Biphenyl_Inhibitor->Cdk4_CyclinD Biphenyl_Inhibitor->Tubulin Inhibits Polymerization

Caption: Dual inhibition of Cdk4 and tubulin polymerization by biphenyl-4-carboxamide derivatives, leading to cell cycle arrest.

Experimental Workflows for Target Validation

Protocol: Cdk4 Kinase Assay

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant Cdk4/Cyclin D1 enzyme, a specific substrate (e.g., a fragment of the Rb protein), and ATP (can be radiolabeled [γ-³²P]ATP or used in a luminescence-based assay that measures ADP production).

  • Inhibitor Addition: Add the biphenyl-4-carboxamide test compounds at various concentrations.

  • Incubation: Incubate the reaction at 30°C for a defined period to allow for substrate phosphorylation.

  • Detection:

    • Radiometric: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

    • Luminescence-based: Add a reagent that converts the ADP produced to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a reaction buffer containing purified tubulin, GTP, and a fluorescence reporter that binds to polymerized microtubules.

  • Assay Plate Setup: In a 96-well plate, add the test compounds at various concentrations. Include a known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.

  • Initiation of Polymerization: Add the tubulin-containing reaction mix to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Monitor the increase in fluorescence over time. The polymerization of tubulin into microtubules will enhance the fluorescence of the reporter.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compounds that inhibit tubulin polymerization will reduce the rate and extent of the fluorescence increase.

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR insights for biphenyl-4-carboxamide derivatives across the discussed targets. This is a generalized summary, and specific SAR will vary depending on the detailed substitution patterns.

TargetBiphenyl Ring SubstitutionsCarboxamide SubstitutionsKey Insights
TRPV1 Small hydrophobic groups on one ring can enhance potency. A polar group on the other ring can modulate selectivity.The amide nitrogen can be part of a heterocyclic ring system to optimize binding.The overall conformation and electronics of the biphenyl system are critical for antagonist versus agonist activity.[3]
AHR Electron-donating or -withdrawing groups can influence AHR binding affinity and agonist efficacy.The nature of the substituent on the amide nitrogen can significantly impact potency and cell permeability.Planarity of the biphenyl system can be a factor in AHR activation.
Cdk4/Tubulin Substitutions on both rings are crucial for binding to the distinct pockets of Cdk4 and tubulin.The carboxamide linker provides a rigid scaffold for optimal positioning of the biphenyl rings.The ability to adopt different conformations may be key to the dual inhibitory activity.

Conclusion

Biphenyl-4-carboxamide derivatives represent a highly promising and versatile class of compounds with the potential to address significant unmet medical needs in pain management, inflammatory diseases, and oncology. The adaptability of this chemical scaffold allows for the rational design of potent and selective modulators of diverse biological targets. The experimental workflows and mechanistic insights provided in this guide are intended to empower researchers to effectively identify and validate novel therapeutic candidates based on this privileged structure. A thorough understanding of the target biology, coupled with robust in vitro and cell-based assays, is paramount for the successful translation of these promising compounds into clinically effective medicines.

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The Biphenyl Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of a Privileged Scaffold

In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a wide range of biological targets, offering a versatile starting point for drug discovery campaigns.[1] Among these, the biphenyl scaffold, characterized by two interconnected phenyl rings, stands out as a fundamental and remarkably adaptable structural motif.[2][3] Its prevalence in numerous marketed drugs, spanning a vast spectrum of therapeutic areas from cardiovascular disease to oncology, underscores its significance in modern drug development.[2][4][5]

The biphenyl unit's utility stems from a unique combination of properties. Its rigid yet conformationally flexible nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with protein binding pockets.[6][7] Furthermore, the two phenyl rings provide a large surface area for establishing crucial hydrophobic and π-stacking interactions, while also serving as a scaffold for introducing a variety of substituents to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[2][6] This guide will provide a comprehensive overview of the biphenyl scaffold's role in contemporary drug discovery, from its synthesis and conformational intricacies to its application in the design of innovative therapeutics.

Synthetic Strategies for Accessing Biphenyl-Containing Molecules

The construction of the biphenyl core is a critical step in the synthesis of numerous pharmaceuticals. Over the years, a variety of synthetic methods have been developed, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, becoming the gold standard due to their versatility, functional group tolerance, and high yields.[3][8]

Key Synthetic Methodologies: A Comparative Overview
Reaction Description Advantages Limitations
Ullmann Reaction Copper-catalyzed coupling of two aryl halides.[8][9]Cost-effective for large-scale synthesis.Requires harsh reaction conditions (high temperatures) and often has limited substrate scope.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[3][10]Mild reaction conditions, high functional group tolerance, commercially available reagents.Potential for palladium contamination in the final product.
Stille Coupling Palladium-catalyzed coupling of an organostannane with an organohalide.[3]Broad substrate scope.Toxicity of organotin reagents.
Negishi Coupling Palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide.[3]High reactivity and selectivity.Sensitivity of organozinc reagents to air and moisture.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of a biphenyl derivative using the Suzuki-Miyaura cross-coupling reaction.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow A Reactant Preparation (Aryl Halide, Arylboronic Acid, Pd Catalyst, Base, Solvent) B Reaction Setup (Inert Atmosphere, Heating) A->B Combine & Stir C Reaction Monitoring (TLC, LC-MS) B->C Monitor Progress D Work-up (Quenching, Extraction) C->D Upon Completion E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, MS) E->F Pure Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition and Degassing: Add a suitable solvent system, for example, a mixture of toluene and water. Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final biphenyl product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Conformational Landscape of Biphenyls: A Key to Biological Activity

The two phenyl rings of the biphenyl scaffold are not coplanar in most cases due to steric hindrance between the ortho-substituents on each ring.[7] This restricted rotation around the central carbon-carbon single bond gives rise to a phenomenon known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable, non-superimposable conformational isomers (enantiomers).[7]

The dihedral angle between the two phenyl rings is a critical determinant of a molecule's three-dimensional shape and, consequently, its ability to bind to a biological target.[11] The degree of ortho-substitution significantly influences this angle; larger substituents lead to a greater twist and a higher energy barrier to rotation.[12] Medicinal chemists often exploit this feature to lock a molecule into a specific bioactive conformation, thereby enhancing its potency and selectivity.[12][13]

Diagram of Biphenyl Conformation:

Biphenyl_Conformation cluster_0 Non-planar Conformation cluster_1 Planar Transition State Ring A Ring A Ring B Ring B Ring A->Ring B Dihedral Angle (θ) Planar Ring A Planar Ring A Planar Ring B Planar Ring B Planar Ring A->Planar Ring B θ = 0° Steric Hindrance High Energy Planar Ring B->Steric Hindrance

Caption: The non-planar ground state and high-energy planar transition state of a substituted biphenyl.

The Biphenyl Scaffold in Action: Case Studies in Drug Discovery

The versatility of the biphenyl scaffold is best illustrated through its incorporation into a wide array of successful drugs.

Case Study 1: Angiotensin II Receptor Antagonists (The "Sartans")

The "sartan" class of antihypertensive drugs, such as losartan and valsartan, are a prime example of the successful application of the biphenyl scaffold.[2] These drugs function by blocking the angiotensin II type 1 (AT₁) receptor, leading to vasodilation and a reduction in blood pressure. The key pharmacophore for this class of drugs is the biphenyl tetrazole moiety. The biphenyl scaffold acts as a rigid spacer, correctly positioning the acidic tetrazole group and another functional group to mimic the binding of the natural ligand, angiotensin II, to the AT₁ receptor.

Signaling Pathway of the Renin-Angiotensin System:

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction Aldosterone Release AT1Receptor->Vasoconstriction Sartans Sartans (e.g., Losartan) Sartans->AT1Receptor Blockade

Caption: The renin-angiotensin system and the site of action for sartan drugs.

Case Study 2: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Several widely used NSAIDs, including flurbiprofen and fenbufen, feature a biphenyl core.[3][4] These drugs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. The biphenyl scaffold in these molecules contributes to their binding affinity within the hydrophobic channel of the COX enzymes.

Case Study 3: PD-1/PD-L1 Inhibitors in Cancer Immunotherapy

The development of small-molecule inhibitors targeting the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction represents a major advancement in cancer immunotherapy.[14][15] The biphenyl scaffold has emerged as a key structural element in the design of these inhibitors.[15] Both symmetrical and asymmetrical biphenyl derivatives have been developed that can disrupt the PD-1/PD-L1 interaction, thereby restoring the immune system's ability to recognize and eliminate cancer cells.[14][15] An optimized biphenyl derivative with a cyclopropyl linkage has shown potent inhibitory activity and favorable pharmacokinetic properties.[16]

Case Study 4: Emerging Therapeutic Frontiers

The application of the biphenyl scaffold continues to expand into new therapeutic areas. Recent research has explored its use in the development of:

  • Neurodegenerative Disease Therapeutics: Biphenyl pyrazole scaffolds have been identified as dual inhibitors of acetylcholinesterase and tau aggregation, showing promise for the treatment of diseases like Alzheimer's.[17] Additionally, the biphenyl scaffold is being used to design negative allosteric modulators of the NMDA receptor.[18]

  • Antimicrobial Agents: Biphenyl derivatives are being investigated as potential new antibiotics to combat the growing threat of antimicrobial resistance.[19][20]

  • Targeted Cancer Therapies: Novel biphenyl-based scaffolds are being developed as selective inhibitors of histone deacetylase 6 (HDAC6) and as ligands for estrogen receptor beta, opening new avenues for cancer treatment.[21][22]

  • Serotonin Receptor Modulators: Aryl-biphenyl-2-ylmethylpiperazines have been discovered as novel scaffolds for 5-HT₇ receptor ligands, which are promising targets for depression and neuropathic pain.[23]

Data-Driven Insights and Future Outlook

The enduring success of the biphenyl scaffold in drug discovery is evident from the numerous approved drugs that incorporate this versatile core.

Table of Representative Biphenyl-Containing Drugs:

Drug Therapeutic Class Mechanism of Action
Losartan AntihypertensiveAngiotensin II Receptor Antagonist
Valsartan AntihypertensiveAngiotensin II Receptor Antagonist
Flurbiprofen NSAIDCOX Inhibitor
Fenbufen NSAIDCOX Inhibitor
Sonidegib AnticancerHedgehog Signaling Pathway Inhibitor
Ledipasvir AntiviralHCV NS5A Inhibitor

The future of the biphenyl scaffold in drug discovery appears bright. Its proven track record, coupled with ongoing innovations in synthetic chemistry and a deeper understanding of its structure-activity relationships, will continue to fuel the development of novel therapeutics. Researchers are exploring new ways to functionalize the biphenyl core to access novel chemical space and design multi-target ligands that can address complex diseases.[17][24] The continued exploration of this privileged scaffold will undoubtedly lead to the discovery of the next generation of life-saving medicines.

References

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  • Nam, G., et al. (2013). Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. Bioorganic & Medicinal Chemistry, 21(9), 2568–2576.
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  • Gabr, M. T. (2020). Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands. Bioorganic & Medicinal Chemistry Letters, 30(17), 127370.
  • Chen, R., Yuan, D., & Ma, J. (2022). Advances of biphenyl small-molecule inhibitors targeting PD-1/PD-L1 interaction in cancer immunotherapy. Future Medicinal Chemistry, 14(2), 97–113.
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  • Sarachine, M. J., Janjic, J. M., Wipf, P., & Day, B. W. (2009). Biphenyl C-cyclopropylalkylamides: New scaffolds for targeting estrogen receptor beta. Bioorganic & Medicinal Chemistry Letters, 19(9), 2404–2408.
  • (2022). Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation. PubMed.
  • (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. PubMed.
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Methodological & Application

Synthesis Protocol for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide is a biphenyl derivative of significant interest in medicinal chemistry and drug development. The biphenyl scaffold is a common structural motif in a variety of biologically active compounds, and the specific functional groups of this molecule—a hydroxyl group and a dimethylcarboxamide moiety—offer potential sites for further chemical modification and interaction with biological targets.[1] This application note provides a comprehensive guide to the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. Two viable synthetic routes are presented, leveraging well-established and robust chemical transformations. The primary and recommended route involves a Suzuki-Miyaura cross-coupling reaction followed by an amide formation. An alternative route, reversing these steps, is also detailed.

The causality behind the experimental choices is explained throughout, ensuring that the protocols are not merely a list of steps but a self-validating system grounded in established chemical principles. This guide is designed to be a practical and authoritative resource, with in-text citations to key literature and a comprehensive reference list for further exploration.

Synthetic Strategy and Causality

The synthesis of this compound can be efficiently achieved through a convergent two-step approach. The core of the molecule, the biphenyl linkage, is best constructed using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its high functional group tolerance, mild reaction conditions, and high yields, making it a cornerstone of modern organic synthesis.[2][3] Following the formation of the biphenyl core, the N,N-dimethylcarboxamide group is introduced via an amide coupling reaction.

Route 1: Suzuki Coupling followed by Amide Formation (Recommended)

This is the preferred route due to the commercial availability of the key starting material, 4-(dimethylcarbamoyl)phenylboronic acid. This eliminates the need for a separate synthesis of this intermediate, saving time and resources. The Suzuki coupling is performed between 4-(dimethylcarbamoyl)phenylboronic acid and 4-bromophenol. The subsequent amide formation involves the coupling of the resulting biphenyl carboxylic acid with dimethylamine.

Route 2: Amide Formation followed by Suzuki Coupling

This alternative route begins with the synthesis of 4-bromo-N,N-dimethylbenzamide from commercially available 4-bromobenzoic acid. This intermediate is then subjected to a Suzuki coupling with 4-hydroxyphenylboronic acid to yield the final product. While this route is also viable, it involves an additional synthetic step for the preparation of the amide starting material.

Experimental Protocols

Route 1: Suzuki Coupling followed by Amide Formation

Part A: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

This step involves the Suzuki-Miyaura coupling of 4-(dimethylcarbamoyl)phenylboronic acid and 4-bromophenol.[2][4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-(Dimethylcarbamoyl)phenylboronic acid193.011.93 g10.0
4-Bromophenol173.011.73 g10.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.58 g0.5
Potassium Carbonate (K₂CO₃)138.214.15 g30.0
1,4-Dioxane-50 mL-
Water (degassed)-25 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-(dimethylcarbamoyl)phenylboronic acid (1.93 g, 10.0 mmol), 4-bromophenol (1.73 g, 10.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Add 1,4-dioxane (50 mL) and degassed water (25 mL) to the flask.

  • Bubble nitrogen gas through the solution for 15 minutes to ensure an inert atmosphere.

  • Add potassium carbonate (4.15 g, 30.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and add 100 mL of water.

  • Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water (3 x 50 mL).

  • Dry the solid in a vacuum oven at 60 °C to yield 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid as a white to off-white solid.

Part B: Synthesis of this compound

This step involves the amide coupling of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid with dimethylamine using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as the coupling agent.[3][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid214.222.14 g10.0
Dimethylamine hydrochloride81.540.90 g11.0
DMTMM276.713.04 g11.0
N-Methylmorpholine (NMM)101.152.23 g (2.4 mL)22.0
Dichloromethane (DCM)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (2.14 g, 10.0 mmol) and dissolve it in dichloromethane (100 mL).

  • Add dimethylamine hydrochloride (0.90 g, 11.0 mmol) and N-methylmorpholine (2.4 mL, 22.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add DMTMM (3.04 g, 11.0 mmol) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC (Hexane:Ethyl Acetate = 1:1).

  • Once the reaction is complete, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Workflow Diagrams

Route 1: Synthetic Workflow

Synthetic_Workflow_Route_1 cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Amide Formation Start_1 4-(Dimethylcarbamoyl)phenylboronic acid + 4-Bromophenol Reagents_1 Pd(PPh₃)₄, K₂CO₃ Dioxane/Water, 90°C Start_1->Reagents_1 Reaction Intermediate 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid Reagents_1->Intermediate Yields Reagents_2 Dimethylamine HCl, DMTMM, NMM DCM, RT Intermediate->Reagents_2 Reaction Product 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-4-carboxamide Reagents_2->Product Yields

Caption: Synthetic workflow for Route 1.

Route 2: Alternative Synthetic Workflow

Synthetic_Workflow_Route_2 cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki Coupling Start_2 4-Bromobenzoic acid Reagents_2a SOCl₂ or (COCl)₂, then Dimethylamine Start_2->Reagents_2a Reaction Intermediate_2 4-Bromo-N,N-dimethylbenzamide Reagents_2a->Intermediate_2 Yields Reagents_2b 4-Hydroxyphenylboronic acid Pd(PPh₃)₄, K₂CO₃ Dioxane/Water, 90°C Intermediate_2->Reagents_2b Reaction Product_2 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-4-carboxamide Reagents_2b->Product_2 Yields

Caption: Synthetic workflow for the alternative Route 2.

Characterization and Expected Results

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Data:

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.6 (s, 1H, -OH), ~7.6-7.7 (m, 4H, Ar-H), ~7.4-7.5 (m, 2H, Ar-H), ~6.8-6.9 (m, 2H, Ar-H), ~2.9-3.0 (br s, 6H, -N(CH₃)₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~170 (C=O), ~157 (C-OH), ~142, ~135, ~130, ~128, ~127, ~126, ~116 (Ar-C), ~35 (-N(CH₃)₂)
Mass Spec (ESI-MS) m/z: 242.12 [M+H]⁺, 264.10 [M+Na]⁺

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration. The provided data is an estimation based on similar structures.[7][8]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and highly reliable chemical reactions.

  • Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction is one of the most robust methods for C-C bond formation. Its mechanism is well-understood, and the reaction is known for its high tolerance to a wide range of functional groups, which is crucial when dealing with the hydroxyl and amide moieties in the target molecule.[2] The choice of tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base is a standard and effective combination for this type of coupling.[4]

  • DMTMM-mediated Amide Coupling: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an excellent coupling agent for amide bond formation under mild conditions.[6] A key advantage of DMTMM is that it can be used in the presence of unprotected hydroxyl groups, as the rate of aminolysis is significantly faster than that of alcoholysis, thus minimizing side reactions.[3] This makes it an ideal choice for the final step in Route 1.

The progress of each reaction should be monitored by TLC to ensure completion. The purification of the final product by column chromatography is a standard and effective method for obtaining highly pure material. The identity and purity of the final compound must be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of this compound. By following the recommended protocol (Route 1), researchers can efficiently synthesize this valuable compound in high purity. The alternative route (Route 2) offers flexibility depending on the availability of starting materials. The provided explanations for the experimental choices and the detailed step-by-step procedures are intended to empower researchers to successfully replicate and adapt these methods for their specific needs in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]

  • Hill, L. L., & Leadbeater, N. E. (2012). Suzuki–Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages, 637.
  • University of Pennsylvania. (2014). The Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (2023). DMTMM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ohyama, T., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(14), 2423-2427.
  • SigutLabs. (2022). Reagent of the month - March- DMTMM. Retrieved from [Link]

  • GNPS. (2018). GNPS Library Spectrum CCMSLIB00004715925. Retrieved from [Link]

  • Kunishima, M., et al. (2001). Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM. Tetrahedron, 57(8), 1551-1558.

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Comprehensive Analytical Characterization of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide, a biphenyl carboxamide derivative. Biphenyl carboxamide scaffolds are of significant interest in medicinal chemistry, with analogues showing potential as potent analgesics and TRPV1 antagonists.[1][2] Rigorous analytical characterization is paramount for ensuring the identity, purity, and stability of such compounds throughout the drug discovery and development pipeline. This document outlines field-proven protocols for chromatographic, spectroscopic, and thermal analysis, explaining the causality behind experimental choices to provide a self-validating system for researchers.

Introduction and Compound Overview

This compound belongs to a class of compounds that are structurally significant in pharmaceutical research. The biphenyl core provides a rigid, aromatic scaffold, while the carboxamide and hydroxyl functional groups offer sites for hydrogen bonding and potential metabolic activity. Accurate and robust analytical methods are critical for confirming the molecular structure, quantifying the compound, identifying impurities, and assessing its physicochemical properties, which are foundational steps for any further preclinical or clinical development.[3] This application note details a multi-faceted analytical approach, ensuring high confidence in the quality and characteristics of the molecule.

Physicochemical Properties

PropertyValueSource
CAS Number 1159944-09-8[4][5]
Molecular Formula C₁₅H₁₅NO₂-
Molecular Weight 241.29 g/mol -
Canonical SMILES CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O-
InChIKey N/A-

Chromatographic Methods: Purity, and Quantification

Chromatography is the cornerstone for determining the purity of the active pharmaceutical ingredient (API) and for its quantification in various matrices. We will focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for definitive identification and sensitive quantification.

Purity Determination by RP-HPLC with UV/PDA Detection

Expertise & Rationale: A reversed-phase method is the logical first choice due to the predominantly non-polar nature of the biphenyl backbone. A C18 stationary phase provides excellent hydrophobic retention. The mobile phase, a mixture of acetonitrile and water, is standard for such compounds. The addition of a small amount of acid (formic or phosphoric acid) is crucial; it ensures the hydroxyl group is protonated and the tertiary amine of the carboxamide is consistently protonated, leading to sharper, more symmetrical peaks.[6] A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data across a range of wavelengths, which can be used to assess peak purity and aid in the identification of co-eluting impurities.

Experimental Protocol: RP-HPLC

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Prepare working standards by diluting the stock solution to a concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.

    • Prepare samples for analysis at a similar concentration.

    • Filter all solutions through a 0.22 or 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmIndustry standard for resolving non-polar to moderately polar compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for improved peak shape.
Mobile Phase B AcetonitrileCommon organic solvent providing good elution strength.
Gradient 30% B to 95% B over 20 minEnsures elution of the main peak and any more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[7]
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLA standard volume to avoid column overload.
Detection PDA at 254 nmAromatic nature of the biphenyl system suggests strong absorbance in the UV range.
Run Time 30 minutesAllows for column re-equilibration.
  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the area percent of the main peak to establish the purity profile.

    • Use the PDA detector to perform peak purity analysis to check for co-eluting impurities.

Identification and Quantification by LC-MS/MS

Expertise & Rationale: LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for structural confirmation and for quantifying compounds in complex biological matrices.[8] Electrospray Ionization (ESI) is the preferred ionization technique for moderately polar molecules like our target compound. Operating in positive ion mode is recommended, as the nitrogen atom in the N,N-dimethylcarboxamide group can be readily protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and fragmenting it to produce characteristic product ions, creating a highly specific "fingerprint" for the molecule.[9]

Experimental Protocol: LC-MS/MS

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid for direct infusion to optimize MS parameters.

    • For pharmacokinetic studies, plasma samples can be prepared via protein precipitation or liquid-liquid extraction.[10]

  • LC-MS/MS Conditions:

ParameterRecommended ConditionRationale
LC System UHPLC recommended for speed and resolution-
Column C18, 100 x 2.1 mm, 2.6 µmSmaller particle size for better efficiency.[6]
Mobile Phase 0.1% Formic Acid in Water (A) and Acetonitrile (B)Standard for LC-MS analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.[9]
Ionization Mode ESI PositiveAmide nitrogen is a site for protonation.
Precursor Ion [M+H]⁺ m/z 242.1Calculated for C₁₅H₁₆NO₂⁺
Product Ions To be determined empiricallyFragmentation would likely occur at the amide bond.
Detection Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantification.

Spectroscopic Structural Elucidation

Spectroscopic methods provide definitive evidence of the molecular structure. NMR is used for mapping the carbon-hydrogen framework, while FT-IR confirms the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H NMR will reveal the distinct protons in the aromatic regions, the singlet for the two methyl groups, and the hydroxyl proton. ¹³C NMR will confirm the number of unique carbon atoms. DMSO-d₆ is the recommended solvent as it is capable of forming a hydrogen bond with the phenolic proton, shifting it downfield into an observable region and preventing rapid exchange with residual water, which can make it disappear in solvents like CDCl₃.[11]

Experimental Protocol: NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts:

Proton (¹H)Predicted Shift (ppm)MultiplicityIntegration
-OH~9.5-10.0Broad Singlet1H
Aromatic~6.8-7.8Multiplets/Doublets8H
-N(CH₃)₂~2.9-3.1Singlet6H

Note: Predicted shifts are based on general principles and data for similar biphenyl structures.[12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR is a rapid and simple technique to confirm the presence of key functional groups. The spectrum will provide direct evidence for the hydroxyl (-OH), carbonyl (C=O) of the amide, and aromatic (C=C) functionalities.

Experimental Protocol: FT-IR

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (hydroxyl)3200-3500Broad
C-H (aromatic)3000-3100Sharp
C=O (amide)1630-1680Strong, sharp
C=C (aromatic)1450-1600Medium to strong

Thermal Analysis

Thermal analysis techniques like DSC and TGA are used to characterize the material's physical properties, including its melting point, thermal stability, and decomposition profile. This information is vital for determining appropriate storage conditions and for formulation development.[14][15]

Experimental Protocol: DSC & TGA

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to a temperature above the expected melting point.

    • The endothermic peak corresponds to the melting point (Tₘ) of the compound.[16]

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min.

    • Record the mass loss as a function of temperature to determine the decomposition temperature (Tₔ).[16]

Integrated Analytical Workflows

A comprehensive characterization relies on the logical integration of these techniques. The following workflows illustrate how these methods are interconnected to provide a complete analytical picture.

G cluster_0 Initial Assessment cluster_1 Purity & Identity cluster_2 Structural Confirmation cluster_3 Physicochemical Properties Sample Sample Receipt Solubility Solubility Testing Sample->Solubility HPLC RP-HPLC-PDA (Purity Assay) Solubility->HPLC LCMS LC-MS/MS (Mass Confirmation) HPLC->LCMS NMR NMR Spectroscopy (¹H, ¹³C) LCMS->NMR FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Thermal Thermal Analysis (DSC & TGA) FTIR->Thermal Report Final Characterization Report Thermal->Report

Caption: Integrated workflow for the complete characterization of a novel compound.

HPLC_Method_Dev start Define Goal: Purity & Quantification col_select Select Column & Mobile Phase (e.g., C18, ACN/H₂O) start->col_select initial_run Perform Initial Gradient Scout Run (5-95% over 30 min) col_select->initial_run eval1 Evaluate Peak Shape & Resolution initial_run->eval1 optimize_grad Optimize Gradient Slope & Time eval1->optimize_grad Sub-optimal eval2 Evaluate Retention Time eval1->eval2 Acceptable optimize_grad->initial_run optimize_flow Adjust Flow Rate / Temperature eval2->optimize_flow Too long/short validate Perform Method Validation (Linearity, Precision, Accuracy) eval2->validate Acceptable optimize_flow->initial_run final Finalized Analytical Method validate->final

Caption: Logical workflow for developing a robust RP-HPLC analytical method.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure a complete understanding of its identity, purity, structure, and stability. The protocols and workflows described herein provide a robust and scientifically sound framework for researchers. By combining chromatographic separations (HPLC, LC-MS/MS), spectroscopic elucidation (NMR, FT-IR), and thermal analysis (DSC, TGA), one can build a comprehensive data package to support decision-making in the drug discovery and development process.

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Application Note: 1H and 13C NMR Spectral Analysis of Biphenyl Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of biphenyl carboxamide compounds using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Biphenyl carboxamides are a significant class of compounds in medicinal chemistry, often exhibiting complex NMR spectra due to their structural features. This document outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation, including the analysis of characteristic chemical shifts, coupling constants, and the potential for atropisomerism. Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are also discussed to facilitate unambiguous structural assignment.

Introduction: The Structural Significance of Biphenyl Carboxamides

The biphenyl carboxamide scaffold is a privileged structure in modern drug discovery, forming the core of numerous biologically active molecules. Its conformational flexibility, arising from rotation around the biphenyl linkage and the amide bond, plays a crucial role in molecular recognition and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the precise three-dimensional structure of these compounds in solution. Accurate interpretation of ¹H and ¹³C NMR spectra is paramount for confirming chemical identity, assessing purity, and understanding the conformational dynamics that can influence efficacy and safety.

A key stereochemical feature of ortho-substituted biphenyls is atropisomerism , which arises from hindered rotation around the single bond connecting the two phenyl rings.[1] This restricted rotation can lead to stable, non-interconverting enantiomers or diastereomers at room temperature, a phenomenon readily studied by NMR.[2][3] Furthermore, the amide bond itself exhibits restricted rotation due to its partial double-bond character, which can lead to the observation of distinct signals for substituents on the nitrogen atom. This guide will address these complexities, providing a logical framework for complete spectral assignment.

Experimental Protocols: From Sample Preparation to Data Acquisition

High-quality NMR spectra are contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Protocol for NMR Sample Preparation

A properly prepared sample is homogeneous and free of particulate matter, which can degrade spectral quality.[4]

Materials:

  • Biphenyl carboxamide sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[5]

  • High-quality 5 mm NMR tubes and caps[6]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Glass Pasteur pipette and filter plug (glass wool)

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the biphenyl carboxamide compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum.[7]

    • Chloroform-d (CDCl₃): A versatile, non-polar solvent suitable for a wide range of organic compounds.[4][8] Its residual proton signal appears at ~7.26 ppm.[7]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent, excellent for dissolving more polar compounds and for observing exchangeable protons (e.g., -NH, -OH).[8] Its residual proton signal is at ~2.50 ppm.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[4] Vortex the vial until the sample is fully dissolved. Gentle heating may be applied if necessary, but ensure the compound is stable at that temperature.

  • Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube to remove any undissolved particles.[6]

  • Internal Standard (Optional): If quantitative analysis is required or a precise chemical shift reference is needed, add a small, known amount of an internal standard like TMS. TMS is set to 0 ppm and serves as the universal reference point.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.[6]

Workflow for NMR Data Acquisition

The following diagram outlines the logical flow for acquiring a comprehensive set of NMR data for structural elucidation.

Caption: Workflow for comprehensive NMR analysis.

Data Analysis and Interpretation

The interpretation of NMR spectra involves analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons.

  • Aromatic Protons (δ 6.5-8.5 ppm): Protons on the biphenyl rings typically resonate in this region. Their exact chemical shift is influenced by the electronic nature of substituents (electron-donating groups shield, shifting upfield; electron-withdrawing groups deshield, shifting downfield) and their position (ortho, meta, para).[9] The coupling constants between adjacent aromatic protons (³JHH) are typically 7-9 Hz (ortho), 2-3 Hz (meta), and <1 Hz (para).

  • Amide Proton (N-H) (δ 7.5-9.5 ppm, sometimes broader): The chemical shift of the amide proton is highly variable and depends on solvent, temperature, and hydrogen bonding. In DMSO-d₆, the signal is often sharp and readily observed. In CDCl₃, it can be broad and may exchange with trace amounts of D₂O.

  • Alkyl Protons (δ 0.5-4.5 ppm): Protons on alkyl chains attached to the biphenyl or carboxamide moieties will appear in the upfield region of the spectrum. Protons adjacent to electronegative atoms (O, N) or the aromatic rings will be shifted downfield.

Atropisomerism in ¹H NMR: If rotation around the biphenyl C-C bond is restricted, protons that would be chemically equivalent in a freely rotating system may become inequivalent, leading to a more complex spectrum with additional signals.[10] Variable temperature (VT) NMR can be used to study the rotational barrier; as the temperature increases, distinct signals may broaden and coalesce into a single averaged signal.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Broadband proton decoupling is typically used, resulting in each unique carbon appearing as a singlet.[11]

Functional GroupTypical ¹³C Chemical Shift (ppm)
Carboxamide Carbonyl (C=O) 165 - 180[12][13]
Aromatic Carbons (C-H & C-C) 110 - 150[14]
Ipso-Carbons (Aromatic C attached to another ring) 135 - 145[15]
Alkyl Carbons (C attached to N) 20 - 65[12]
Alkyl Carbons (General) 10 - 60

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • DEPT-90: Only CH (methine) carbons appear as positive signals.

  • DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (including C=O and ipso-carbons) are absent in both spectra.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex biphenyl carboxamides, 1D spectra alone are often insufficient for complete assignment. 2D NMR provides crucial connectivity information.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks connect coupled protons, allowing for the tracing of spin systems within the molecule (e.g., mapping out all the protons on a single phenyl ring).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is the most reliable way to assign the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is extremely powerful for connecting different fragments of the molecule, for example, linking a proton on a phenyl ring to the amide carbonyl carbon or to a quaternary carbon in the other ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[16] This is the definitive experiment for determining stereochemistry and confirming the spatial arrangement of substituents, which is critical for identifying specific atropisomers.[17] For example, a NOESY cross-peak between a proton on one phenyl ring and a proton on the other can confirm a specific folded conformation.[18]

Case Study: Hypothetical Structure Elucidation

Consider a biphenyl carboxamide with substituents on both rings. The following diagram illustrates how different NMR experiments provide complementary information to build the final structure.

G H_NMR ¹H NMR (Chemical Shifts, Integrals, Splitting) COSY COSY (H-H Connectivity) H_NMR->COSY Identifies Spin Systems Structure Final Structure H_NMR->Structure C_NMR ¹³C NMR + DEPT (Carbon Count, C-type ID) HSQC HSQC (Direct C-H Bonds) C_NMR->HSQC Assigns Protonated Carbons C_NMR->Structure HMBC HMBC (Long-Range C-H) COSY->HMBC Connects Fragments HSQC->HMBC HMBC->Structure Defines Carbon Skeleton NOESY NOESY (Through-Space Proximity) NOESY->Structure Confirms Stereochemistry/ Conformation

Caption: Integration of NMR data for structure elucidation.

Conclusion

The structural analysis of biphenyl carboxamide compounds by ¹H and ¹³C NMR spectroscopy is a powerful but nuanced process. A systematic approach, beginning with high-quality sample preparation and progressing from simple 1D experiments to more complex 2D techniques, is essential for success. Understanding the characteristic spectral features, including the potential for atropisomerism and amide bond rotation, allows researchers to confidently determine the chemical structure and conformational preferences of these important molecules. The protocols and interpretive strategies outlined in this note provide a robust framework for drug development professionals to accurately characterize their compounds of interest.

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Application Note: A Researcher's Guide to Interpreting IR Spectroscopy of Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vibrational Language of the Amide Bond

Infrared (IR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences, offering a rapid, non-destructive method for identifying functional groups within a molecule. For researchers engaged in drug development, peptide synthesis, or polymer chemistry, the carboxamide functional group is of paramount importance. Its unique structural and electronic properties, arising from the resonance between the nitrogen lone pair and the carbonyl group, give rise to a rich and informative IR spectrum.[1] This resonance imparts a partial double bond character to the C-N bond and influences the electron density at the carbonyl oxygen, making the amide linkage a sensitive reporter of its molecular environment.[1][2]

This guide provides an in-depth exploration of the IR spectroscopy of carboxamides. Moving beyond a simple recitation of frequency ranges, we will delve into the mechanistic origins of the characteristic amide vibrational bands, explore the profound effects of hydrogen bonding, and provide detailed, field-tested protocols for sample analysis. Our objective is to equip researchers with the expertise to not just identify, but to confidently interpret the nuanced vibrational language of the amide bond.

Part 1: The Fundamental Vibrations of the Carboxamide Group

The IR spectrum of an amide is dominated by several key absorption bands, traditionally labeled Amide I, Amide II, Amide III, and so on, along with the characteristic N-H stretching vibrations.[3][4] Understanding the precise molecular motions that give rise to these bands is the foundation of accurate spectral interpretation.

The N-H Stretching Vibration: A Telltale Sign

The region above 3000 cm⁻¹ is often the first point of inspection. The stretching vibrations of the nitrogen-hydrogen (N-H) bond are highly characteristic and serve as a primary indicator for distinguishing between primary, secondary, and tertiary amides.[5][6]

  • Primary Amides (-CONH₂): These display two distinct N-H stretching bands, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group.[1][5] These typically appear in the range of 3170-3520 cm⁻¹.[1][5] The presence of two peaks is a definitive marker for a primary amide.[5]

  • Secondary Amides (-CONHR): Possessing a single N-H bond, secondary amides exhibit one stretching band, generally found between 3060-3400 cm⁻¹.[1] The position and broadness of this peak are highly sensitive to hydrogen bonding.[7]

  • Tertiary Amides (-CONR₂): Lacking an N-H bond, tertiary amides show no absorption in this region, a key diagnostic feature.[5][6]

The Influence of Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another is significant.[1][2] This interaction weakens the N-H bond, causing its stretching frequency to decrease (a redshift) and the absorption band to become broader and more intense.[5][8] In dilute solutions of non-polar solvents, these hydrogen bonds are disrupted, and a sharper, higher-frequency "free" N-H stretch is observed.[1][7]

The Amide I Band (C=O Stretch): The Most Intense Clue

The Amide I band, appearing in the 1630-1800 cm⁻¹ region, is the most intense absorption in the amide spectrum and is primarily attributed to the C=O stretching vibration.[3][4] Its frequency is sensitive to the physical state, molecular structure, and hydrogen bonding.

  • Resonance Effect: The delocalization of the nitrogen lone pair electrons reduces the double bond character of the carbonyl group, lowering its stretching frequency compared to ketones (which absorb around 1715 cm⁻¹).[1]

  • Hydrogen Bonding: When the carbonyl oxygen acts as a hydrogen bond acceptor, it weakens the C=O bond, resulting in a significant shift to a lower wavenumber (redshift) of 15-30 cm⁻¹.[8][9][10] This makes the Amide I band a powerful probe for studying protein secondary structures, where different hydrogen-bonding patterns (e.g., in α-helices and β-sheets) give rise to distinct Amide I frequencies.[2]

The Amide II & III Bands: Coupled Vibrations

Unlike the relatively pure N-H and C=O stretches, the Amide II and Amide III bands arise from complex coupled vibrations.

  • Amide II Band (1470–1570 cm⁻¹): This band, prominent in primary and secondary amides but absent in tertiary amides, results from a coupling of the N-H in-plane bending and C-N stretching vibrations.[3][11] In secondary amides, this band is typically found between 1515-1570 cm⁻¹ in the solid state.[1] Its sensitivity to hydrogen bonding at the N-H site makes it a valuable secondary probe for conformational analysis.[2][10]

  • Amide III Band (1250–1350 cm⁻¹): This is another complex vibration, involving contributions from C-N stretching, N-H in-plane bending, and other skeletal vibrations.[3][4][11] It is generally weaker than the Amide I and II bands but is also sensitive to conformation and hydrogen bonding at both the C=O and N-H sites.[2][10]

Summary of Key Carboxamide IR Absorptions
Vibrational ModeDescriptionPrimary Amides (-CONH₂)Secondary Amides (-CONHR)Tertiary Amides (-CONR₂)
N-H Stretch Asymmetric & Symmetric N-H Stretch~3350 & 3180 cm⁻¹ (H-bonded)~3300 cm⁻¹ (H-bonded)Absent
Two sharp peaksOne sharp peak
Amide I C=O Stretch~1650 cm⁻¹~1640 cm⁻¹~1650 cm⁻¹
Amide II N-H Bend & C-N Stretch~1640-1620 cm⁻¹~1570-1515 cm⁻¹Absent
Amide III C-N Stretch & N-H Bend~1400 cm⁻¹ (C-N Stretch)~1300 cm⁻¹N/A
N-H Wag Out-of-plane N-H BendBroad, ~800-666 cm⁻¹Broad, ~800-666 cm⁻¹Absent

(Note: Frequencies are approximate and for solid-state samples where hydrogen bonding is prevalent. Dilute solutions will show shifts to higher frequencies for N-H and Amide I bands.)[1]

Part 2: A Systematic Approach to Spectral Interpretation

A logical workflow is essential for the accurate interpretation of an amide's IR spectrum. The following diagram outlines a systematic decision-making process.

Amide_IR_Interpretation start Begin Analysis (Full Spectrum) check_NH Examine 3500-3100 cm⁻¹ for N-H Stretch start->check_NH two_peaks Two Peaks Present? check_NH->two_peaks Analyze one_peak One Peak Present? two_peaks->one_peak No primary Conclusion: Primary Amide two_peaks->primary Yes no_peaks No Peaks Present? one_peak->no_peaks No secondary Conclusion: Secondary Amide one_peak->secondary Yes tertiary Conclusion: Tertiary Amide no_peaks->tertiary Yes confirm_carbonyl Confirm Amide I (C=O Stretch) ~1630-1680 cm⁻¹ primary->confirm_carbonyl confirm_amideII Confirm Amide II (N-H Bend/C-N Stretch) ~1640-1515 cm⁻¹ primary->confirm_amideII secondary->confirm_carbonyl secondary->confirm_amideII tertiary->confirm_carbonyl

Caption: Logical workflow for identifying amide type using IR spectroscopy.

Part 3: Experimental Protocols for FT-IR Analysis

The quality of an IR spectrum is critically dependent on proper sample preparation. The choice of method is dictated by the physical state of the analyte.

Protocol 3.1: Analysis of Solid Samples (KBr Pellet Method)

This technique is a gold standard for obtaining high-quality transmission spectra of solid compounds. The sample is intimately mixed with potassium bromide (KBr), which is transparent in the mid-IR region, and pressed into a transparent pellet.[12][13]

Causality: Grinding the sample to a fine powder (particle size less than the IR wavelength) is crucial to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.[14] The high pressure applied forces the KBr to flow and encapsulate the sample, creating a solid solution with minimal scattering.

Step-by-Step Methodology:

  • Drying: Gently heat ~100 mg of spectroscopic grade KBr in an oven at 110°C for 2-4 hours to remove any adsorbed water. Water shows a very broad O-H stretch that can obscure the N-H region.[14] Transfer to a desiccator to cool.

  • Grinding: Add ~1-2 mg of the solid amide sample and the ~100 mg of dried KBr to a clean, dry agate mortar.

  • Mixing: Grind the mixture thoroughly with an agate pestle for 3-5 minutes until a fine, homogenous powder is obtained. The consistency should be similar to flour.

  • Pellet Pressing: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press.

  • Evacuation: Connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Apply pressure (typically 7-10 tons) for approximately 2 minutes.

  • Pellet Release: Carefully release the pressure and disassemble the die. A clear, transparent, or translucent pellet should be obtained.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample compartment should be run first.

Protocol 3.2: Analysis of Liquids and Solutions (Fixed Liquid Cell)

For liquid amides or amides dissolved in a suitable solvent, a fixed pathlength liquid cell is used.

Causality: The choice of solvent is critical. It must dissolve the sample and have minimal absorption in the spectral regions of interest. Cell windows are typically made of salts like NaCl or KBr, which are IR transparent but are also water-soluble and fragile.[12][15] Therefore, anhydrous solvents must be used.

Step-by-Step Methodology:

  • Solvent Selection: Choose a dry solvent (e.g., chloroform, dichloromethane) that dissolves the sample and has known spectral windows.

  • Cell Preparation: Ensure the liquid cell windows are clean and dry.

  • Background Spectrum: Fill the cell with the pure solvent and acquire a background spectrum. This allows for digital subtraction of solvent peaks from the sample spectrum.[14]

  • Sample Preparation: Prepare a 1-5% (w/v) solution of the amide sample in the chosen solvent.

  • Cell Filling: Using a syringe, carefully inject the sample solution into one of the cell's ports until it emerges from the other port, ensuring no air bubbles are trapped.[15][16]

  • Analysis: Place the filled cell in the spectrometer and acquire the sample spectrum.

  • Cleaning: After analysis, thoroughly flush the cell with pure solvent and dry it with a gentle stream of nitrogen gas.

Protocol 3.3: Rapid Analysis with Attenuated Total Reflectance (ATR)

ATR-FTIR is a popular and rapid technique for both solids and liquids that requires minimal to no sample preparation.[13]

Causality: The technique relies on the principle of total internal reflection. An IR beam is passed through a crystal of high refractive index (e.g., diamond, zinc selenide). The sample is brought into firm contact with the crystal. At the point of contact, an evanescent wave penetrates a few micrometers into the sample. The sample absorbs energy at specific frequencies, attenuating the internally reflected IR beam. Good contact between the sample and the crystal is paramount for a strong signal.[12]

Step-by-Step Methodology:

  • Crystal Cleaning: Clean the ATR crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Application:

    • Solids: Place a small amount of the solid powder directly onto the crystal.

    • Liquids: Place a single drop of the liquid onto the crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly and evenly against the crystal. For liquids, the clamp is often not necessary.

  • Acquire Spectrum: Collect the sample's IR spectrum.

  • Cleaning: Thoroughly clean the crystal surface after analysis as described in step 1.

Part 4: Troubleshooting and Advanced Interpretation

  • Peak Overlap: In complex molecules, it is common for peaks to overlap. For instance, the primary amide Amide II band near 1620-1650 cm⁻¹ can sometimes overlap with the more intense Amide I band.[1] Careful analysis of peak shape and the presence of shoulders can help resolve these features.

  • Fermi Resonance: Occasionally, an overtone or combination band will have a similar frequency to a fundamental vibration, leading to a "resonance" that can split a single expected peak into a doublet. This can sometimes be seen in the C-H stretching region of aldehydes, but can also affect other vibrations.

  • Absence of a Peak: The absence of a characteristic absorption is often as informative as its presence. For example, the lack of any signal above 3100 cm⁻¹ is strong evidence for a tertiary amide.[17]

Conclusion

The infrared spectrum of a carboxamide is a rich source of structural information. By understanding the origins of the principal vibrational bands—the N-H stretch, Amide I, Amide II, and Amide III—and the profound influence of hydrogen bonding, researchers can confidently distinguish between primary, secondary, and tertiary amides and gain insight into their molecular environment. The meticulous application of the protocols outlined herein will ensure the acquisition of high-quality, interpretable data, empowering scientists in their research and development endeavors.

References

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • Chen, K., & Xiong, W. (2011). Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide. Journal of Physical Chemistry B, 115(21), 7042–7049. Retrieved from [Link]

  • Infrared Spectroscopy. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Ji, Y., Yang, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8592–8599. Retrieved from [Link]

  • Ji, Y., Yang, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8592–8599. Retrieved from [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • Hydrogen bond. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparing a sample for infrared spectroscopy. (2016). Royal Society of Chemistry. YouTube. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Khavrutskii, I. V., et al. (2008). Dependence of Amide Vibrations on Hydrogen Bonding. Journal of the American Chemical Society, 130(33), 10948–10955. Retrieved from [Link]

  • Ji, Y., Yang, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Semantic Scholar. Retrieved from [Link]

  • Infrared Spectroscopy. (2015). Illinois State University. Retrieved from [Link]

  • Infrared Spectra of Amide Groups in α-Helical Proteins: Evidence for Hydrogen Bonding between Helices and Water. (2025). ResearchGate. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Retrieved from [Link]

  • Infrared spectroscopic studies of amides and anilides. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). ResearchGate. Retrieved from [Link]

  • Dependence of Amide Vibrations on Hydrogen Bonding. (2025). ResearchGate. Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy - Basic Introduction. (2020). The Organic Chemistry Tutor. YouTube. Retrieved from [Link]

  • Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Interpreting Infrared Spectroscopy (IR) Spectra. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Al-Hachami, W. (2024). Infrared Spectroscopy: Interpreting Spectra. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

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Application Note: Mass Spectrometric Fragmentation Analysis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide is a biphenyl derivative of interest in medicinal chemistry and materials science. Its structural complexity, incorporating a phenolic hydroxyl group, a biphenyl core, and an N,N-dimethylcarboxamide moiety, presents a unique challenge and opportunity for structural elucidation via mass spectrometry. Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes. This application note provides a detailed protocol and analysis of the electron ionization mass spectrometric (EI-MS) fragmentation of this compound, offering insights into its gas-phase ion chemistry.

Scientific Rationale and Experimental Design

The fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting ions and neutral losses. For this compound, we anticipate fragmentation pathways characteristic of its three key functional domains: the N,N-dimethylcarboxamide, the biphenyl system, and the terminal phenol.

  • N,N-dimethylcarboxamide: Aromatic amides are known to undergo α-cleavage at the carbonyl group, leading to the formation of a stable acylium ion through the loss of the amine substituent.[1][2]

  • Biphenyl Core: The stable aromatic system of the biphenyl core is expected to result in a prominent molecular ion peak. Fragmentation of the biphenyl rings themselves typically requires higher energy.

  • Phenolic Moiety: Phenols characteristically exhibit a strong molecular ion peak and can undergo rearrangements, though direct fragmentation of the hydroxyl group is less common compared to other functional groups.[3][4]

Our experimental design focuses on elucidating the primary fragmentation pathways under electron ionization conditions, which provides reproducible and information-rich mass spectra for structural characterization.

Proposed Fragmentation Pathway

Upon electron ionization, this compound (molecular weight: 241.29 g/mol ) is expected to form a molecular ion ([M]•+) at m/z 241. The subsequent fragmentation is proposed to proceed via several key pathways, as illustrated below.

fragmentation_pathway M [C15H15NO2]•+ m/z 241 Molecular Ion F1 [C13H9O2]+ m/z 197 M->F1 - •N(CH3)2 (44 Da) F5 [C14H12NO]+ m/z 212 M->F5 - CHO (29 Da) F2 [C13H9O]+ m/z 181 F1->F2 - CO (28 Da) F3 [C12H9O]+ m/z 169 F2->F3 - C (12 Da) F4 [C12H9]+ m/z 153 F3->F4 - CO (28 Da)

Caption: Proposed EI fragmentation pathway for this compound.

The primary and most favored fragmentation is anticipated to be the α-cleavage of the C-N bond of the amide, leading to the loss of a dimethylamino radical (•N(CH3)2) and the formation of the highly stable 4'-hydroxy-[1,1'-biphenyl]-4-carbonylium ion at m/z 197 . This acylium ion is resonance-stabilized across the biphenyl system.

Subsequent fragmentation of the m/z 197 ion can occur through the loss of a carbon monoxide (CO) molecule, a common fragmentation for acylium ions, to yield an ion at m/z 169 . This ion corresponds to the 4-hydroxybiphenyl cation. Further fragmentation of the biphenyl core may lead to less intense signals. For instance, the loss of another CO molecule from a rearranged intermediate could lead to an ion at m/z 141 .

A less prominent fragmentation pathway may involve the phenolic end of the molecule. The loss of a formyl radical (•CHO) from the molecular ion could lead to a fragment at m/z 212 .

Summary of Predicted Mass Spectrometry Data

m/z Proposed Fragment Ion Neutral Loss Notes
241[C15H15NO2]•+-Molecular Ion (M•+)
197[C13H9O2]+•N(CH3)2Base Peak, stable acylium ion
181[C13H9O]+CO from m/z 197Loss of carbon monoxide
169[C12H9O]+C from m/z 1814-hydroxybiphenyl cation
153[C12H9]+CO from m/z 169Biphenyl cation
212[C14H12NO]+•CHOMinor fragment

Experimental Protocol

This protocol outlines the general procedure for acquiring the mass spectrum of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1562 u/s

3. Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from the apex of the peak.

  • Analyze the fragmentation pattern and compare it to the proposed scheme.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve in Solvent P2 Serial Dilution P1->P2 A1 Inject Sample P2->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-400) A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Fragment Ions D1->D2 D3 Elucidate Fragmentation Pathway D2->D3

Caption: Experimental workflow for the GC-MS analysis of this compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The stability of the biphenyl core should ensure a detectable molecular ion at m/z 241, confirming the identity of the parent molecule. The predicted base peak at m/z 197, resulting from a well-established α-cleavage of the amide, serves as a primary validation point for the proposed fragmentation.[1][2] The presence of other predicted fragments, such as m/z 169, would further corroborate the fragmentation pathway. High-resolution mass spectrometry could be employed to confirm the elemental composition of each fragment ion, providing an additional layer of validation.

Conclusion

The mass spectrometric fragmentation of this compound is dominated by the cleavage of the N,N-dimethylcarboxamide group, leading to a stable acylium ion. This predictable fragmentation pattern allows for confident identification of this compound and can be leveraged in various analytical applications. The provided protocol offers a robust starting point for researchers working with this and structurally related molecules.

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Doc Brown's Chemistry. [Link]

  • Benzamide, N,N-dimethyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

  • 4-Hydroxybiphenyl - PubChem. National Institutes of Health. [Link]

  • p-Hydroxybiphenyl - NIST WebBook. National Institute of Standards and Technology. [Link]

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Application Notes and Protocols for the Purification of Biphenyl Derivatives using HPLC and Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Biphenyl Derivative Applications

Biphenyl derivatives represent a cornerstone in medicinal chemistry, materials science, and pharmaceutical development. Their unique structural motif is a key pharmacophore in numerous drugs and a fundamental building block for advanced polymers and liquid crystals. The biological activity and material properties of these compounds are exquisitely sensitive to their purity. Even minute impurities can lead to altered pharmacological profiles, unpredictable side effects, or compromised material performance. Consequently, robust and efficient purification methodologies are paramount for any research, development, or manufacturing process involving biphenyl derivatives.

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of biphenyl derivatives using two of the most powerful and widely employed techniques in modern chemistry: High-Performance Liquid Chromatography (HPLC) and traditional column chromatography. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to achieve high-purity biphenyl compounds suitable for the most demanding downstream applications. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in sound chromatographic principles.

Section 1: Foundational Principles of Chromatographic Purification

Chromatographic separation is predicated on the differential partitioning of analytes between a stationary phase and a mobile phase. For biphenyl derivatives, which are often non-polar or moderately polar aromatic compounds, the choice between normal-phase and reversed-phase chromatography is a critical first step.

Normal-Phase Chromatography (NPC)

In NPC, a polar stationary phase (typically silica gel) is used in conjunction with a non-polar or moderately polar mobile phase (e.g., hexane/ethyl acetate mixtures).[1][2] The separation mechanism is primarily based on adsorption and desorption, where more polar compounds interact more strongly with the stationary phase and thus elute later.[1]

  • Causality: The hydroxyl groups on the surface of silica gel act as polar interaction sites. Biphenyl derivatives with polar functional groups (e.g., hydroxyl, amino, carboxyl) will exhibit stronger retention on a silica column. The non-polar biphenyl backbone has minimal interaction, leading to earlier elution for less substituted derivatives.

Reversed-Phase Chromatography (RPC)

RPC is the workhorse of modern HPLC and employs a non-polar stationary phase (commonly C18- or biphenyl-bonded silica) with a polar mobile phase (typically water/acetonitrile or water/methanol mixtures).[3][4][5] In this mode, separation is driven by hydrophobic interactions; more non-polar (hydrophobic) compounds are retained longer on the column.[3][5]

  • Causality: The hydrophobic stationary phase repels the polar mobile phase, creating an environment where non-polar analytes prefer to partition into the stationary phase. For biphenyl derivatives, their inherent hydrophobicity makes them ideal candidates for RPC. The elution order is generally the reverse of NPC, with more polar derivatives eluting earlier.[3]

Section 2: High-Performance Liquid Chromatography (HPLC) for High-Resolution Purification

HPLC offers unparalleled resolution and is the method of choice for achieving the highest purity levels, especially for complex mixtures or for separating closely related isomers.

The Advantage of Biphenyl Stationary Phases

While traditional C18 columns are widely used, stationary phases featuring a biphenyl moiety have shown distinct advantages for the separation of aromatic compounds, including biphenyl derivatives.[6][7][8]

  • Mechanism of Enhanced Selectivity: Biphenyl phases provide a unique combination of hydrophobic and π-π interactions.[6][8] The π-π interactions between the electron-rich biphenyl rings of the stationary phase and the aromatic analytes can lead to altered selectivity compared to purely aliphatic phases like C18.[6][8] This is particularly beneficial for resolving positional isomers or compounds with subtle structural differences. The choice of organic modifier in the mobile phase can further modulate this selectivity; methanol tends to enhance π-π interactions, while acetonitrile can shield them, making the column behave more like a traditional C18 phase.[8]

HPLC Method Development and Protocol: A Case Study

The following protocol provides a general framework for developing a reversed-phase HPLC purification method for a generic biphenyl derivative.

Objective: To purify a crude biphenyl derivative to >99% purity.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Biphenyl stationary phase column (e.g., 250 x 10 mm, 5 µm particle size)

  • HPLC-grade water, acetonitrile, and methanol[9]

  • Acid modifier (e.g., formic acid or trifluoroacetic acid, HPLC grade)[9]

Workflow Diagram:

HPLC_Workflow cluster_prep Method Development & Preparation cluster_purification Purification cluster_analysis Analysis & Post-Processing A Analytical Method Development (Scouting Runs) B Select Optimal Mobile Phase & Gradient A->B Optimize Resolution C Prepare Mobile Phases & Sample Solution B->C D Equilibrate Preparative Column C->D E Inject Sample D->E F Run Preparative Gradient & Collect Fractions E->F G Analyze Fractions by Analytical HPLC F->G Purity Check H Pool Pure Fractions G->H I Evaporate Solvent H->I J Characterize Final Product I->J

Caption: Workflow for HPLC Purification of Biphenyl Derivatives.

Detailed Protocol:

  • Analytical Method Scouting:

    • Begin by developing an analytical scale method (e.g., on a 4.6 mm ID column) to determine the optimal separation conditions.

    • Screen different mobile phase compositions (e.g., water/acetonitrile vs. water/methanol) and pH modifiers (e.g., 0.1% formic acid). A low pH is often beneficial for phenolic biphenyls to suppress ionization and improve peak shape.

    • Run a fast scouting gradient (e.g., 5% to 95% organic in 10 minutes) to determine the approximate elution time of the target compound and impurities.

  • Method Optimization and Scaling:

    • Based on the scouting run, optimize the gradient to maximize the resolution between the target compound and its closest eluting impurities. A shallower gradient around the elution point of the target is often effective.

    • Once the analytical method is optimized, scale it up to the preparative column. Ensure that the linear velocity is kept constant between the analytical and preparative scales.

  • Sample Preparation:

    • Dissolve the crude biphenyl derivative in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water/acetonitrile or DMSO). Ensure the sample is fully dissolved to prevent column clogging.[9]

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase composition for at least 10 column volumes.

    • Inject the prepared sample solution.

    • Run the optimized preparative gradient method.

    • Collect fractions based on the UV detector signal, ensuring to collect the entire peak corresponding to the target compound, as well as fractions before and after for purity analysis.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

    • Combine the fractions that meet the desired purity specification.

    • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer.

    • Determine the final yield and confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, MS, analytical HPLC).

Special Consideration: Chiral Separation of Atropisomers

Many biphenyl derivatives exhibit axial chirality (atropisomerism) due to restricted rotation around the biphenyl single bond.[10] The separation of these enantiomers is crucial in drug development, as they often have different pharmacological activities.[11] Chiral HPLC is the definitive technique for this purpose.[12]

  • Stationary Phase Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating biphenyl atropisomers.[13] Derivatized cyclodextrin and cyclofructan-based CSPs have also demonstrated excellent enantioselectivity.[10][12]

  • Mobile Phase: Normal-phase conditions (e.g., hexane/isopropanol or hexane/ethanol) are most common for chiral separations on polysaccharide-based CSPs.[13]

  • Temperature Effects: Low temperatures can be critical to prevent on-column interconversion of atropisomers and can enhance enantioseparation.[10]

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
High Backpressure Clogged column frit, sample precipitation, blocked tubing.Backflush the column; filter the sample; check for blockages in the system.[14]
Peak Tailing Column degradation, secondary interactions (e.g., with residual silanols), sample overload.Use a column with a different stationary phase; adjust mobile phase pH; reduce sample concentration.[14][15]
Poor Resolution Suboptimal mobile phase, shallow gradient needed, column overloading.Optimize the mobile phase composition and gradient; inject a smaller sample volume.[14]
Irreproducible Retention Times Inconsistent mobile phase preparation, pump malfunction, temperature fluctuations.Prepare fresh mobile phase daily; service the pump; use a column oven for temperature control.

Section 3: Column Chromatography for Scalable Purification

For larger quantities of material or for initial purification of very crude mixtures, traditional flash column chromatography is a cost-effective and highly versatile technique.

Method Development: The Role of Thin-Layer Chromatography (TLC)

The foundation of a successful column chromatography purification is a well-developed solvent system, which is typically determined using Thin-Layer Chromatography (TLC).[16]

  • Objective: To find a solvent system where the target biphenyl derivative has an Rf (retention factor) value between 0.2 and 0.4.[16] This range provides a good balance between resolution and elution time.[16]

  • Procedure:

    • Spot the crude mixture on a TLC plate.

    • Develop the plate in a chamber with a candidate solvent system (e.g., varying ratios of hexane and ethyl acetate).[17]

    • Visualize the spots using a UV lamp.

    • Adjust the polarity of the solvent system until the desired Rf for the target compound is achieved. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will decrease the Rf values of all components.[16]

Protocol for Flash Column Chromatography

Objective: To perform a preliminary purification of a crude biphenyl derivative, removing major impurities.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)[18]

  • TLC-optimized solvent system (e.g., 9:1 Hexane:Ethyl Acetate)[19]

  • Sand and cotton wool

  • Collection tubes

Workflow Diagram:

Column_Chromatography_Workflow A 1. TLC Method Development B 2. Prepare Column (Cotton, Sand, Silica Slurry) A->B Determine Solvent System C 3. Load Sample (Dry or Liquid Loading) B->C D 4. Elute with Mobile Phase C->D E 5. Collect Fractions D->E F 6. Monitor Fractions by TLC E->F G 7. Combine Pure Fractions & Evaporate F->G Identify Pure Fractions

Caption: General Workflow for Flash Column Chromatography.

Detailed Protocol:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Insert a small plug of cotton wool at the bottom of the column.[20]

    • Add a thin layer of sand over the cotton plug.[20]

    • Prepare a slurry of silica gel in the chosen mobile phase.[20]

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing and to remove air bubbles.[20]

    • Allow the silica to settle, and then add another layer of sand on top of the packed silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude biphenyl derivative in a minimal amount of the mobile phase and carefully apply it to the top of the column.[19]

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude material in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[21]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., with a bellows or compressed air) to achieve a steady flow rate.

    • Begin collecting fractions in numbered test tubes.[18]

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to track the elution of the target compound and impurities.[18]

    • Once the fractions containing the pure target compound have been identified, combine them.

    • Remove the solvent by rotary evaporation to yield the purified biphenyl derivative.

Solvent System Selection Guide for Biphenyl Derivatives
Compound Polarity Starting Solvent System Comments
Non-polar 100% Hexane or 5% Ether/HexaneGood for separating simple, unsubstituted biphenyls from other hydrocarbons.[17]
Moderately Polar 10-50% Ethyl Acetate/HexaneA versatile system for many functionalized biphenyl derivatives.[17]
Polar 100% Ethyl Acetate or 5% Methanol/DichloromethaneFor biphenyls with multiple polar groups (e.g., diols, amino acids).[17] Note: High concentrations of methanol (>10%) can dissolve silica gel.[17]

Conclusion

The successful purification of biphenyl derivatives is a critical determinant of success in research and development. By understanding the fundamental principles of HPLC and column chromatography and by applying the detailed protocols outlined in this guide, scientists can confidently achieve the high levels of purity required for their specific applications. The choice between HPLC and column chromatography will depend on the required purity, the scale of the purification, and the nature of the impurities. For ultimate purity and challenging separations, HPLC with a biphenyl stationary phase is often the superior choice. For larger scale and initial cleanup, flash column chromatography remains an indispensable and economical tool.

References

  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PubMed Central. [Link]

  • High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases. ResearchGate. [Link]

  • Biphenyl Purification: Chromatography Lab. Studylib. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]

  • Why Biphenyl is a very interesting primary choice as stationary phase in LC. Restek. [Link]

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  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. [Link]

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  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI. [Link]

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Application Notes & Protocols: Characterizing 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of the novel small molecule, 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide, using a suite of robust cell-based assays. While the specific biological target of this compound is not yet defined, its biphenyl-4-carboxamide scaffold is present in molecules targeting a range of proteins, including kinases and protein chaperones[1][2]. Therefore, this guide focuses on establishing a foundational workflow to assess its cytotoxic profile, identify potential effects on a key signaling pathway, and confirm target engagement within a cellular context. The protocols provided herein are designed as a starting point and should be optimized for specific cell lines and experimental goals.

Compound Profile and Handling

Before initiating any cell-based assay, it is critical to understand the physicochemical properties of the compound and to establish proper handling and stock preparation procedures.

Compound Details:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Structure Chemical structure of this compound
1.1. Stock Solution Preparation

The solubility of a compound is a critical parameter for ensuring accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for use in biological screening[3].

  • Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Protocol for 10 mM Stock Solution:

    • Weigh out 2.41 mg of this compound powder.

    • Add 1.0 mL of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

1.2. Vehicle Control and Working Concentrations

DMSO can have direct effects on cell viability and function, typically at concentrations above 0.5%[4][5]. It is imperative to maintain a consistent, low final concentration of DMSO across all wells, including controls.

  • Maximum Final DMSO Concentration: ≤ 0.5% (v/v) in cell culture medium.

  • Vehicle Control: All experiments must include a "vehicle control" group, which consists of cells treated with the same final concentration of DMSO as the compound-treated groups, but without the compound itself. This ensures that any observed effects are due to the compound and not the solvent.

Foundational Assay Workflow

A logical progression of assays is essential for characterizing a novel compound. The workflow should begin with a broad assessment of cytotoxicity to determine the appropriate concentration range for subsequent, more specific mechanistic assays.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanistic & Target Validation A Prepare Compound Stock (10 mM in DMSO) B Protocol 1: Determine Cytotoxicity (IC50) (e.g., LDH or MTT Assay) A->B C Establish Non-Toxic Dose Range B->C D Protocol 2: Screen for Pathway Modulation (e.g., NF-κB Reporter Assay) C->D Use sub-lethal concentrations E Protocol 3: Confirm Target Engagement (e.g., Cellular Thermal Shift Assay) D->E If pathway hit is observed F Identify Putative Target & Mechanism of Action E->F

Figure 1. A generalized workflow for the initial characterization of a novel small molecule in cell-based assays.

Protocol 1: Cytotoxicity Assessment using LDH Release Assay

The first step is to determine the concentration at which the compound induces cell death. A lactate dehydrogenase (LDH) release assay is a common method that measures the integrity of the plasma membrane[6][7].

3.1. Principle

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

3.2. Step-by-Step Protocol
  • Cell Seeding: Seed a human cell line (e.g., HEK293 or a relevant cancer cell line like MCF-7) into a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 2X serial dilution series of the compound in complete medium. For a 10-point curve, you might start with a 200 µM top concentration (final 100 µM). Remember to prepare a 2X vehicle control (e.g., 1% DMSO for a 0.5% final concentration).

  • Treatment: Add 100 µL of the 2X compound dilutions or controls to the appropriate wells. This brings the final volume to 200 µL and halves the compound/DMSO concentration.

  • Controls Setup:

    • Untreated Control: Cells with medium only (no DMSO or compound).

    • Vehicle Control: Cells treated with the final DMSO concentration.

    • Maximum LDH Release Control: About 30 minutes before the endpoint, add lysis buffer (often provided in LDH assay kits) to a set of untreated wells[7].

    • Medium Background Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)

    • Plot % Cytotoxicity vs. log[Compound Concentration] and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% cytotoxicity)[8].

Protocol 2: Mechanistic Screening using an NF-κB Reporter Assay

Once the non-toxic concentration range is known, you can investigate the compound's effect on specific signaling pathways. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival, making it a common target for drug discovery. A luciferase-based reporter assay is a highly sensitive method to measure the transcriptional activity of NF-κB[9].

4.1. Principle

This assay uses a cell line engineered to express the firefly luciferase gene under the control of NF-κB response elements. When NF-κB is activated by a stimulus (e.g., TNF-α), it drives luciferase expression. An inhibitor will reduce the resulting luminescent signal[10].

G cluster_pathway NF-κB Signaling Pathway cluster_nuc Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB p50/p65 (NF-κB) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Reporter NF-κB Response Element -> Luciferase Gene Nucleus->Reporter Binds & Activates Transcription Luminescence Luminescence Reporter->Luminescence Produces Light Compound 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-4-carboxamide Compound->IKK Potential Inhibition Point

Figure 2. Simplified NF-κB reporter assay pathway, showing a potential point of inhibition.

4.2. Step-by-Step Protocol
  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct into a white, opaque-walled 96-well plate at a density that will result in ~80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Pre-incubation: Remove the medium and add 80 µL of fresh medium containing the desired sub-lethal concentrations of the compound (determined in Protocol 1). Include vehicle controls. Incubate for 1-2 hours.

  • Stimulation: Prepare a 5X solution of an NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL). Add 20 µL of this activator to all wells except the "unstimulated control" wells. Add 20 µL of medium to the unstimulated wells.

  • Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression[11].

  • Lysis and Detection:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Remove the culture medium from the wells.

    • Add 50-100 µL of luciferase assay reagent to each well to lyse the cells.

    • Incubate for 10 minutes on an orbital shaker to ensure complete lysis.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control after subtracting the background (unstimulated control).

    • Plot % Inhibition vs. log[Compound Concentration] to determine the EC₅₀ value.

Protocol 3: Target Engagement Confirmation with CETSA

If a compound shows activity in a functional assay, it is crucial to confirm that it physically binds to its intended target within the complex environment of the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement[12][13][14].

5.1. Principle

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature (Tₘ). In a CETSA experiment, intact cells are treated with a compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified; a stabilizing ligand will result in more soluble protein remaining at higher temperatures[13][15].

5.2. Step-by-Step Protocol (Isothermal Dose-Response Format)

This protocol is for an isothermal dose-response fingerprint (ITDRF), which is often more practical for initial screening than determining a full melt curve[12].

  • Determine Optimal Melt Temperature (T_melt): First, a traditional CETSA melt curve must be performed on untreated cells to find the temperature at which about 50-80% of the target protein denatures and precipitates. This will be the single temperature used for the ITDRF experiment.

  • Cell Culture and Treatment: Culture cells to high confluency. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes.

  • Dose-Response: Add the compound at various concentrations to the cell aliquots. Include a vehicle control. Incubate at 37°C for 30-60 minutes to allow the compound to enter the cells and bind to its target.

  • Heating Step: Place the PCR tubes in a thermal cycler and heat all samples to the pre-determined T_melt for 3 minutes, followed by cooling to 4°C[13].

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the soluble target protein using a standard protein detection method like Western Blot or an ELISA-based format (e.g., AlphaScreen)[13]. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

  • Data Analysis: Quantify the band intensity from the Western blot. Plot the soluble protein signal against the log[Compound Concentration]. A positive result will show a dose-dependent increase in the amount of soluble target protein, indicating stabilization.

Troubleshooting
IssuePossible CauseSuggested Solution
High background in cytotoxicity assay High cell density; forceful pipetting causing premature lysis.Optimize cell seeding density; handle cell suspensions gently[6].
No signal in reporter assay Reporter cells are not responsive; incorrect stimulus concentration; compound is cytotoxic at tested concentrations.Test cells with a known positive control inhibitor; perform a dose-response for the stimulus; re-test compound at lower, non-toxic concentrations.
Inconsistent CETSA results Inefficient cell lysis; uneven heating; protein degradation.Ensure complete lysis (sonication may be required); use a thermal cycler for precise temperature control; always use fresh protease inhibitors.
Compound precipitation in media Poor aqueous solubility.Check the compound's solubility limits; ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the cytotoxic limit (≤0.5%).
References
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Product Manual). Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In PubMed Central. Retrieved from [Link]

  • Massey, A. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. In PubMed Central. Retrieved from [Link]

  • Toro, A. D., & Casadavall, A. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155). Retrieved from [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

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  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. Retrieved from [Link]

  • Nakagawa, H., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(14), 2479-2483. Retrieved from [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In PubMed Central. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 9(4), 255-276. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • Collaborative Drug Discovery. (2023). Setting up a Dose Response Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and biological activity of biphenyl group derivatives. Retrieved from [Link]

  • ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Retrieved from [Link]

  • Zhao, H., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1134-1139. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]

  • PubMed. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Retrieved from [Link]

  • PubMed. (2008). N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. Retrieved from [Link]

  • PubMed. (2007). Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties and in vivo efficacy of the series. Retrieved from [Link]

  • PubMed. (2024). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Retrieved from [Link]

  • ResearchGate. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • ResearchGate. (2021). The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. Retrieved from [Link]

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  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of Biphenyl Carboxamides as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. Biphenyl carboxamides have emerged as a promising class of compounds, demonstrating potent antifungal activity against a range of clinically relevant pathogens.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for synthesizing, evaluating, and characterizing biphenyl carboxamides as potential antifungal therapeutic agents.

Mechanistic Insights: Unraveling the Antifungal Action of Biphenyl Carboxamides

The precise mechanism of action for all biphenyl carboxamides is not universally defined and can vary between different structural analogs. However, research points towards several key fungal cellular pathways that are likely targeted by this class of compounds. A thorough understanding of these potential mechanisms is critical for guiding lead optimization and a rational drug design strategy.

1.1. Disruption of Fungal Cell Wall Integrity

The fungal cell wall, a structure absent in human cells, is an attractive target for antifungal drug development.[5][6][7] It is a dynamic and essential organelle, primarily composed of chitin, glucans, and mannoproteins, which provides osmotic stability and structural support.[5][6] Some biphenyl carboxamide derivatives may exert their antifungal effect by interfering with the biosynthesis of key cell wall components. For instance, they may non-competitively inhibit enzymes such as β-(1-3)-glucan synthase, which is crucial for the synthesis of β-(1-3)-glucan, a major structural component of the fungal cell wall.[5][8] Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[5]

1.2. Inhibition of Ergosterol Biosynthesis

Ergosterol is the predominant sterol in the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway is a well-established target for several classes of antifungal drugs, including the azoles.[9][10][11][12][13] Certain biphenyl carboxamides may act as inhibitors of key enzymes within this pathway, such as lanosterol 14α-demethylase (encoded by the ERG11 gene).[10] By disrupting ergosterol production, these compounds can lead to the accumulation of toxic sterol intermediates and compromise the structural and functional integrity of the fungal cell membrane.

1.3. Interference with Protein Synthesis

Protein synthesis is a fundamental cellular process essential for fungal growth and viability. Some studies suggest that certain biphenyl carboxamide derivatives may exert their antifungal effects by inhibiting fungal protein synthesis.[1][2] This could occur through various mechanisms, such as binding to ribosomal subunits and interfering with translation, or by inhibiting enzymes essential for amino acid synthesis or activation.

1.4. Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, plays a crucial role in cellular respiration. Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and ATP production, leading to fungal cell death. Several carboxamide-containing fungicides have been shown to target SDH, and it is a plausible target for biphenyl carboxamide derivatives.[14][15][16]

1.5. Overcoming Efflux Pump-Mediated Resistance

A significant mechanism of antifungal drug resistance is the overexpression of efflux pumps, which actively transport antifungal agents out of the fungal cell, reducing their intracellular concentration.[17][18][19][20] Some biphenyl carboxamides may act as efflux pump inhibitors or may be poor substrates for these pumps, thereby circumventing this common resistance mechanism.[17][18]

Synthesis and Characterization of Biphenyl Carboxamide Derivatives

The exploration of biphenyl carboxamides as antifungal agents begins with their chemical synthesis. The following is a generalized protocol for the synthesis of biphenyl carboxamide derivatives, which can be adapted based on the desired substitutions on the biphenyl rings and the carboxamide moiety.

General Synthetic Scheme

A common and versatile method for the synthesis of biphenyl carboxamides involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by an amide coupling reaction.[21][22]

G cluster_0 Biphenyl Core Synthesis (Suzuki-Miyaura Coupling) cluster_1 Amide Coupling A Aryl Halide (e.g., Bromobenzene derivative) C Pd Catalyst (e.g., Pd(PPh3)4) & Base (e.g., K2CO3) A->C Reactant 1 B Aryl Boronic Acid/Ester B->C Reactant 2 D Biphenyl Carboxylic Acid C->D Product E Biphenyl Carboxylic Acid G Coupling Agent (e.g., HATU, EDCI) & Base (e.g., DIPEA) E->G Reactant 1 F Amine (R-NH2) F->G Reactant 2 H Biphenyl Carboxamide Derivative G->H Final Product

Caption: Logical flow of structure-activity relationship studies.

By systematically modifying the substituents on the biphenyl rings (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) and the nature of the amide group, researchers can correlate these structural changes with changes in antifungal potency and cytotoxicity. This iterative process of design, synthesis, and biological evaluation is fundamental to the optimization of lead compounds.

Conclusion

Biphenyl carboxamides represent a promising and versatile scaffold for the development of novel antifungal agents. The protocols and application notes provided herein offer a comprehensive framework for the systematic investigation of these compounds, from their initial synthesis to their preclinical evaluation. By employing these standardized methodologies and engaging in rational, mechanism-based drug design, the scientific community can advance the development of this promising class of molecules to address the critical need for new and effective antifungal therapies.

References

  • Animal models of fungal infections | Laboratory Animals for Science. Available at: [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Fungal Biofilms: In vivo models for discovery of anti-biofilm drugs - PMC - PubMed Central. Available at: [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. Available at: [Link]

  • Experimental In Vivo Models of Candidiasis - MDPI. Available at: [Link]

  • In Vitro or In Vivo Models, the Next Frontier for Unraveling Interactions between Malassezia spp. and Hosts. How Much Do We Know? - MDPI. Available at: [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. Available at: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. Available at: [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - NIH. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. Available at: [Link]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... - ResearchGate. Available at: [Link]

  • In vitro infection models to study fungal–host interactions | FEMS Microbiology Reviews | Oxford Academic. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management | Request PDF - ResearchGate. Available at: [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC. Available at: [Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC - NIH. Available at: [Link]

  • The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review - PMC - PubMed Central. Available at: [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Available at: [Link]

  • Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - MDPI. Available at: [Link]

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  • Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed. Available at: [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during experimentation with this compound. Our approach is rooted in foundational scientific principles and validated through field-proven insights to ensure the integrity and reproducibility of your results.

Understanding the Molecule: A Structural Perspective on Solubility

This compound possesses a chemical structure that inherently presents solubility challenges. The biphenyl core is a large, nonpolar scaffold, which contributes to low aqueous solubility. The presence of the N,N-dimethylcarboxamide and a hydroxyl group introduces some polarity, but the overall lipophilic nature of the molecule often predominates, leading to poor dissolution in aqueous media.

The phenolic hydroxyl group is a key feature to exploit for solubility enhancement. With an estimated pKa between 8 and 10, this acidic proton can be removed under basic conditions to form a more soluble phenolate salt.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in aqueous buffers?

A1: The limited aqueous solubility of this compound is due to its predominantly hydrophobic biphenyl structure. While the hydroxyl and dimethylcarboxamide groups add some polarity, they are often insufficient to overcome the lipophilic nature of the core. At neutral pH, the compound exists in its non-ionized, less soluble form.

Q2: I'm observing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What's happening?

A2: This is a common phenomenon known as "antisolvent precipitation." Your compound is likely highly soluble in a polar aprotic solvent like DMSO. However, when this solution is introduced to an aqueous buffer (an "antisolvent"), the overall solvent polarity increases, causing the compound to crash out of the solution. To mitigate this, consider slower addition of the stock solution to the buffer with vigorous stirring, or using a co-solvent system as described in the troubleshooting guide.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can increase the rate of dissolution and solubility. However, be cautious as prolonged exposure to high temperatures can lead to degradation of the compound. It is crucial to first assess the thermal stability of the compound before employing heat.

Troubleshooting Guide: Strategies for Solubility Enhancement

This section provides a series of systematic approaches to improve the solubility of this compound.

pH Adjustment: Leveraging the Phenolic Moiety

The phenolic hydroxyl group is the most straightforward handle for solubility manipulation. By increasing the pH of the medium above the pKa of the phenol, the hydroxyl group will deprotonate to form the highly polar and much more water-soluble phenolate anion.

Causality: The conversion of the neutral phenolic compound to its ionized form dramatically increases its interaction with polar solvents like water, thereby enhancing solubility.

Experimental Protocol:

  • Prepare a stock solution of the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

  • In a separate vessel, prepare your desired aqueous buffer.

  • While vigorously stirring the buffer, slowly add the compound stock solution.

  • Gradually add a small amount of a base (e.g., 0.1 M NaOH) to the stirring solution, monitoring the pH with a calibrated pH meter.

  • Continue to add the base dropwise until the compound dissolves. Be mindful that excessive pH may not be compatible with your experimental system.

Troubleshooting:

  • Precipitation upon pH adjustment: This may indicate that the required pH for solubilization is too high for the buffer's capacity or that the salt of the compound is still not sufficiently soluble. Consider using a co-solvent in conjunction with pH adjustment.

  • Compound degradation: Phenolic compounds can be susceptible to oxidation at high pH. It is advisable to prepare these solutions fresh and protect them from light and air where possible.

Co-solvency: Modifying the Solvent Environment

A co-solvent system involves a mixture of a primary solvent (like water or buffer) and a water-miscible organic solvent. This approach reduces the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

Experimental Workflow:

Caption: Workflow for developing a co-solvent system.

Data Presentation: Estimated Solubility in Common Solvents

SolventEstimated Solubility RangeNotes
Water (pH 7)< 0.1 mg/mLPractically insoluble.
Ethanol1-10 mg/mLModerately soluble.
DMSO> 50 mg/mLHighly soluble.
DMF> 50 mg/mLHighly soluble.

Note: These are estimated values based on the properties of similar biphenyl carboxamide structures. Actual solubility should be determined experimentally.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like our biphenyl compound, forming an inclusion complex that is more water-soluble.

Mechanism of Action: The hydrophobic biphenyl portion of the molecule can be sequestered within the cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

Experimental Protocol:

  • Select a suitable cyclodextrin (β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin are common choices).

  • Prepare an aqueous solution of the cyclodextrin.

  • Add the solid this compound to the cyclodextrin solution.

  • Stir the mixture vigorously, sometimes with gentle heating, for several hours to allow for complex formation.

  • Filter the solution to remove any undissolved compound. The concentration of the dissolved compound in the filtrate can be determined by a suitable analytical method (e.g., HPLC-UV).

Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of these micelles can entrap insoluble compounds, thereby increasing their apparent solubility.

Types of Surfactants:

  • Non-ionic: Polysorbates (Tween® series), Polyoxyethylene ethers (Brij® series)

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Logical Relationship for Surfactant Selection:

G Compound Poorly Soluble Compound NonIonic Non-ionic Surfactants (e.g., Tween®, Brij®) Generally biocompatible, less harsh. Compound->NonIonic Choose based on experimental context Anionic Anionic Surfactants (e.g., SDS) Can denature proteins. Compound->Anionic Choose based on experimental context Cationic Cationic Surfactants (e.g., CTAB) Can have cell toxicity. Compound->Cationic Choose based on experimental context Goal Enhanced Solubility NonIonic->Goal Anionic->Goal Cationic->Goal

Caption: Decision tree for selecting a suitable surfactant.

Solid Dispersions

For solid dosage form development, creating a solid dispersion is a powerful technique. This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. When the solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as very fine particles with a large surface area, which enhances the dissolution rate.

Common Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Preparation Methods:

  • Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.

  • Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled.

References

  • Solid Dispersions: an Approach to Enhance Solubility of poorly W
  • Tran, P., Pyo, Y.-C., Kim, D.-H., Lee, S.-E., Kim, J.-K., & Park, J.-S. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132.
  • Effect of pH on the solubility of phenolic compounds. (n.d.).
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Bag, P. P., & Wang, H. (2020). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Acta Pharmaceutica Sinica B, 10(5), 759–773.
  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020). International Journal of Pharmaceutical Research & Allied Sciences, 9(1).
  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016).
  • How does pH affect the solubility of phenolic acid? (2016).
  • Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.).
  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various. (n.d.). Semantic Scholar.
  • Lee, M. K., Lee, S. Y., Kim, S. G., Kim, I. H., & Lee, C. H. (1998). Solubilization of biphenyl dimethyl dicarboxylate by cosolvency. Archives of Pharmacal Research, 21(4), 437–441.
  • Can I use Cyclodextrin to improve the solubility of a compound? (2015).
  • Interaction of 4‐Hydroxybiphenyl with Cyclodextrins: Effect of Complex Structure on Spectroscopic and Photophysical Properties. (n.d.).
  • Coffman, R. E., & Kildsig, D. O. (1996). Hydrotropic solubilization of poorly water-soluble drugs. Journal of Pharmaceutical Sciences, 85(8), 848–852.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Aqueous Solubility of Some Natural Phenolic Compounds. (2009). Industrial & Engineering Chemistry Research, 48(15), 7345–7350.
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
  • Surfactants & Solubilizers. (n.d.). Ingredients To Die For.
  • We have tested 11 natural solubilizers: here are the best 3. (2024, July 30).
  • Navigating the Chemical Landscape of N,N-Dimethylbenzenecarbothioamide: A Technical Guide to Solubility and Stability. (n.d.). Benchchem.
  • How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF? (2021).
  • SURFACTANTS. (n.d.). Kao Chemicals.
  • Assay: Solubility of the compound in DMSO (CHEMBL3878090). (n.d.). ChEMBL.
  • Nonionic Surfactants. (n.d.). Knowde.
  • Predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (2023). PLOS ONE, 18(10), e0292795.
  • Amide-Based Surfactants from Methyl Glucoside as Potential Emulsifiers. (n.d.).
  • Is biphenyl soluble in ethanol? (2011). Answers.com.

Technical Support Center: Strategies to Increase the Yield of Biphenyl Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome common challenges and enhance the yield of your biphenyl carboxamide synthesis. Our guidance is grounded in established chemical principles and field-proven insights to ensure your experimental success.

Introduction: The Synthetic Challenge

The synthesis of biphenyl carboxamides is a cornerstone in medicinal chemistry, as this scaffold is present in numerous pharmacologically active compounds. The most common synthetic route involves two key transformations: a palladium-catalyzed cross-coupling reaction (typically Suzuki-Miyaura) to construct the biphenyl core, followed by an amide bond formation. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide will dissect these challenges and provide actionable solutions.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis

The Suzuki-Miyaura coupling is a powerful and versatile method for forming the C-C bond of the biphenyl skeleton.[1][2] However, its success is highly dependent on the careful optimization of several parameters.

FAQ 1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the likely causes?

Low conversion in a Suzuki-Miyaura coupling can often be attributed to issues with the catalyst, base, solvent, or the integrity of your starting materials.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Inactive or degraded catalyst is a common culprit. Ensure you are using a high-quality catalyst and consider using pre-catalysts like XPhos Pd G4 for challenging couplings.[3]

  • Improper Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[4] The strength and solubility of the base can significantly affect the reaction rate.

  • Sub-optimal Solvent System: A variety of solvents can be used, often in aqueous mixtures, such as dioxane/water, THF/water, or DMF.[3][5] The choice of solvent can influence the solubility of the reactants and the efficacy of the base.

  • Boronic Acid/Ester Degradation: Boronic acids and their esters can be prone to degradation, especially if they are electron-poor.[3] Consider using freshly prepared or purified boronic acid/ester.

  • Oxygen Contamination: It is crucial to degas the reaction mixture to prevent oxidation of the palladium catalyst. Techniques like freeze-pump-thaw or bubbling an inert gas (nitrogen or argon) through the solvent are effective.[3]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
  • To a solution of the aryl halide (1.0 equivalent) and the arylboronic acid or ester (1.1-1.5 equivalents) in a suitable solvent (e.g., 1,4-dioxane:H₂O 4:1), add the base (e.g., K₂CO₃, 2.0 equivalents).[5]

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents).[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.[5][6]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Data Summary: Common Conditions for Suzuki-Miyaura Coupling
CatalystBaseSolvent SystemTemperature (°C)Typical Yields
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100Good to Excellent[5]
PdCl₂(PPh₃)₂K₂CO₃THF/H₂ORoom Temp - 65Variable[3]
Pd₂(dba)₃/SPhosK₂CO₃Toluene/H₂O/EtOH80-110Good to Excellent[3]
Pd(OAc)₂K₂CO₃DMF110Good[6]

Part 2: Optimizing the Amide Bond Formation

The formation of the amide bond is the final and often most challenging step. Several factors can lead to low yields, including steric hindrance, electronic effects, and side reactions.

FAQ 2: My amide coupling reaction is failing or giving very low yields. What should I investigate?

Several factors can impede amide bond formation. A systematic approach to troubleshooting is key.

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If using a coupling reagent, ensure it is fresh and used in the correct stoichiometry. For particularly stubborn couplings, conversion to an acid chloride may be necessary.[7]

  • Amine Deactivation: Amines can be protonated by the carboxylic acid, rendering them non-nucleophilic. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize any acid and free the amine.

  • Steric Hindrance: Bulky substituents on either the biphenyl carboxylic acid or the amine can significantly slow down the reaction. In such cases, more forceful conditions, such as converting the acid to the more reactive acid chloride, may be required.[8]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to the starting carboxylic acid and preventing amide formation. Always use anhydrous solvents and reagents.

Workflow for Troubleshooting Amide Coupling

G cluster_activation Activation Issues cluster_amine Amine Issues cluster_conditions Condition Issues start Low Amide Yield check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Reactivity start->check_amine check_conditions Review Reaction Conditions start->check_conditions reagent_quality Coupling Reagent Quality/Age? check_activation->reagent_quality base_added Sufficient Non-Nucleophilic Base? check_amine->base_added steric_hindrance Steric Hindrance a Factor? check_amine->steric_hindrance anhydrous Anhydrous Solvents/Reagents? check_conditions->anhydrous temperature Optimal Temperature? check_conditions->temperature acid_chloride Consider Acid Chloride Formation reagent_quality->acid_chloride If still failing solution Optimize and Repeat acid_chloride->solution base_added->solution steric_hindrance->solution anhydrous->solution temperature->solution

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

Experimental Protocol: Standard Amide Coupling with HATU
  • Dissolve the biphenyl carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify via column chromatography or recrystallization.

Experimental Protocol: Amide Formation via Acid Chloride
  • In a fume hood, suspend the biphenyl carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM or toluene.

  • Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.[7]

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM).

  • In a separate flask, dissolve the amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.5 equivalents) in the same anhydrous solvent.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can then be purified.

Data Summary: Common Amide Coupling Reagents
Coupling ReagentAdditiveBaseCommon SolventsKey Considerations
HATUNoneDIPEA, Et₃NDMF, DCMHighly efficient, but can be expensive.[]
EDCHOBt, HOAtDIPEA, Et₃NDMF, DCMCost-effective, but can lead to side products.[]
DCCHOBt, DMAPEt₃NDCM, THFForms insoluble dicyclohexylurea (DCU) byproduct.
SOCl₂/Oxalyl Chloride(cat. DMF)Pyridine, Et₃NDCM, TolueneFor sterically hindered or unreactive substrates.[7][8]

Part 3: Purification Strategies

Purification of the final biphenyl carboxamide can be challenging due to the potential for closely-eluting byproducts from both the Suzuki and amidation steps.

FAQ 3: I'm having difficulty purifying my final product. What techniques are most effective?
  • Column Chromatography: This is the most common and effective method for separating the desired product from impurities. For compounds with similar polarities, using a long column with a shallow solvent gradient can improve resolution.

  • Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity. The choice of solvent is critical; a good solvent will dissolve the product at elevated temperatures but not at room temperature. Common solvent systems include ethanol, or mixtures like ethyl acetate/hexanes.

  • Preparative HPLC: For very challenging separations or for achieving very high purity, preparative HPLC is a powerful option, although it is more resource-intensive.

Overall Synthetic Workflow

G cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_amide Step 2: Amide Formation ArylHalide Aryl Halide Suzuki Pd Catalyst, Base Solvent, Heat ArylHalide->Suzuki ArylBoronic Arylboronic Acid/Ester ArylBoronic->Suzuki BiphenylAcid Biphenyl Carboxylic Acid Suzuki->BiphenylAcid Coupling Coupling Reagent, Base Anhydrous Solvent BiphenylAcid->Coupling Amine Amine Amine->Coupling BiphenylCarboxamide Biphenyl Carboxamide Coupling->BiphenylCarboxamide Purification Purification (Chromatography/Recrystallization) BiphenylCarboxamide->Purification

Caption: General synthetic workflow for biphenyl carboxamides.

By systematically addressing each stage of the synthesis and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their biphenyl carboxamide products.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Mummadi, M., et al. (n.d.). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Wang, L., et al. (2017). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Monatshefte für Chemie - Chemical Monthly, 148(5), 893-899.
  • ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Bao, W., et al. (2009). A novel and efficient synthesis of biphenyls by Suzuki–Miyaura cross-coupling of aryl bromides with 3,4,5-trimethoxy-phenylboronic acid. Tetrahedron Letters, 50(26), 3313-3315.
  • Taylor, R. (2010).
  • Google Patents. (n.d.). US4620025A - Process for the preparation of biphenyl intermediates.
  • Jiang, H., et al. (2011). Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Organic Letters, 13(5), 1028-1031.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Singh, R. G., et al. (2024). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles.
  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

  • El-Remaily, M. A. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262-18293.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed amidation-hydrolysis reaction of gem-dihaloolefins: efficient synthesis of homologated carboxamides from ketones. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]

  • Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • PubMed Central. (n.d.). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Retrieved from [Link]

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  • Google Patents. (n.d.). US5618975A - Process for the preparation of biphenyl derivatives.
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  • Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
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Identifying and minimizing common side products in biphenyl carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for biphenyl carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to help identify and minimize common side products encountered during their experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Common Issues in Biphenyl Carboxamide Synthesis

This section addresses common problems observed during the synthesis of biphenyl carboxamides. Each issue is linked to a more detailed FAQ section for in-depth explanations and solutions.

Issue Observed Potential Cause(s) Recommended Initial Action(s) Relevant FAQ(s)
Low or No Yield of Biphenyl Carboxamide Incomplete reaction, degradation of starting materials or product, hydrolysis of activated species.Monitor reaction progress closely by TLC/LC-MS. Ensure anhydrous conditions. Re-evaluate coupling reagent and reaction temperature., ,
Presence of an Impurity with a Mass Corresponding to N-Acylurea Use of carbodiimide coupling reagents (e.g., DCC, EDC).Add HOBt or HOAt to the reaction. Optimize the order of reagent addition.
Significant Amount of Starting Biphenyl Carboxylic Acid Remaining Inefficient activation of the carboxylic acid, poor nucleophilicity of the amine.Switch to a more potent coupling reagent (e.g., HATU, COMU). Consider converting the carboxylic acid to an acyl chloride.
Formation of Biphenyl as a Byproduct Decarboxylation of the biphenyl carboxylic acid at elevated temperatures. Homo-coupling during a preceding Suzuki reaction.Lower the reaction temperature. Purify the biphenyl carboxylic acid starting material.
Racemization of a Chiral Center Use of harsh bases or high temperatures. Certain coupling reagents can promote epimerization.Use a milder base (e.g., DIPEA instead of triethylamine). Run the reaction at a lower temperature. Choose a coupling reagent known for low racemization (e.g., HATU).
Hydrolysis of Nitrile Precursor to Carboxamide If synthesizing from a cyanobiphenyl precursor, the presence of water and acidic or basic conditions can lead to the formation of the corresponding carboxamide.[1][2][3]Use anhydrous solvents and reagents. Control reaction time and temperature to avoid over-hydrolysis.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is very low. What are the first things I should check?

Low yields can be attributed to several factors. A logical troubleshooting workflow is essential.

  • Confirm Starting Material Quality: Impurities in your biphenyl carboxylic acid or amine can inhibit the reaction. Verify the purity by NMR and LC-MS. Impurities from a preceding Suzuki or Ullmann coupling are common.[4][5]

  • Ensure Anhydrous Conditions: Water is a competing nucleophile that can hydrolyze your activated carboxylic acid intermediate, leading back to the starting carboxylic acid. Always use anhydrous solvents and dry glassware thoroughly. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. If the starting materials are consumed but no product is formed, it could indicate product degradation. If starting materials remain, the reaction conditions may be too mild.

Below is a DOT script for a basic troubleshooting workflow for low yield.

low_yield_troubleshooting start Low Yield Observed check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_impure Impure check_sm->sm_impure No check_conditions Ensure Anhydrous Conditions sm_ok->check_conditions purify_sm Purify Starting Materials sm_impure->purify_sm purify_sm->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_wet Moisture Present check_conditions->conditions_wet No monitor_reaction Monitor Reaction by TLC/LC-MS conditions_ok->monitor_reaction dry_reagents Dry Solvents/Reagents conditions_wet->dry_reagents dry_reagents->monitor_reaction sm_consumed Starting Material Consumed, No Product monitor_reaction->sm_consumed sm_unreacted Starting Material Unreacted monitor_reaction->sm_unreacted product_degradation Consider Product Degradation sm_consumed->product_degradation incomplete_reaction Incomplete Reaction sm_unreacted->incomplete_reaction optimize Optimize Conditions (Temp, Reagent) incomplete_reaction->optimize

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: How can I prevent hydrolysis during the reaction?

Hydrolysis of the activated carboxylic acid intermediate is a common cause of low yields. The activated species is highly electrophilic and will readily react with any available water.

Key Strategies:

  • Reagent and Solvent Quality: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Ensure your amine and carboxylic acid are dry. If necessary, dry them under high vacuum before use.

  • Inert Atmosphere: Assembling your reaction under an inert atmosphere of nitrogen or argon will help to exclude atmospheric moisture.

  • Temperature Control: While heating can increase the reaction rate, it can also accelerate the rate of hydrolysis. If you suspect hydrolysis is an issue, try running the reaction at a lower temperature for a longer period.

FAQ 3: I see a byproduct that I suspect is an N-acylurea. How is this formed and how can I avoid it?

The formation of an N-acylurea byproduct is a classic side reaction when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]

Mechanism of Formation: The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[6] This intermediate is intended to react with the amine to form the desired amide. However, it can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and represents a loss of your carboxylic acid starting material.

N_acylurea_formation cluster_0 Desired Pathway cluster_1 Side Reaction Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + Carbodiimide Amide Amide O-Acylisourea->Amide + Amine O-Acylisourea_side O-Acylisourea N-Acylurea N-Acylurea Byproduct O-Acylisourea_side->N-Acylurea Intramolecular Rearrangement

Caption: Desired vs. side reaction with carbodiimides.

Minimization Strategies:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.

  • Order of Addition: Add the carboxylic acid, coupling reagent, and HOBt/HOAt together first to allow for the formation of the active ester before adding the amine.

FAQ 4: My starting materials are unreactive. What are my options?

When dealing with sterically hindered biphenyl carboxylic acids or electron-deficient amines, standard coupling conditions may not be sufficient.

Recommended Approaches for Challenging Couplings:

  • Switch to a More Potent Coupling Reagent: Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally more effective for difficult couplings.[7]

  • Convert to an Acyl Halide: The most reactive derivative of a carboxylic acid is the acyl chloride. You can convert the biphenyl carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6] The resulting acyl chloride will readily react with the amine, often without the need for a coupling reagent, though a non-nucleophilic base is typically required to scavenge the HCl byproduct.[6]

Coupling Reagent Class Examples Common Side Products Best For
CarbodiimidesDCC, EDC, DICN-acylurea[8]Simple, unhindered substrates.
Uronium/Aminium SaltsHATU, HBTU, COMUGuanidinium byproductsSterically hindered or electron-deficient substrates.[7]
Phosphonium SaltsBOP, PyBOPCarcinogenic HMPA byproduct (for BOP)[9]High reactivity, can suppress some side reactions.
FAQ 5: I have biphenyl in my final product. Where did it come from?

The presence of biphenyl as a byproduct can arise from two main sources:

  • Decarboxylation of the Starting Material: Biphenyl carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures to form biphenyl.[10] If your amidation reaction requires high heat, this side reaction can become significant.

    • Solution: Try to perform the reaction at a lower temperature, possibly with a more active coupling reagent to compensate for the slower reaction rate.

  • Impurity from Biphenyl Synthesis: If your biphenyl carboxylic acid was synthesized via a Suzuki coupling, homo-coupling of the boronic acid starting material can lead to the formation of biphenyl as a byproduct.[11] This impurity can be difficult to remove and may be carried through to your final product.

    • Solution: Purify the biphenyl carboxylic acid starting material before the amidation step. Recrystallization or column chromatography are effective methods.[12]

FAQ 6: My chiral starting material is racemizing. How can I prevent this?

Epimerization, or the loss of stereochemical integrity at a chiral center, is a critical issue, especially in pharmaceutical synthesis.

Causes and Prevention:

  • Base: Strong bases and high temperatures can facilitate the deprotonation of a stereogenic center, leading to racemization. Using a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred over triethylamine.

  • Coupling Reagent: The choice of coupling reagent can significantly impact the level of racemization. Reagents that form highly reactive intermediates can sometimes be more prone to causing epimerization. Additives like HOBt and particularly HOAt are known to suppress racemization. HATU is also a good choice for minimizing this side reaction.

  • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.

FAQ 7: I'm making a biphenyl carboxamide from a cyanobiphenyl. What side products should I be aware of?

The hydrolysis of a nitrile (R-C≡N) to a primary amide (R-CONH₂) is a common synthetic route. However, the reaction can be difficult to stop at the amide stage, and further hydrolysis to the carboxylic acid can occur.[1][2][13]

The Hydrolysis Pathway: The reaction of a nitrile with water can proceed in two stages, first forming the amide and then the carboxylic acid (as its ammonium salt).[1][2] This process is typically slow and requires either acidic or alkaline conditions to proceed at a reasonable rate.[1][3]

nitrile_hydrolysis nitrile Cyanobiphenyl amide Biphenyl Carboxamide (Desired Product) nitrile->amide Partial Hydrolysis acid Biphenyl Carboxylic Acid (Over-hydrolysis Product) amide->acid Full Hydrolysis

Caption: Stepwise hydrolysis of a nitrile.

Minimizing Over-hydrolysis:

  • Controlled Conditions: To stop the reaction at the amide stage, controlled hydrolysis is necessary.[3][13] This often involves using milder reaction conditions, such as lower temperatures and shorter reaction times.

  • Reagent Choice: Some methods use specific reagents to favor the formation of the amide. For example, using an alkaline solution of hydrogen peroxide can be effective.[3]

  • pH Control: The pH of the reaction medium plays a critical role. Both strongly acidic and strongly basic conditions can promote the full hydrolysis to the carboxylic acid.[1][2] Careful optimization of the pH is necessary to favor the formation of the amide.

Experimental Protocols

Protocol 1: General Procedure for Biphenyl Carboxamide Synthesis using HATU

This protocol is suitable for many substrates, including those that are sterically hindered.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the biphenyl carboxylic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add diisopropylethylamine (DIPEA) (2.5 eq.) and stir for an additional 5 minutes.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of Biphenyl Carboxylic Acid by Recrystallization

This is a general guideline; the solvent system may need to be optimized for your specific compound.

  • Dissolve the crude biphenyl carboxylic acid in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate).

  • Slowly add a solvent in which the compound is poorly soluble (an anti-solvent, e.g., hexanes or water) until the solution becomes slightly cloudy.

  • Add a small amount of the hot, good solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.

References

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Ennis, D. S., et al. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development. American Chemical Society. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Angell, P. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

  • Reddit. (2023). Trying to minimize side reactions in a peptide coupling reaction. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. RSC Publishing. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Show the full mechanism of how Biphenyl is produced as a byproduct. Retrieved from [Link]

  • Yamamoto, T., & Kurata, Y. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry, 61(1), 86-91. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mechanism of biphenyl formation. Retrieved from [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PMC - NIH. (n.d.). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. Retrieved from [Link]

  • ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. Retrieved from [Link]

  • PMC - NIH. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of the formation of biphenyl derivatives via Negishi cross coupling reaction. Retrieved from [Link]

  • Organic-Reaction.com. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

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  • Springer. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

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  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

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Technical Support Center: Overcoming Challenges in the Purification of Biphenyl Carboxamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for purifying challenging biphenyl carboxamide isomers. The unique structural nature of these compounds, particularly the phenomenon of atropisomerism, presents distinct challenges that require a systematic and well-understood approach. This resource provides troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses foundational questions regarding the unique challenges posed by biphenyl carboxamide isomers.

Q1: What makes the purification of biphenyl carboxamide isomers so challenging?

The primary difficulty arises from two sources: the presence of positional isomers and, more significantly, stereoisomers known as atropisomers.

  • Positional Isomers : These are structural isomers where functional groups are located at different positions on the biphenyl scaffold. They often possess very similar physicochemical properties like polarity and hydrophobicity, making them difficult to resolve with standard chromatographic techniques like reversed-phase C18 columns.

  • Atropisomers : This is a unique form of axial chirality that occurs due to severely restricted rotation around the single bond connecting the two phenyl rings.[1][2][3] This restricted rotation is typically caused by bulky substituents in the ortho positions of the biphenyl core.[2][4] Because of this, the molecule can exist as a pair of non-superimposable, mirror-image conformers (enantiomers) that can be stable and separable.[3][5] These atropisomers have identical physical properties in an achiral environment, making their separation impossible without a chiral resolving technique.[6]

Q2: I suspect my compound exhibits atropisomerism. How does this impact my purification strategy and how can I confirm it?

Atropisomerism fundamentally changes the purification goal from a simple achiral separation to a more complex chiral resolution. The key factor is the rotational energy barrier between the isomers.

  • Impact on Purification : If the energy barrier to rotation is high enough (a rule of thumb is a half-life of >1000 seconds at a given temperature), the atropisomers are stable and can be separated as distinct compounds.[2] However, if the barrier is low, the isomers can interconvert during the purification process itself, a phenomenon known as on-column interconversion.[1] This leads to challenging chromatographic profiles with broad, distorted peaks or elevated baselines between the two isomer peaks.[1]

  • Confirmation :

    • Variable Temperature NMR : This is a powerful tool. If your compound exists as atropisomers, you may see two distinct sets of signals for each isomer at room temperature. As you increase the temperature, the signals will broaden and eventually coalesce into a single averaged set of signals as the rate of rotation increases.

    • Chiral Chromatography Screening : The most direct way is to screen the mixture on a variety of chiral stationary phases (CSPs). If you observe two distinct peaks that have identical mass spectra, you are likely dealing with atropisomers.

Q3: What is the best starting point for developing a separation method for a new biphenyl carboxamide?

A systematic screening approach is always the most efficient path.

  • Initial Analysis (Achiral & Chiral) : First, analyze your crude mixture on a standard achiral column (e.g., C18) to understand the complexity and identify any non-isomeric impurities. Concurrently, perform an initial screen on a small set of complementary chiral stationary phases (CSPs), often polysaccharide-based, using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[7]

  • Technique Selection :

    • For atropisomers or other enantiomers , chiral chromatography (HPLC or SFC) is mandatory.[8] SFC is often preferred as it is typically faster, uses less organic solvent, and can offer different selectivity compared to HPLC.[9][10][11]

    • For diastereomers or positional isomers , high-performance achiral chromatography (HPLC or SFC) is the primary tool.[12]

The flowchart below outlines a general decision-making process for initiating your purification strategy.

G start Start: Crude Biphenyl Carboxamide Mixture analysis Analytical Screening: 1. Achiral RP-HPLC (e.g., C18) 2. Chiral HPLC/SFC Screen start->analysis q_isomers Are isomers present? analysis->q_isomers q_chiral Is the separation chiral? (Atropisomers/Enantiomers) q_isomers->q_chiral Yes no_isomers Purify via standard achiral methods q_isomers->no_isomers No achiral_path Achiral Purification Path (Positional Isomers / Diastereomers) q_chiral->achiral_path No chiral_path Chiral Purification Path q_chiral->chiral_path Yes achiral_tech Select Technique: Primarily HPLC Consider SFC for speed achiral_path->achiral_tech chiral_tech Select Technique: Primarily SFC Consider HPLC chiral_path->chiral_tech achiral_dev Method Development: Screen alternative achiral columns (Biphenyl, Phenyl-Hexyl) Optimize mobile phase achiral_tech->achiral_dev chiral_dev Method Development: Screen diverse CSPs Optimize mobile phase & temperature chiral_tech->chiral_dev end Optimized Purification Method achiral_dev->end chiral_dev->end no_isomers->end

Caption: Decision workflow for purification strategy.

Section 2: Troubleshooting Chromatographic Purification

This section provides solutions to specific problems encountered during HPLC and SFC separations.

Focus Area: Chiral Separations (Atropisomers & Enantiomers)

This is a common challenge requiring a systematic optimization of selectivity.[7] Do not randomly change parameters. Follow a logical progression.

  • Change the Mobile Phase Modifier : If you are using methanol as a co-solvent in SFC or HPLC, switch to ethanol or isopropanol (and vice-versa). The different hydrogen bonding and dipole characteristics of the alcohol can dramatically alter the interaction with the chiral stationary phase (CSP) and improve resolution.

  • Screen Different CSPs : There is no universal chiral column.[13] If a polysaccharide-based column (e.g., coated cellulose or amylose) fails, try one with a different chiral selector or a Pirkle-type phase. A screening system with multiple columns is highly efficient.

  • Adjust Temperature : For atropisomers, temperature is a critical parameter.[1] Lowering the column temperature can sometimes improve resolution by enhancing the rigidity of the CSP and the analyte, leading to more effective chiral recognition.[1] It also reduces the kinetic energy, which can help prevent on-column interconversion for less stable atropisomers.[1]

  • Incorporate Additives : Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acids, isopropylamine for bases) in the mobile phase can improve peak shape and sometimes significantly alter selectivity, especially for ionizable compounds.[7]

This chromatographic profile is the classic signature of on-column interconversion .[1] It indicates that the energy barrier for rotation is low enough that the isomers are converting from one form to the other during their transit through the column. The "hump" is comprised of molecules that converted mid-separation.

  • Solution : The primary solution is to reduce the column temperature .[1] By lowering the temperature (e.g., from 40°C to 10°C or even lower), you reduce the thermal energy available to overcome the rotational barrier, effectively "freezing" the conformations and allowing for a clean separation.

  • Alternative : If temperature reduction is insufficient, a faster separation using higher flow rates or a shorter column may help by reducing the residence time on the column, thereby minimizing the opportunity for interconversion.

The diagram below illustrates a troubleshooting workflow for when you encounter poor chiral resolution.

G start Problem: Poor Chiral Resolution (Co-elution or <1.5 Rs) check_interconversion Check for signs of on-column interconversion (peak distortion, elevated baseline) start->check_interconversion q_interconversion Interconversion Observed? check_interconversion->q_interconversion reduce_temp Primary Action: Reduce Column Temperature (e.g., 40°C -> 10°C) q_interconversion->reduce_temp Yes optimize_selectivity No Interconversion: Focus on Selectivity (α) q_interconversion->optimize_selectivity No increase_speed Secondary Action: Increase Flow Rate or Use Shorter Column reduce_temp->increase_speed end_success Resolution Achieved increase_speed->end_success step1 Step 1: Screen Mobile Phase Modifiers (MeOH, EtOH, IPA, ACN) optimize_selectivity->step1 step2 Step 2: Screen Different Chiral Stationary Phases (CSPs) step1->step2 step3 Step 3: Screen Mobile Phase Additives (Acidic/Basic) step2->step3 step3->end_success Success end_fail Consider Derivatization or Alternative Technique step3->end_fail Failure

Caption: Troubleshooting workflow for poor chiral resolution.
Focus Area: Achiral Separations (Positional Isomers & Diastereomers)

Standard C18 columns separate primarily based on hydrophobicity. Since positional isomers often have nearly identical hydrophobicity, C18 is frequently insufficient. You must switch to a stationary phase that offers alternative separation mechanisms.

  • Top Recommendation: Biphenyl Phase : This is an excellent choice. Biphenyl phases provide hydrophobic interactions similar to C18 but also offer strong π-π interactions due to their aromatic character.[14] This additional interaction mechanism is highly effective at differentiating the subtle electronic and shape differences between positional isomers.[14]

  • Second Recommendation: Phenyl-Hexyl Phase : This is another good option that provides π-π interactions, though often considered slightly less retentive for aromatic compounds than a biphenyl phase.

  • Data-Driven Comparison : The table below summarizes the best choices.

Stationary PhasePrimary Interaction Mechanism(s)Ideal Use Case for Biphenyl Carboxamides
C18 Hydrophobic interactionsGeneral-purpose, initial screening, separating from non-isomeric impurities.
Phenyl-Hexyl Hydrophobic, π-π interactionsGood for resolving positional isomers when C18 fails.
Biphenyl Hydrophobic, strong π-π interactions, shape selectivityExcellent for resolving challenging aromatic positional isomers.[14]

Section 3: Troubleshooting Crystallization

While chromatography is dominant, crystallization is a vital bulk purification technique. Isomers present unique challenges.

Q: My attempt to separate biphenyl carboxamide isomers by crystallization resulted in a product with low purity. What went wrong?

Low purity after crystallization is typically due to the impurity (in this case, the other isomer) being incorporated into the crystal product. This can happen via several mechanisms.

  • Co-crystallization : The isomers have such similar structures and intermolecular interactions that they readily pack into the same crystal lattice, forming a solid solution.[15] This is a very difficult problem to solve with crystallization alone.

  • Surface Adsorption : The unwanted isomer adsorbs onto the surface of the growing crystals of the desired isomer.[16] This is more common and can often be mitigated.

  • Inclusions : Pockets of impure mother liquor get trapped within the crystal as it grows, especially if the crystal growth is too rapid.[15]

Troubleshooting Steps:

  • Slow Down the Crystallization : Rapid cooling or solvent evaporation leads to fast crystal growth and increases the likelihood of trapping impurities.[17] Employ a slower cooling profile or use an anti-solvent addition method where the anti-solvent is added very slowly with vigorous stirring.

  • Perform a Re-slurry/Wash : If the impurity is primarily on the crystal surface, suspending the crystalline product in a solvent in which it is poorly soluble (but the impurity has some solubility) can wash the surface impurity away.[16]

  • Screen Different Solvents : The choice of solvent can influence which intermolecular interactions dominate the crystallization process. Screening a range of solvents (e.g., alcohols, ketones, esters, aromatic hydrocarbons) may identify a system where the solubility difference between the isomers is maximized, preventing co-crystallization.[18]

Section 4: Experimental Protocols

Protocol 1: Generic Screening for Chiral SFC Method Development

This protocol provides a starting point for separating atropisomers or enantiomers of biphenyl carboxamides.

  • Sample Preparation : Dissolve the sample in a suitable solvent (e.g., Methanol, Ethanol) at a concentration of ~1 mg/mL.

  • Instrumentation : Supercritical Fluid Chromatography (SFC) system with UV or Mass Spec detection.

  • Column Set : Use a screening set of 4-6 chiral columns with diverse selectivities (e.g., coated amylose and cellulose derivatives).

  • Mobile Phase :

    • A : Supercritical CO₂

    • B : Organic Modifier (Start with Methanol)

  • Screening Gradient :

    • Flow Rate : 3-4 mL/min

    • Back Pressure : 120-150 bar

    • Temperature : 40°C

    • Gradient : 5% to 50% B over 5 minutes. Hold at 50% for 1 minute.

  • Analysis :

    • Run the sample on each column using the screening gradient.

    • Identify the column/modifier combination that gives the best initial separation ("hit").

    • Optimize the "hit" by running a shallower gradient or isocratic conditions around the elution percentage of the isomers.

    • If no separation is found, repeat the screen using Ethanol as the organic modifier (B).

References

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • D'Aco, M., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Spectroscopy. [Link]

  • Pharmaceutical Technology. (2009). Supercritical Fluid Chiral Separations. [Link]

  • Wikipedia. (2023). Supercritical fluid chromatography. [Link]

  • Lesellier, E. (2019). Applications of Chiral Supercritical Fluid Chromatography. Methods in Molecular Biology. [Link]

  • Molnar, I., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar-Institute. [Link]

  • Wang, J., et al. (2012). Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support. LCGC International. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Welch, C. J., et al. (2013). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC North America. [Link]

  • Korsgren, P., et al. (2012). Column Selection for Achiral Purification Using SFC-MS. American Pharmaceutical Review. [Link]

  • Regalado, E. L., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Novartis. [Link]

  • Stoll, D. R., & Gritti, F. (2015). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. [Link]

  • Al-Omary, F. A. M., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. IUCrData. [Link]

  • Larive, C. K., & Korir, A. K. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization. [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chromatography Today. (2026). Easy purification of isomers with prepacked glass columns. [Link]

  • Ooshima, H., et al. (2005). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Journal of Chemical Engineering of Japan. [Link]

  • Aslan, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Chadwick, K., et al. (2017). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. [Link]

  • Clar, M., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi. [Link]

  • Gao, Q., et al. (2024). Impact of impurities on crystal growth. Nature Physics. [Link]

  • ResearchGate. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]

  • Cataldi, T. R. I., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules. [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]

  • Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]

  • University of Liverpool. (2021). The stability of atropisomers. [Link]

  • Vergura, S., et al. (2022). Synthesis of biphenyl amides from chiral aliphatic carboxylic acids. ResearchGate. [Link]

  • Fu, H., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. Cell Reports Physical Science. [Link]

  • Du, Y., et al. (2001). Separation of atropisomers of anti-hepatitis drug dimethyl diphenyl bicarboxylate analogues by capillary electrophoresis with vancomycin as the chiral selector. Journal of Chromatography A. [Link]

  • Cramer, H., et al. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals. [Link]

  • University of Liverpool. (n.d.). Atropisomerism in biaryls. [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]

  • Tao, J., et al. (2011). Two-Dimensional Crystallization of Carboxylated Benzene Oligomers. Langmuir. [Link]

  • Bailey, K. L., et al. (2018). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Chirality in biphenyls and the first biphenyl compound separated into enantiomers. [Link]

  • Robertson, L. W., et al. (1983). Purification of polybrominated biphenyl congeners. Journal of Toxicological and Environmental Health. [Link]

  • Tao, J., et al. (2011). Two-dimensional Crystallization of Carboxylated Benzene Oligomers. Langmuir. [Link]

  • LibreTexts Chemistry. (2023). Conformations of Biphenyls. [Link]

  • ResearchGate. (2025). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. [Link]

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Optimizing solvent systems for column chromatography of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatography of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Welcome to the technical support guide for the chromatographic purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or structurally similar compounds. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your separations.

Section 1: Compound Characteristics & Initial Considerations

Before initiating any purification, a fundamental understanding of the target molecule's properties is crucial. This knowledge informs every subsequent decision, from the choice of stationary phase to the solvent system.

Physicochemical Properties of the Target Compound

PropertyValue / DescriptionSource
IUPAC Name This compound-
CAS Number 1159944-09-8[1]
Molecular Formula C₁₅H₁₅NO₂[1]
Molecular Weight 241.29 g/mol [1]
Structure A biphenyl core with a polar N,N-dimethylcarboxamide group and a phenolic hydroxyl group. This combination of a large, non-polar aromatic system and polar functional groups gives the molecule an intermediate polarity.-
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, acetone, and dichloromethane. Sparingly soluble in non-polar solvents like hexanes and likely has low solubility in water.[2][3]-
Key Functional Groups Phenolic -OH: Acidic (pKa ≈ 9.5-10), capable of strong hydrogen bonding.[2] Tertiary Amide (-CONMe₂): Polar, a hydrogen bond acceptor, but generally non-ionizable under typical chromatographic conditions.[4]-

Section 2: Frequently Asked Questions (FAQs) - Method Development

This section covers the most common initial questions regarding the setup of a purification method for this compound.

Q1: Should I use normal-phase or reversed-phase chromatography for this compound?

Answer: Both normal-phase and reversed-phase chromatography are viable options, and the best choice depends on the nature of the impurities and the scale of your purification.

  • Normal-Phase Chromatography (NPC): This is the most common and cost-effective method for preparative-scale purification in a synthesis lab. The stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar. The separation is driven by polar interactions (adsorption); more polar compounds elute later.[5] Given the strong hydrogen-bonding capability of the phenolic hydroxyl group and the polar amide, this compound will interact strongly with silica.

  • Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile).[6][7] Separation is based on hydrophobic interactions; more non-polar (hydrophobic) compounds elute later.[7] This is often the method of choice for analytical HPLC and can be scaled to preparative flash chromatography, especially if impurities are very polar or very non-polar. The biphenyl core of your molecule provides significant hydrophobicity, making it well-suited for RPC.[7]

Recommendation: Start with normal-phase on silica gel. It is generally faster to develop methods for, and the solvents are easier to remove. If you struggle to separate key impurities or if your compound is unstable on silica, then reversed-phase is an excellent alternative.

Q2: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis on silica gel?

Answer: A good starting point for a compound of intermediate polarity is a binary mixture of a non-polar solvent and a moderately polar solvent.

  • Hexanes/Ethyl Acetate (EtOAc): This is the workhorse of normal-phase chromatography. Start with a 70:30 (v/v) mixture of Hexanes:EtOAc. Run a TLC plate and observe the Retention Factor (Rƒ).

  • Dichloromethane/Methanol (DCM/MeOH): This is a more polar system. If your compound does not move from the baseline in Hexanes/EtOAc, try a 98:2 mixture of DCM:MeOH.

The goal is to find a solvent system that gives your target compound an Rƒ value between 0.2 and 0.4 .[8] An Rƒ in this range on a TLC plate generally translates to good separation on a column.[8]

Q3: My compound is streaking badly on the silica TLC plate. What's happening and how do I fix it?

Answer: Streaking, or peak tailing, is a common issue with compounds containing acidic or basic functional groups.[9] In your case, the phenolic hydroxyl group is acidic and can engage in strong, non-ideal interactions with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow desorption kinetics and causes the spot to streak.

Solution: Add a Solvent Modifier.

To mitigate this, add a small amount of a polar modifier to your mobile phase.

  • Acetic Acid (AcOH): Add ~0.5-1% acetic acid to your eluent. The acid will protonate any basic sites on the silica surface and ensure your phenolic compound remains in its neutral, protonated state, leading to sharper spots and peaks.

  • Triethylamine (TEA): While less common for acidic compounds, if you suspect your compound is interacting with acidic silanols, a small amount of a base like TEA can be used. However, for a phenol, this can cause deprotonation and may increase retention significantly. Acetic acid is the preferred choice here.

Always test modifiers on a TLC plate first to see their effect on Rƒ and spot shape before committing to a column run.

Section 3: Troubleshooting Guide - Column Chromatography

This section addresses specific problems you might encounter during the scale-up from TLC to column chromatography.

Workflow for Optimizing a Gradient Separation

The most effective purifications, especially for complex mixtures, utilize a gradient elution. Here is a systematic workflow to develop a robust gradient method.

G cluster_1 Phase 2: Gradient Design cluster_2 Phase 3: Column Purification TLC1 Run TLC with a weak eluent (e.g., 80:20 Hex:EtOAc) Record Rƒ₁ TLC2 Run TLC with a strong eluent (e.g., 50:50 Hex:EtOAc) Record Rƒ₂ TLC1->TLC2 Calc Input Rƒ values and solvent compositions into flash system software or a calculator. [Ref: Biotage, Teledyne ISCO] TLC2->Calc Grad Generate an optimized linear gradient. Starts weaker than eluent 1, ends stronger than eluent 2. Calc->Grad Load Prepare column and dry-load sample to prevent band broadening. Grad->Load Run Execute the gradient method. Collect fractions. Load->Run Analyze Analyze fractions by TLC or LC-MS to identify pure product. Run->Analyze

Caption: Workflow for TLC-to-Gradient Method Development.

Q4: I found a good isocratic system on TLC, but the separation on the column is poor. Why did it not translate?

Answer: This is a frequent challenge. Several factors can cause a discrepancy between TLC and column performance:

  • Overloading the Column: The most common cause of poor separation is loading too much crude material. A good rule of thumb is to load 1-5% of the silica gel mass (e.g., 400-2000 mg of crude on a 40 g column). Overloading leads to broad peaks that merge.[9]

  • Sample Dissolution Solvent: If you dissolve your sample in a solvent that is much stronger (more polar) than your mobile phase, it will disrupt the equilibration at the top of the column. This causes band broadening and can even carry impurities down the column prematurely.[10]

    • Solution: Dry Loading. Dissolve your crude sample in a suitable solvent (like DCM or acetone), add a small amount of silica gel (2-3x the mass of your crude), and evaporate the solvent completely to get a free-flowing powder. This powder can then be loaded directly onto the column bed.

  • Differences in Stationary Phase: The silica gel used for TLC plates and bulk column chromatography can have different particle sizes, surface areas, and activity levels, leading to slight variations in retention.

Q5: My compound is eluting with an impurity that has a very similar Rƒ. How can I improve the resolution?

Answer: When two compounds have similar polarity, you need to exploit other chemical properties to separate them. This is achieved by changing the selectivity of the solvent system.

  • Principle of Selectivity: Different solvents interact with solutes through various mechanisms (e.g., dipole-dipole interactions, hydrogen bonding, π-π interactions).[11][12][13] By changing the solvent, you can alter these interactions and potentially change the elution order, improving separation.

Recommended Solvent Systems to Improve Selectivity:

Solvent SystemPrimary InteractionsNotes
Hexanes / Ethyl Acetate Dipole-dipole, H-bond acceptorStandard starting system.
Hexanes / Diethyl Ether H-bond acceptorLess polar than EtOAc, can offer different selectivity.
Dichloromethane / Methanol Dipole-dipole, H-bond donor/acceptorA strong, polar system. Be cautious, as MeOH can deactivate silica over time.
Toluene / Ethyl Acetate π-π interactions, dipole-dipoleThe toluene can interact with the biphenyl core of your molecule and aromatic impurities, altering relative retention times.[11] This is an excellent choice for separating aromatic compounds.

Experimental Protocol: Optimizing Selectivity

  • Identify your best solvent system from initial screens (e.g., 60:40 Hexanes:EtOAc gives Rƒ ≈ 0.3).

  • Prepare a new TLC eluent using a solvent from a different selectivity group (e.g., Toluene:EtOAc). Adjust the ratio until your target compound has a similar Rƒ (≈ 0.3).

  • Run a TLC plate with your crude mixture side-by-side in both solvent systems.

  • Observe the separation between your target and the key impurity. One system will likely provide better resolution.

Q6: I am considering reversed-phase flash chromatography. What mobile phase should I use, and are there any special considerations?

Answer: For reversed-phase flash chromatography on a C18 column, the standard mobile phases are mixtures of water and an organic solvent.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

Key Considerations for Reversed-Phase:

  • Use of Modifiers: The peak shape of your compound can be significantly improved by adding an acid modifier to both mobile phases. The phenolic hydroxyl group needs to be in a consistent protonation state.

    • Recommendation: Add 0.1% formic acid or 0.1% acetic acid to both your water and your organic solvent. This maintains a low pH, suppresses the ionization of the phenol, and masks interactions with any free silanol groups on the C18 stationary phase, leading to sharp, symmetrical peaks.[14]

  • Solvent Strength: In reversed-phase, water is the "weak" solvent and the organic solvent is the "strong" solvent. Increasing the percentage of ACN or MeOH will decrease the retention time.[6] Acetonitrile is a stronger eluting solvent than methanol in reversed-phase systems.[15]

  • Sample Loading: Dissolve your sample in a solvent with a high concentration of organic modifier (like DMSO or DMF) or the mobile phase itself. If using a pure organic solvent, keep the injection volume small to avoid peak distortion.[9]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common chromatography issues.

G Start Problem Observed PoorSep Poor Separation (Overlapping Peaks) Start->PoorSep Tailing Peak Tailing / Streaking Start->Tailing NoElution Compound Not Eluting Start->NoElution Sol_Gradient Solution: Optimize Gradient Slope (Make it shallower) PoorSep->Sol_Gradient Gradient too steep? Sol_Selectivity Solution: Change Solvent Selectivity (e.g., Hex/EtOAc -> Tol/EtOAc) PoorSep->Sol_Selectivity Close Rƒ values? Sol_Load Solution: Reduce Sample Load Use Dry Loading PoorSep->Sol_Load Overloaded? Tailing->Sol_Load Overloaded? Sol_Modifier Solution: Add Modifier (e.g., 0.5% Acetic Acid) Tailing->Sol_Modifier Acidic/Basic compound? Sol_Solvent Solution: Increase Mobile Phase Strength (e.g., More EtOAc or MeOH) NoElution->Sol_Solvent

Caption: Decision Tree for Chromatography Troubleshooting.

References

  • 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem. National Center for Biotechnology Information. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • How does an acid pH modifier impact flash chromatography? Biotage. [Link]

  • Ideal Method Transfer from TLC to Column Chromatography. Yamazen. [Link]

  • How do I Create an Efficient Gradient Flash Chromatography Method? Biotage. [Link]

  • Determining a solvent system. University of York, Department of Chemistry. [Link]

  • What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage. [Link]

  • Resources on 3+ component chromatography solvent systems? Reddit r/Chempros. [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link]

  • Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash... PubMed. [Link]

  • CombiFlash Gradient Methods. Teledyne ISCO. [Link]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Teledyne ISCO. [Link]

  • Effect of Organic Solvent on Selectivity in LC Separations. Restek. [Link]

  • (PDF) Determination of 4-Hydroxybiphenyl with N-bromosuccinimide. ResearchGate. [Link]

  • Amide or Amino HPLC Columns What are the Differences. MicroSolv Technology Corporation. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech. [Link]

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Technical Support Center: Stability of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide. Understanding the stability of this compound in aqueous buffers is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document addresses common issues, provides troubleshooting protocols, and explains the underlying chemical principles governing the compound's stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My solution of this compound is changing color (e.g., turning yellow or brown) over a short period. What is causing this?

Answer:

This is a classic and visually apparent sign of compound degradation, specifically the oxidation of the 4'-hydroxy group. The phenolic moiety on the biphenyl ring system is susceptible to oxidation, a process that can be accelerated by several factors commonly encountered in laboratory settings.

Causality: The phenolic hydroxyl group can be oxidized to form quinone-type structures. These quinones are often highly colored and can further polymerize to form complex, dark-colored molecules. This process not only changes the solution's appearance but also reduces the concentration of the active parent compound and introduces potentially interfering byproducts.

Key Accelerating Factors:

  • High pH (Alkaline Conditions): In basic solutions (pH > 7), the phenolic proton is abstracted, forming a phenoxide ion. This negatively charged species is significantly more electron-rich and thus more easily oxidized than the protonated phenol.

  • Dissolved Oxygen: Solvents exposed to air contain dissolved oxygen, which is a primary driver of oxidation.

  • Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in buffers or from glassware can act as catalysts, accelerating the rate of oxidation.

  • Exposure to Light: UV or even ambient light can provide the energy to initiate oxidative reactions, a process known as photolytic degradation.[1][2]

Immediate Troubleshooting Steps:

  • Lower the pH: If your experimental conditions permit, prepare your solutions in a slightly acidic buffer (pH < 7) to maintain the stability of the phenolic group.

  • Use Freshly Prepared Solutions: Avoid using stock solutions that have been stored for extended periods, especially if they show any signs of discoloration.

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.

Question 2: What are the primary degradation pathways for this compound in aqueous buffers?

Answer:

Based on its chemical structure, this compound has two primary points of vulnerability in aqueous solutions: the phenolic hydroxyl group and the tertiary amide group.

  • Oxidation: As detailed in Question 1, the 4'-hydroxy group is prone to oxidation, leading to the formation of quinone-like species and subsequent polymers. This is often the most rapid and visually obvious degradation pathway under ambient, non-extreme conditions.

  • Hydrolysis: The N,N-dimethylcarboxamide group can undergo hydrolysis to yield 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid and dimethylamine. This reaction involves the cleavage of the amide bond. While amides are generally stable, this process can be catalyzed by strongly acidic or basic conditions, often in conjunction with elevated temperatures.[3][4][5] Under typical physiological buffer conditions (pH 6-8, room temperature), amide hydrolysis is generally slow but can become significant over long-term storage or under stressed conditions.

The diagram below illustrates these two distinct degradation pathways.

cluster_main Potential Degradation Pathways cluster_ox Oxidative Stress (O₂, light, high pH) cluster_hy Hydrolytic Stress (Strong Acid/Base, Heat) Parent 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-4-carboxamide Degradation_Point Parent->Degradation_Point Ox_Product Quinone-type Species (Colored Degradants) Degradation_Point->Ox_Product Oxidation Hy_Product1 4'-Hydroxy-[1,1'-biphenyl] -4-carboxylic Acid Degradation_Point->Hy_Product1 Hydrolysis Hy_Product2 Dimethylamine

Caption: Primary degradation pathways for the target compound.

Question 3: I suspect my compound is degrading. How can I design an experiment to assess its stability under my specific conditions?

Answer:

To definitively assess stability, you should perform a forced degradation study . This involves intentionally exposing the compound to stressful conditions to accelerate degradation and identify potential products.[1][3] This study will help you understand the compound's liabilities and establish a "stability-indicating" analytical method.[6]

A well-designed stability study is a self-validating system. By comparing stressed samples to a time-zero control, you can quantitatively determine the rate and nature of degradation.

Experimental Protocol: Forced Degradation Study

The workflow for conducting a stability assessment is outlined below.

cluster_workflow Stability Study Workflow A 1. Prepare Concentrated Stock Solution (e.g., in DMSO or ACN) B 2. Dilute Stock into Test Buffers (e.g., pH 4, 7, 9) to final conc. A->B C 3. Aliquot and Apply Stress (Keep one aliquot as T=0 Control) B->C D 4. Incubate and Sample at Defined Time Points (e.g., 0, 2, 4, 8, 24 hr) C->D E 5. Quench Reaction & Analyze by Stability-Indicating HPLC Method D->E F 6. Quantify Parent Peak Area & Look for New Degradant Peaks E->F

Caption: Workflow for a forced degradation stability study.

Recommended Stress Conditions:

The table below outlines a standard set of conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradants from the parent compound.[3]

Stress ConditionReagent/MethodTypical ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HClIncubate at 60°CAmide Hydrolysis
Base Hydrolysis 0.1 M NaOHIncubate at 60°CAmide Hydrolysis & Phenol Oxidation
Oxidation 3% H₂O₂Incubate at Room TempPhenol Oxidation
Photolytic UV or Fluorescent LightExpose solution at Room TempPhotodegradation/Oxidation
Thermal Heat ChamberIncubate buffer solution at 60°CThermal Degradation

Data Analysis: The primary analytical technique for a stability study is High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the parent compound from its degradation products and quantify each.[7]

  • Monitor Parent Peak: A decrease in the peak area of the parent compound over time indicates degradation.

  • Identify Degradant Peaks: The appearance of new peaks suggests the formation of degradation products.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity, ensuring that no degradation products are co-eluting with the parent compound.[3]

Question 4: What are the best practices for preparing and storing solutions of this compound to maximize stability?

Answer:

Proactive measures during solution preparation and storage are the most effective way to prevent compound degradation and ensure experimental integrity.

Best Practices for Solution Preparation and Storage

PracticeRationale & Explanation
Use an Acidic Buffer Prepare aqueous solutions in a slightly acidic buffer (e.g., pH 5-6.5) whenever possible. This keeps the phenolic group protonated, making it less susceptible to oxidation.
Degas Solvents Before use, sparge aqueous buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen, a key oxidant.
Add Antioxidants For long-term storage, consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the stock solution to scavenge free radicals. The choice of antioxidant must be compatible with your downstream application.
Protect from Light Always use amber glass vials or wrap containers in aluminum foil to prevent light-induced degradation.[2]
Use High-Purity Reagents Use HPLC-grade solvents and high-purity buffer salts to minimize contamination with catalytic metal ions.
Store Under Inert Gas After preparing a stock solution, flush the headspace of the vial with nitrogen or argon before sealing to displace air.
Aliquot and Freeze For long-term storage, divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce oxygen and moisture. Store frozen at -20°C or -80°C.
References
  • A practical guide to forced degradation and stability studies for drug substances. Vertex AI Search
  • How to prevent the oxidation of phenolic compounds in solution - Benchchem. Benchchem
  • Some Basic Facts about Forced Degrad
  • Forced degradation studies - MedCrave online. (2016). MedCrave online
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central
  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences
  • Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder.
  • Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC - NIH. PMC - NIH
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. (2022). Frontiers
  • Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles | ACS Omega.
  • A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection - Benchchem. Benchchem
  • Full article: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - Taylor & Francis Online. (2020). Taylor & Francis Online
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Technical Support Center: A Proactive Approach to Compound Stability in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a critical, yet often underestimated, aspect of successful in vitro and in vivo research: preventing compound degradation . The integrity of your experimental data is fundamentally linked to the stability of your therapeutic compounds. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource to anticipate, troubleshoot, and mitigate compound instability. Here, we move beyond simple procedural lists to delve into the mechanistic underpinnings of degradation and provide actionable, field-proven strategies to safeguard your research from costly setbacks.

The Unseen Variable: Why Compound Stability is Paramount

The journey of a compound from a stock solution to its biological target is fraught with potential pitfalls that can lead to its degradation. This degradation can manifest as a gradual loss of potency, the formation of interfering byproducts, or a complete loss of biological activity, ultimately leading to misleading or inconclusive results. Understanding the various modes of compound degradation is the first step toward implementing effective preventative measures.

Degradation pathways can be broadly categorized into three main types:

  • Chemical Degradation: This involves the alteration of the compound's chemical structure through reactions such as hydrolysis, oxidation, and photodegradation. These reactions can be influenced by factors like pH, temperature, light, and the presence of reactive oxygen species.

  • Enzymatic Degradation: In biological systems, compounds are susceptible to metabolism by a host of enzymes, primarily in the liver, but also in plasma and other tissues.[1] These enzymatic processes, often categorized as Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) reactions, are designed to detoxify and eliminate foreign substances from the body.[1]

  • Physical Instability: This refers to changes in the physical state of the compound, such as precipitation out of solution or adsorption to the surfaces of labware.[2][3] These issues can lead to a significant decrease in the effective concentration of the compound available to interact with its target.

This guide will provide a structured approach to addressing these challenges in both in vitro and in vivo settings.

In Vitro Experiments: Controlling the Microenvironment

In vitro experiments offer a controlled environment, but this does not eliminate the risk of compound degradation. The artificial nature of cell culture media, buffers, and incubation conditions can introduce unique stability challenges.

Troubleshooting In Vitro Compound Instability
Observed Issue Potential Cause(s) Troubleshooting Steps & Preventative Measures
Loss of compound activity over time in culture Hydrolysis: Ester or amide bonds in the compound may be susceptible to cleavage in aqueous media.[4][5]pH Control: Ensure the pH of your culture media is stable and optimal for your compound. Consider using buffered solutions.[6] Formulation: For compounds known to be hydrolytically unstable, consider preparing fresh solutions immediately before use.
Color change in media (e.g., browning) Oxidation: Phenolic compounds are particularly prone to oxidation, leading to the formation of colored quinone-like structures.[7] This can be accelerated by light, high pH, and the presence of metal ions.Use of Antioxidants: Add antioxidants like ascorbic acid or tocopherol to your media to scavenge free radicals.[8] Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon. Light Protection: Store stock solutions and conduct experiments in amber vials or under low-light conditions.[9]
Precipitate formation in stock solution or media Poor Solubility: The compound may have low solubility in the chosen solvent or culture medium. Solvent Evaporation: Evaporation of a volatile solvent from the stock solution can increase the compound concentration beyond its solubility limit.Solvent Selection: Use a solvent in which the compound is highly soluble. DMSO Quality & Storage: Use high-quality, anhydrous DMSO and store it properly to prevent water absorption, which can lead to precipitation of hydrophobic compounds.[10][11] Sonication: Gentle sonication can help dissolve compounds.
Inconsistent results between experiments Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of standard plasticware, reducing the effective concentration.[3][12] Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can introduce moisture and oxygen, accelerating degradation.[10][13]Use Low-Binding Labware: Employ polypropylene or other low-retention tubes and plates to minimize adsorption.[3][14] Aliquoting: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[2]
Unexpected cellular toxicity Formation of Toxic Degradants: The degradation products of your compound may be more toxic than the parent molecule.Stability Assessment: Perform a preliminary stability study of your compound in the experimental media to identify and quantify any major degradants.
Diagram: Decision-Making Workflow for In Vitro Stability

in_vitro_stability_workflow Workflow for Mitigating In Vitro Compound Degradation start Compound Instability Suspected check_solubility Is the compound fully dissolved? start->check_solubility check_color Is there a color change in the media? check_solubility->check_color Yes troubleshoot_solubility Optimize solvent, consider sonication. check_solubility->troubleshoot_solubility No check_activity Is there a time-dependent loss of activity? check_color->check_activity No troubleshoot_oxidation Suspect Oxidation. Protect from light, degas solvents, consider antioxidants. check_color->troubleshoot_oxidation Yes troubleshoot_hydrolysis Suspect Hydrolysis. Check media pH, prepare fresh solutions. check_activity->troubleshoot_hydrolysis Yes check_labware Are you using standard labware? check_activity->check_labware No troubleshoot_solubility->check_color troubleshoot_oxidation->check_activity troubleshoot_hydrolysis->check_labware use_low_bind Switch to low-binding tubes and plates. check_labware->use_low_bind Yes check_storage How is the stock solution stored? check_labware->check_storage No use_low_bind->check_storage optimize_storage Aliquot stock solution, store at -80°C under inert gas. check_storage->optimize_storage Improperly perform_stability_assay Conduct a formal stability assay in media. check_storage->perform_stability_assay Properly optimize_storage->perform_stability_assay end Optimized Experimental Protocol perform_stability_assay->end

Caption: A decision tree to troubleshoot common in vitro compound instability issues.

In Vivo Experiments: Navigating the Biological Maze

The in vivo environment presents a far more complex and challenging landscape for compound stability. The presence of metabolic enzymes, fluctuating pH gradients, and binding to plasma proteins all contribute to the potential for rapid degradation and clearance.

Troubleshooting In VIVO Compound Instability
Observed Issue Potential Cause(s) Troubleshooting Steps & Preventative Measures
Low bioavailability after oral administration First-Pass Metabolism: The compound is extensively metabolized in the gut wall and liver before reaching systemic circulation. Poor Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal fluids to be absorbed.Formulation Strategies: Consider formulations that enhance solubility, such as amorphous solid dispersions or lipid-based delivery systems.[1] Prodrug Approach: Design a prodrug that is more stable and is converted to the active compound in vivo.[1]
Rapid clearance from plasma Enzymatic Degradation: The compound is rapidly metabolized by plasma esterases or other enzymes. High Plasma Protein Binding: While this can sometimes act as a reservoir, for some compounds it can facilitate clearance.Structural Modification: Modify the chemical structure to block metabolically labile sites.[1] Co-administration with Enzyme Inhibitors: In preclinical models, co-administration with a relevant enzyme inhibitor can help elucidate the degradation pathway.[1]
Lack of efficacy despite good in vitro activity In Vivo Instability: The compound is rapidly degraded in the in vivo environment, never reaching a therapeutic concentration at the target site.[15] Poor Tissue Penetration: The compound may be stable in plasma but unable to reach the target tissue in sufficient concentrations.Pharmacokinetic (PK) Studies: Conduct thorough PK studies to determine the compound's half-life and exposure in plasma and, if possible, in the target tissue. Formulation for Targeted Delivery: Explore formulation strategies that can enhance delivery to the target tissue.
Variability in animal-to-animal response Genetic Polymorphisms in Metabolic Enzymes: Different animals may have varying levels of metabolic enzymes, leading to differences in compound clearance.Use of Inbred Strains: Employing inbred animal strains can help to reduce variability in metabolic profiles. Larger Group Sizes: Increasing the number of animals per group can help to account for inter-individual variability.
Diagram: Factors Influencing In Vivo Compound Stability

in_vivo_stability_factors Key Factors Affecting In Vivo Compound Stability compound Administered Compound absorption Absorption (e.g., GI tract) compound->absorption distribution Distribution (Systemic Circulation) absorption->distribution metabolism Metabolism (Primarily Liver) distribution->metabolism target Target Site distribution->target plasma_proteins Plasma Protein Binding distribution->plasma_proteins excretion Excretion metabolism->excretion enzymes Metabolic Enzymes (CYPs, Esterases) metabolism->enzymes formulation Formulation (Solubility, Protection) formulation->absorption physicochemical Physicochemical Properties (pKa, LogP) physicochemical->absorption

Caption: A schematic illustrating the journey of a compound in vivo and key stability-influencing factors.

Experimental Protocols: A Practical Guide

To ensure the reliability of your data, it is crucial to experimentally verify the stability of your compounds under your specific experimental conditions.

Protocol: In Vitro Compound Stability Assessment in Cell Culture Medium

Objective: To determine the stability of a test compound in cell culture medium over a specified time course at 37°C.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates (low-binding plates recommended)

  • Incubator (37°C, 5% CO₂)

  • Analytical instrument for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation of Spiked Medium: Prepare a working solution of the test compound in cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked medium, and process it for analysis. This will serve as your baseline concentration.

  • Incubation: Aliquot the remaining spiked medium into multiple wells of a 96-well plate.

  • Time Points: Place the plate in a 37°C incubator. At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from a designated well.

  • Sample Processing: For each time point, process the sample to precipitate proteins and extract the compound. A common method is to add 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the processed samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

  • Data Analysis: Quantify the concentration of the test compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample.

Acceptance Criteria: A compound is generally considered stable if the mean concentration at each time point is within ±15% of the initial (T=0) concentration.

Frequently Asked Questions (FAQs)

Q1: My compound is an ester. What specific precautions should I take?

A1: Esters are particularly susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[4][5] When working with ester-containing compounds, it is crucial to control the pH of your solutions. Use buffered systems whenever possible and consider preparing fresh solutions immediately before each experiment. For workups of esterification reactions, use cold, saturated sodium bicarbonate for neutralization and wash with cold brine to minimize hydrolysis.

Q2: I'm seeing a gradual browning of my stock solution of a phenolic compound. Is it still usable?

A2: The browning of a solution containing a phenolic compound is a strong indicator of oxidation.[7] This process can lead to the formation of quinones and other byproducts that may have different biological activities or interfere with your assays. It is highly recommended to discard the discolored solution and prepare a fresh stock. To prevent this in the future, dissolve the compound in a degassed solvent, consider adding an antioxidant, and store aliquots under an inert atmosphere (e.g., nitrogen or argon) in amber vials to protect from light.

Q3: How can I minimize the loss of my compound due to adsorption to plasticware?

A3: Adsorption can be a significant issue, especially for hydrophobic compounds and when working with low concentrations.[3] The most effective way to mitigate this is to use labware specifically designed for low binding.[3][14] These are often made of polypropylene or have a special coating. Additionally, when possible, work with higher concentrations of your compound, as the surface of the plastic can become saturated, leaving more of your compound in solution.[2] For protein-based therapeutics, the addition of a carrier protein like BSA can also help to reduce non-specific binding.

Q4: What is the best way to store my compound stock solutions in DMSO?

A4: For long-term storage, it is best to prepare single-use aliquots of your DMSO stock solutions and store them at -20°C or -80°C in tightly sealed vials.[9][16] This minimizes the risk of degradation from repeated freeze-thaw cycles and the introduction of water, which can be more detrimental than oxygen for some compounds.[10] While some studies have shown that many compounds are stable in DMSO at room temperature for several months, this is not a universal rule, and degradation can occur.[11][17] Therefore, cold storage is the most prudent approach.

Q5: My compound shows good stability in in vitro assays but has no efficacy in vivo. What could be the reason?

A5: This is a common challenge in drug development and can be due to several factors related to in vivo stability and pharmacokinetics.[15] The compound may be subject to rapid first-pass metabolism in the liver, enzymatic degradation in the plasma, or it may not be reaching the target tissue in sufficient concentrations.[1] A thorough investigation of the compound's pharmacokinetic profile is necessary to understand its in vivo fate. This includes measuring its half-life, clearance, and bioavailability. Formulation strategies can also be employed to protect the compound from degradation and improve its delivery to the target site.[18]

References

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Technical Support Center: Troubleshooting Assay Variability with Biphenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing assay variability when working with biphenyl-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining consistent and reliable data with this important chemical scaffold. Biphenyl derivatives are prevalent in medicinal chemistry, but their unique physicochemical properties can often lead to assay artifacts and variability.[1][2] This resource provides in-depth, experience-driven troubleshooting strategies in a practical question-and-answer format to help you navigate these challenges effectively.

Section 1: Understanding the Biphenyl Scaffold and Its Challenges

The biphenyl moiety, consisting of two connected phenyl rings, is a common feature in many marketed drugs and investigational compounds.[2][3] However, its inherent properties, such as hydrophobicity and conformational flexibility, can be a significant source of assay variability.

Q1: Why do my biphenyl-containing compounds often show inconsistent results in bioassays?

Inconsistent results with biphenyl-containing compounds typically stem from a combination of their physicochemical properties. The primary culprits are:

  • Poor Aqueous Solubility and Aggregation: The large, hydrophobic surface area of the biphenyl core leads to low solubility in aqueous assay buffers.[4][5] This can cause the compound to precipitate out of solution or, more insidiously, form colloidal aggregates.[6] These aggregates can non-specifically inhibit enzymes or interfere with assay signals, leading to false positives and high variability.[6]

  • Conformational Rigidity and Flexibility: The two phenyl rings of a biphenyl are not always in the same plane. The angle between them, known as the dihedral angle, is influenced by the substituents on the rings.[7][8][9] This conformational flexibility means the compound can exist in multiple shapes in solution. The conformation that binds to your target protein may be different from the most stable conformation in solution, which can impact binding affinity and lead to variable results.[10][11]

  • Promiscuous Activity (PAINS-like Behavior): Certain substitution patterns on the biphenyl scaffold can lead to Pan-Assay Interference Compounds (PAINS). These are compounds that show activity in a wide range of assays due to non-specific interactions, such as chemical reactivity or assay technology interference, rather than specific binding to the intended target.[12][13]

Section 2: Troubleshooting Guide - A Step-by-Step Approach

Here, we address specific issues you might be facing and provide actionable troubleshooting steps.

Issue 1: High Variability Between Replicates and Poor Dose-Response Curves

This is often the first sign of solubility or aggregation issues.

Q2: My dose-response curves are steep, erratic, or non-reproducible. What should I do first?

Your primary suspect should be compound aggregation. Aggregates can sequester and inhibit proteins non-specifically, leading to artificially steep dose-response curves that are highly sensitive to assay conditions.[6]

Immediate Action Plan:

  • Visual Inspection: Before running your assay, visually inspect the compound dilutions in your assay buffer for any signs of precipitation or cloudiness.

  • The Detergent Test: A simple and effective way to test for aggregation is to include a small amount of a non-ionic detergent in your assay buffer.[6]

    • Recommended Detergents and Concentrations:

      • Tween-80: 0.01% - 0.1% (v/v)

      • Triton X-100: 0.01% - 0.1% (v/v)

    If the compound's potency significantly decreases (e.g., a >3-fold increase in IC50) in the presence of the detergent, it is highly likely that aggregation is the cause of the observed activity.[6]

Experimental Protocol: The Detergent Test for Aggregation
  • Prepare two sets of your standard assay buffer: one with and one without 0.05% (v/v) Tween-80.

  • Prepare serial dilutions of your biphenyl-containing compound in both buffers.

  • Run your standard assay protocol in parallel using both sets of compound dilutions.

  • Compare the dose-response curves. A significant rightward shift in the curve for the detergent-containing buffer indicates aggregation-based activity.

Q3: The detergent test suggests aggregation. How can I definitively confirm this and characterize the aggregates?

Dynamic Light Scattering (DLS) is the gold standard for detecting and characterizing compound aggregates. DLS measures the size distribution of particles in a solution and is extremely sensitive to the presence of larger aggregates.[14][15][16][17]

Experimental Protocol: Detecting Aggregation with Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare your biphenyl compound at a concentration where you observe activity (e.g., the IC50 value) in your assay buffer (without detergent).

    • Filter the sample through a 0.2 µm syringe filter to remove any dust or large particulates.[18]

    • Use filtered assay buffer as a blank.

  • DLS Measurement:

    • Measure the particle size distribution of your compound solution.

    • A monodisperse sample (a single, narrow peak) of small particles (typically < 5 nm) indicates a well-dissolved compound.

    • The presence of a second population of larger particles (50-1000 nm) is a strong indication of aggregation.[14][15]

  • Data Interpretation:

    • An increase in the average particle size or the appearance of a multimodal distribution as you increase the compound concentration is a clear sign of aggregation.

Parameter Indication of a Well-Behaved Compound Indication of Aggregation
Particle Size Distribution Monomodal, narrow peakMultimodal, broad peaks, presence of large particles
Average Hydrodynamic Radius (Rh) < 10 nm> 50 nm
Polydispersity Index (PDI) < 0.2> 0.5

Table 1: Interpreting DLS data for compound aggregation.

Issue 2: My Compound is a Confirmed Hit, but the Activity is Not Reproducible in Orthogonal Assays

This scenario points towards potential assay-specific interference or non-specific binding due to the compound's conformation.

Q4: My biphenyl compound is active in my primary assay, but when I test it in a different assay format (orthogonal assay), the activity disappears. Why is this happening?

This is a classic sign of an assay artifact. The compound may be interfering with the detection method of your primary assay rather than interacting with the biological target. Biphenyl compounds, being aromatic, can interfere with fluorescence-based readouts.

Troubleshooting Workflow:

  • Analyze Your Primary Assay: Identify potential sources of interference. Is it a fluorescence-based assay (e.g., FRET, FP)? Is it a coupled enzymatic assay?

  • Select an Appropriate Orthogonal Assay: Choose a secondary assay that has a different detection method.[19][20][21][22]

Primary Assay Type Recommended Orthogonal Assay(s) Rationale
Fluorescence Intensity/PolarizationSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST)These are biophysical methods that directly measure binding and are less prone to fluorescence artifacts.
Coupled Enzymatic AssayDirect enzyme activity assay (e.g., using a different substrate or detection method), Mass Spectrometry-based assayTo rule out inhibition of the coupling enzyme.
Cell-based Reporter AssayWestern blot for downstream signaling, qPCR for target gene expressionTo confirm the on-target effect at a different point in the biological pathway.

Table 2: Selecting appropriate orthogonal assays.

Q5: Could the conformational flexibility of the biphenyl scaffold contribute to inconsistent activity between different assays?

Absolutely. The dihedral angle of the biphenyl can change depending on the environment.[7][9][23] In solution, the compound may favor a particular conformation, but upon binding to a target, it may adopt a different, higher-energy conformation.[11]

  • Implications for Assays: Different assay conditions (e.g., buffer composition, presence of other proteins) could favor different conformations, leading to variability in the apparent activity. A compound might show high affinity in a purified protein assay where it can easily adopt the binding conformation, but lower activity in a complex cellular environment.

How to Investigate:

  • Structural Biology: If possible, obtaining a co-crystal structure of your compound bound to the target can reveal the bioactive conformation.

  • Computational Modeling: Molecular dynamics simulations can provide insights into the conformational landscape of your compound in different environments.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Assay Variability Observed Check_Solubility Q: Is the compound soluble? - Visual Inspection - Solubility Assays Start->Check_Solubility Detergent_Test Q: Does detergent affect potency? - Run assay +/- Tween-80/Triton X-100 Check_Solubility->Detergent_Test If soluble Formulation_Strategy Optimize Formulation - Co-solvents - Surfactants Check_Solubility->Formulation_Strategy If insoluble/precipitates DLS_Analysis Confirm Aggregation with DLS Detergent_Test->DLS_Analysis Yes (Potency Decreases) Orthogonal_Assay Q: Is activity confirmed in an orthogonal assay? Detergent_Test->Orthogonal_Assay No (Potency Unchanged) False_Positive Likely False Positive DLS_Analysis->False_Positive Aggregates Confirmed Artifact_Investigation Investigate Assay Artifact - Check for fluorescence interference - Rule out non-specific reactivity Orthogonal_Assay->Artifact_Investigation No Confident_Hit Confident Hit Orthogonal_Assay->Confident_Hit Yes Conformation_Analysis Consider Conformational Effects - SAR analysis - Computational modeling Artifact_Investigation->Conformation_Analysis Artifact_Investigation->False_Positive Conformation_Analysis->False_Positive

Caption: Troubleshooting decision tree for biphenyl compound assay variability.

Section 3: Proactive Strategies for Working with Biphenyl Compounds

To avoid running into these issues in the first place, consider these proactive strategies during your experimental design.

Q6: How can I best prepare my biphenyl compounds for in vitro assays to minimize solubility and aggregation problems?

Proper formulation is key. Due to their hydrophobic nature, biphenyl compounds often require more than simple dilution from a DMSO stock.

Best Practices for Formulation:

  • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming and sonication can help.

  • Intermediate Dilutions: Perform intermediate dilutions in a co-solvent system before the final dilution into your aqueous assay buffer.

    • Recommended Co-solvents:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Polyethylene glycol (PEG)

  • Final Dilution: When preparing the final working concentration, add the compound stock to the assay buffer while vortexing to ensure rapid dispersion and minimize precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally <0.5%) to avoid solvent effects on your biological system.

Visualization of a Robust Dilution Protocol

Dilution_Protocol cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution Stock 10 mM Compound in 100% DMSO Intermediate 1 mM Compound in 10% DMSO/90% Buffer Stock->Intermediate 1:10 Dilution Final 10 µM Compound in <0.1% DMSO in Buffer Intermediate->Final 1:100 Dilution

Sources

Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions for the synthesis of biphenyl compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses common problems encountered during the Suzuki coupling for biphenyl synthesis. Each issue is presented in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Problem: Low or No Product Formation

Question: My Suzuki coupling reaction is giving me a very low yield, or in some cases, no biphenyl product at all. I've checked my starting materials, but what else could be going wrong?

Answer: Low to no product formation is a frequent challenge and often points to issues with the catalyst's activity, the reaction conditions, or the integrity of your reagents.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The active catalytic species in a Suzuki coupling is a Palladium(0) complex.[1][2] If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can sometimes be inefficient.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction. Thoroughly degas your solvents and reaction vessel before adding the catalyst. Consider using a Pd(0) source directly, like Pd(PPh₃)₄ or Pd₂(dba)₃, or employing modern precatalysts (e.g., Buchwald precatalysts) that are designed for efficient in situ generation of the active catalyst.[1]

  • Improper Base Selection or Activation: The base plays a crucial role in the transmetalation step, activating the organoboron species.[3]

    • Solution: The choice of base is critical and often solvent-dependent.[4] For many biphenyl syntheses, inorganic bases like K₂CO₃ or K₃PO₄ are effective.[5] If your reaction is sluggish, a stronger base like Cs₂CO₃ might be necessary. Ensure the base is finely powdered to maximize its surface area and reactivity. For reactions sensitive to water, use an anhydrous base.

  • Poor Reagent Quality: Boronic acids can be prone to degradation, especially protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6]

    • Solution: Use fresh, high-purity boronic acid. If you suspect degradation, consider using a more stable boronic ester, such as a pinacol ester, which can release the boronic acid slowly under the reaction conditions.

  • Suboptimal Temperature: Reaction kinetics are highly temperature-dependent.

    • Solution: While many Suzuki couplings are run at elevated temperatures (80-100 °C), excessively high temperatures can lead to catalyst decomposition.[7] Conversely, if the reaction is slow, a moderate increase in temperature may be beneficial.

Problem: Significant Side Product Formation

Question: My reaction is producing the desired biphenyl, but I'm also seeing significant amounts of homocoupled products and/or dehalogenated starting material. How can I suppress these side reactions?

Answer: The formation of side products like homocoupled biaryls and dehalogenated arenes is a common issue that reduces the yield of the desired product and complicates purification.[1][8]

Key Side Reactions and Mitigation Strategies:

  • Homocoupling: This occurs when two molecules of the boronic acid couple to form a symmetrical biphenyl, or two molecules of the aryl halide couple.

    • Cause: The primary culprit for boronic acid homocoupling is often the presence of oxygen. Pd(II) species, which can form from the oxidation of the Pd(0) catalyst, can also promote homocoupling.[1]

    • Solution: Rigorous exclusion of oxygen is paramount. Degas all solvents and reagents thoroughly. Using a direct Pd(0) source or an efficient precatalyst can minimize the concentration of Pd(II) species that may lead to homocoupling.

  • Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct.[6]

    • Cause: Protodeboronation can be catalyzed by acid, base, or even the palladium catalyst itself.[6][9] The presence of water or other protic impurities can exacerbate this issue.[6]

    • Solution: Use anhydrous solvents and ensure reagents are dry. For particularly unstable boronic acids, using a more stable derivative like a MIDA boronate ester can be beneficial, as it slowly releases the boronic acid into the reaction mixture.[6]

  • Dehalogenation: This involves the replacement of the halogen on the aryl halide with a hydrogen atom.

    • Cause: After the oxidative addition step, the resulting palladium complex can react with sources of hydride, such as amine bases or alcohol solvents, leading to reductive elimination of the dehalogenated product.[1]

    • Solution: Avoid using amine bases or alcohol solvents if dehalogenation is a significant problem. Choose your base and solvent system carefully to minimize potential hydride sources.

Below is a troubleshooting workflow to help diagnose and resolve issues with homocoupling:

G start High Homocoupling Observed check_oxygen Check for Oxygen Contamination start->check_oxygen degas Degas Solvents Thoroughly (e.g., N2/Ar sparging, freeze-pump-thaw) check_oxygen->degas Yes eval_pd Evaluate Palladium Source check_oxygen->eval_pd No inert_atm Ensure Inert Atmosphere (Nitrogen or Argon) degas->inert_atm inert_atm->eval_pd use_pd0 Use a Pd(0) Source (e.g., Pd(PPh3)4, Pd2(dba)3) eval_pd->use_pd0 Using Pd(II)? optimize_ligand Optimize Ligand eval_pd->optimize_ligand Using Pd(0) use_precatalyst Consider Precatalysts (e.g., Buchwald G3) use_pd0->use_precatalyst use_precatalyst->optimize_ligand bulky_ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, NHCs) optimize_ligand->bulky_ligand optimize_conditions Optimize Reaction Conditions bulky_ligand->optimize_conditions weaker_base Try Weaker Bases (e.g., K2CO3, K3PO4) optimize_conditions->weaker_base aprotic_solvent Use Aprotic Solvents (e.g., Dioxane, Toluene, THF) weaker_base->aprotic_solvent lower_temp Lower Reaction Temperature aprotic_solvent->lower_temp end Homocoupling Minimized lower_temp->end

Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of running a Suzuki coupling for biphenyl synthesis.

Q1: How do I choose the right palladium catalyst and ligand for my specific biphenyl synthesis?

A1: The choice of catalyst and ligand is critical and depends heavily on the electronic and steric properties of your substrates. For simple, unhindered aryl bromides and iodides, a standard catalyst like Pd(PPh₃)₄ may be sufficient. However, for more challenging substrates, such as electron-rich or sterically hindered aryl halides, or less reactive aryl chlorides, more sophisticated systems are often required.[4][10] Bulky, electron-donating phosphine ligands, like SPhos and XPhos developed by the Buchwald group, are often highly effective in these cases as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[3]

Q2: What is the role of the solvent, and how do I select the best one?

A2: The solvent plays multiple roles: it must dissolve the organic substrates, and in many cases, an aqueous phase is included to dissolve the inorganic base.[1][11] Common organic solvents for Suzuki couplings include toluene, dioxane, and tetrahydrofuran (THF).[1] A mixture of an organic solvent and water is frequently used to facilitate the interaction of all reaction components.[5] The optimal solvent system and the ratio of organic solvent to water often need to be determined empirically for a specific reaction.

Q3: Can I run a Suzuki coupling without an organic solvent?

A3: Yes, one of the advantages of the Suzuki coupling is that it can often be performed in aqueous media.[11][12] This offers significant environmental and economic benefits.[11] Water-soluble ligands and phase-transfer catalysts can be employed to facilitate reactions in water.

Q4: What is the general mechanism of the Suzuki coupling reaction?

A4: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps:[2][4][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[2][7]

  • Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide.[2][7] This step is facilitated by the base.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Suzuki_Cycle cluster_0 Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ox. Add. Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Red. Elim. RedElim Reductive Elimination Product Ar-Ar' (Biphenyl) PdII_Diaryl->Product ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OR)2 BoronicAcid->PdII_Diaryl Base Base Base->PdII_Diaryl

The catalytic cycle of the Suzuki coupling reaction.

Experimental Protocols

General Protocol for a Typical Suzuki Coupling for Biphenyl Synthesis

This protocol provides a starting point for the synthesis of a biphenyl derivative. Optimization of specific parameters may be required for your particular substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 ratio, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Common Reaction Parameters for Biphenyl Synthesis
ParameterTypical Range/OptionsConsiderations
Aryl Halide Reactivity I > Br > OTf >> ClAryl chlorides are less reactive and may require more active catalysts.[4]
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Buchwald PrecatalystsChoice depends on substrate reactivity and steric hindrance.[1]
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos), NHCsBulky, electron-donating ligands are often beneficial for challenging couplings.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHBase strength and solubility are key factors.[4][11]
Solvent Toluene, Dioxane, THF, DMF, WaterA mixed aqueous/organic system is common.[1][11]
Temperature Room Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to decomposition.
Catalyst Loading 0.5 - 5 mol%Lower loadings are desirable but may require more active catalyst systems.[10]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Miller, S. A., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
  • BYJU'S. Suzuki Coupling Reaction. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • de Souza, A. C. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Wikipedia. Protodeboronation. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • IJpeij, E. G., et al. (2002). A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives. The Journal of Organic Chemistry.
  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
  • Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • ResearchGate. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)
  • National Institutes of Health. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Myers, A. G. The Suzuki Reaction. Harvard University.
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Suzuki-Miyaura Cross-Coupling for Biphenyls.
  • The Journal of Organic Chemistry. (2001). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
  • Request PDF. (2025). Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics.

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Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Techniques for Structural Validation of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Validation

In the realm of chemical synthesis, particularly within drug discovery and development, the unequivocal confirmation of a molecule's structure is paramount. The journey from a designed synthetic route to a purified compound culminates in a critical question: "Have I made what I intended to make?" Answering this question with the highest degree of confidence requires a multi-faceted analytical approach, moving beyond single-technique confirmation to a holistic, self-validating system of structural elucidation.

This guide provides an in-depth comparison of the four cornerstone spectroscopic techniques employed for the structural validation of synthesized small molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices, present field-proven insights, and offer detailed protocols to empower researchers to not only generate high-quality data but also to interpret it with the scientific rigor demanded in a professional setting. The core philosophy of this guide is the application of orthogonal techniques—distinct, independent methods—to build an unshakeable foundation for structural assignment.

The Orthogonal Approach: A Workflow for Confidence

Orthogonal_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (Connectivity & Stereochemistry) Synthesized_Compound->NMR MS Mass Spectrometry (Molecular Weight & Formula) Synthesized_Compound->MS IR IR Spectroscopy (Functional Groups) Synthesized_Compound->IR UV UV-Vis Spectroscopy (Conjugated Systems) Synthesized_Compound->UV Structure_Elucidation Data Integration & Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV->Structure_Elucidation Validated_Structure Validated Structure Structure_Elucidation->Validated_Structure

Caption: Orthogonal workflow for structural validation.

Comparative Analysis of Core Spectroscopic Techniques

The selection of spectroscopic techniques should be guided by the specific information required to confirm the target structure. The following table provides a comparative overview of the primary methods.

Technique Information Provided Strengths Limitations Typical Sample Amount
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity (through-bond correlations), stereochemistry, and dynamic processes.[1][2][3]Unparalleled for detailed structural elucidation of molecules in solution.[4][5] Provides information on the 3D arrangement of atoms.Relatively low sensitivity compared to MS.[6] Requires soluble samples and can be time-consuming.1-20 mg
Mass Spectrometry Precise molecular weight, elemental composition (with high resolution), and structural information through fragmentation patterns.[1][6]Extremely high sensitivity (picomole to femtomole).[6] Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[7]Provides limited information on stereochemistry. Isomer differentiation can be challenging without chromatography.< 1 mg
IR Spectroscopy Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[1][8][9]Fast, non-destructive, and requires minimal sample preparation with ATR.[10] Provides a unique "fingerprint" for each molecule.[8]Spectra can be complex and difficult to interpret fully, especially in the fingerprint region.[8] Does not provide information on the overall molecular structure or connectivity.< 1 mg
UV-Vis Spectroscopy Presence of chromophores, particularly conjugated π-systems.[11][12]Simple, quantitative (Beer's Law), and can be used for reaction monitoring.[1]Provides limited structural information, mainly for conjugated systems.[8][12] Many organic molecules do not absorb in the UV-Vis range.[12]< 1 mg

In-Depth Technical Guide and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution.[5][13] It provides a detailed map of the carbon-hydrogen framework, revealing not only which atoms are present but also how they are connected.

The choice of NMR experiments is dictated by the complexity of the molecule and the specific structural questions to be answered. A typical workflow progresses from simple 1D experiments to more complex 2D experiments.

  • ¹H NMR: The starting point for any structural elucidation. It provides information on the different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular puzzle when 1D spectra are insufficient. They reveal correlations between nuclei, allowing for the unambiguous assignment of the molecular structure.[4]

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structure Elucidation H1_NMR ¹H NMR (Proton Environments, Integration, Multiplicity) C13_NMR ¹³C NMR (Carbon Environments) H1_NMR->C13_NMR DEPT DEPT (CH, CH₂, CH₃ identification) C13_NMR->DEPT COSY COSY (¹H-¹H Correlations) DEPT->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) DEPT->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlations) DEPT->HMBC Structure Complete Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical flow of NMR experiments for structure elucidation.

  • Sample Preparation:

    • Weigh 5-20 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[14]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[14][15] The solvent should completely dissolve the compound and its residual peaks should not overlap with signals of interest.[14]

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a high-quality 5 mm NMR tube to remove any particulate matter.[16]

    • Ensure the sample height in the tube is between 4.0 and 5.5 cm.[14][16]

    • Cap the NMR tube securely.[14]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

    • Tune and match the probe for the nucleus being observed (e.g., ¹H or ¹³C).

    • Acquire a standard 1D ¹H spectrum to assess the sample concentration and spectral quality.

    • Set up and run subsequent experiments (¹³C, DEPT, COSY, HSQC, HMBC) with appropriate parameters (e.g., number of scans, relaxation delay). For quantitative measurements, the relaxation delay (d1) should be at least five times the T1 value of the nuclei of interest.[10]

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the molecular weight and elemental composition of a compound with high accuracy and sensitivity, making it an indispensable tool in structural validation.[6]

The choice of ionization technique and mass analyzer depends on the properties of the analyte and the desired information.

  • Ionization Techniques: "Soft" ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for most synthesized compounds as they minimize fragmentation and primarily produce the molecular ion.[7] ESI is particularly well-suited for polar and thermally labile molecules and is readily coupled with liquid chromatography (LC-MS).[7]

  • Mass Analyzers: High-resolution mass analyzers, such as Time-of-Flight (TOF) and Orbitrap, are crucial for determining the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[17]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (typically a mixture of water, methanol, or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization).[17]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[17]

    • Transfer the solution to an appropriate autosampler vial.[17]

  • Instrument Setup and Data Acquisition:

    • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to optimal values for the analyte and solvent system.

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in full scan mode over a mass range that includes the expected molecular weight of the compound.

    • Process the data to determine the accurate mass of the molecular ion and use this to calculate the elemental formula.

Infrared (IR) Spectroscopy: The Functional Group Detective

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[1][8][9] It is particularly useful for confirming the success of a chemical transformation, for example, the appearance of a carbonyl stretch after an oxidation reaction.

Attenuated Total Reflectance (ATR) has become the most common sampling technique for IR spectroscopy due to its simplicity and lack of required sample preparation for both solids and liquids.[10]

  • Sample Preparation:

    • Solids: Place a small amount of the powdered or solid sample directly onto the ATR crystal.[18] Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[18]

    • Liquids: Place a single drop of the liquid sample onto the ATR crystal.[18]

  • Instrument Setup and Data Acquisition:

    • Ensure the ATR crystal is clean before use.

    • Collect a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and collect the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.[19]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Conjugation Confirmer

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is primarily used to identify the presence of chromophores, especially conjugated π-systems.[11][12]

The choice of solvent is critical in UV-Vis spectroscopy, as the solvent itself must be transparent in the wavelength range of interest.[20] The concentration of the sample must be carefully controlled to ensure the absorbance falls within the linear range of the Beer-Lambert law.

  • Sample Preparation:

    • Choose a solvent that dissolves the sample and is transparent in the desired UV-Vis region (e.g., ethanol, methanol, cyclohexane).[20]

    • Prepare a stock solution of the compound with a known concentration.

    • Prepare a series of dilutions of the stock solution to determine a concentration that gives a maximum absorbance between 0.2 and 0.8.

    • Ensure all solutions are clear and free of particulate matter.[20]

  • Instrument Setup and Data Acquisition:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Clean a pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to be used as a blank.

    • Fill the other cuvette with the sample solution.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the sample cuvette and record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

Case Study: Integrating Spectroscopic Data for Unambiguous Structure Elucidation

The true power of these techniques is realized when they are used in combination to solve a structural puzzle.[21][22][23] Consider the synthesis of a novel small molecule. MS provides the molecular formula, IR confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments pieces together the carbon-hydrogen framework and establishes the stereochemistry. If the molecule contains a conjugated system, UV-Vis spectroscopy can provide further confirmation. By integrating all of this data, a single, unambiguous structure can be proposed and validated.

Conclusion: A Commitment to Scientific Integrity

The structural validation of a synthesized compound is not merely a procedural step; it is a cornerstone of scientific integrity. By employing a thoughtful, orthogonal approach that leverages the complementary strengths of NMR, MS, IR, and UV-Vis spectroscopy, researchers can build a robust and self-validating case for their proposed structures. This guide has provided the technical framework and practical protocols to empower scientists to approach this critical task with the expertise, experience, and trustworthiness that defines rigorous scientific practice.

References

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  • How To Prepare And Run An NMR Sample. (2025, July 24). alwsci. Retrieved from [Link]

  • Sample preparation in mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

  • How To Prepare Sample For UV Vis Spectroscopy? (2025, February 7). Chemistry For Everyone. Retrieved from [Link]

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  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

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A Comparative Guide to the Inhibitory Potency of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide and Known Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide, against the tankyrase enzymes (TNKS1/TNKS2). Given the prevalence of the biphenyl-carboxamide scaffold in inhibitors of poly(ADP-ribose) polymerases (PARPs), we hypothesize that this compound may target tankyrases, key regulators of the Wnt/β-catenin signaling pathway.[1][2][3] This document offers a direct comparison with established tankyrase inhibitors, supported by detailed experimental protocols for researchers in drug discovery and development.

The Molecular Target: Tankyrase (TNKS1 & TNKS2)

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the PARP family of enzymes.[4] These enzymes catalyze the post-translational modification of proteins through poly(ADP-ribosyl)ation (PARsylation).[4][5] A primary and well-studied function of tankyrases is the regulation of the Wnt/β-catenin signaling pathway.[5][6][7]

In the absence of a Wnt signal, a "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for proteasomal degradation. Tankyrases PARsylate Axin, which marks it for ubiquitination and subsequent degradation.[5][7] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target genes that drive cell proliferation.[8] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer, making tankyrase a compelling therapeutic target.[6][8][9]

Below is a diagram illustrating the central role of tankyrase in the Wnt/β-catenin signaling pathway.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON / Tankyrase Active cluster_inhibited Tankyrase Inhibited DestructionComplex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Expression OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptors Wnt->Frizzled_LRP Dvl Dishevelled Frizzled_LRP->Dvl Axin_on Axin Tankyrase Tankyrase Tankyrase->Axin_on PARsylation & Degradation beta_catenin_on β-catenin (Accumulates) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on TargetGenes_on Target Gene Expression ON TCF_LEF_on->TargetGenes_on TNKS_Inhibitor 4'-Hydroxy-N,N-dimethyl- [1,1'-biphenyl]-4-carboxamide (or known inhibitor) Tankyrase_inhibited Tankyrase TNKS_Inhibitor->Tankyrase_inhibited Inhibition Axin_stabilized Axin (Stabilized) DestructionComplex_active Active Destruction Complex Axin_stabilized->DestructionComplex_active beta_catenin_inhibited β-catenin DestructionComplex_active->beta_catenin_inhibited Phosphorylation Proteasome_active Proteasome beta_catenin_inhibited->Proteasome_active Degradation

Caption: Role of Tankyrase in Wnt/β-catenin Signaling and Point of Inhibition.

Comparative Analysis of Known Tankyrase Inhibitors

To establish a benchmark for the inhibitory potency of this compound, we will compare it against several well-characterized tankyrase inhibitors. These compounds have been extensively studied and provide a robust reference for both biochemical and cellular activity.

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)Cellular Wnt Reporter IC50 (nM)Key Features
This compound Data to be determinedData to be determinedData to be determinedPutative novel inhibitor
XAV-939 5 - 11[10][11][12][13][14]2 - 4[10][11][12][13][14]~30First-in-class, widely used tool compound.[11]
G007-LK 33 - 46[15][16][17][18]25 - 26[15][16][17][18]50[15]Potent and selective over other PARPs.[15][16]
NVP-TNKS656 -6[19][20][21][22]3.5[21]Highly potent and selective for TNKS2.[19][20][21]
OM-153 13[23][24][25]2[23][24][25]0.63[23][24][25]Potent, selective, and orally bioavailable.[23][26][27]

IC50 values are compiled from multiple sources and represent a consensus range. The exact values can vary based on assay conditions.

Methodologies for Determining Inhibitory Potency

To objectively assess the inhibitory activity of a novel compound, a two-tiered approach is essential: an initial biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to confirm activity in a physiological context.

In Vitro Tankyrase Enzymatic Assay

Principle: This assay quantifies the enzymatic activity of recombinant human tankyrase (TNKS1 or TNKS2) by measuring the amount of poly(ADP-ribose) (PAR) produced. The assay is performed in a 96-well plate format, where histones are immobilized to serve as a substrate for PARsylation. The amount of PAR generated is detected using a specific anti-PAR antibody and a chemiluminescent secondary detection system. A decrease in signal in the presence of the test compound indicates inhibition.[28][29]

Workflow Diagram:

In_Vitro_Assay_Workflow start Start step1 Coat 96-well plate with Histone proteins start->step1 step2 Wash and Block non-specific binding sites step1->step2 step3 Add Test Compound dilutions, Controls (No inhibitor, No enzyme), and Tankyrase Enzyme step2->step3 step4 Add Biotinylated NAD+ to initiate reaction step3->step4 step5 Incubate for 1 hour at 25°C step4->step5 step6 Wash to remove unbound reagents step5->step6 step7 Add anti-PAR primary antibody step6->step7 step8 Wash step7->step8 step9 Add Streptavidin-HRP secondary conjugate step8->step9 step10 Wash step9->step10 step11 Add Chemiluminescent Substrate step10->step11 step12 Read luminescence on a plate reader step11->step12 end End: Calculate % Inhibition and IC50 step12->end

Caption: Workflow for the in vitro Tankyrase Chemiluminescent Assay.

Detailed Protocol:

  • Plate Coating: Dilute histone mixture in 1x PBS and add 50 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with PBST (1x PBS + 0.05% Tween-20). Block the wells by adding 200 µL of blocking buffer and incubate for 90 minutes at room temperature.

  • Compound Addition: Prepare serial dilutions of this compound (and control inhibitors) in 1x PARP assay buffer. Add 5 µL of the diluted compounds to the respective wells. For controls, add 5 µL of assay buffer (for 100% activity) or buffer with no enzyme (for background).

  • Enzyme and Substrate Addition: Prepare a master mix containing 10x PARP buffer, biotinylated NAD+, and fresh DTT. Thaw recombinant TNKS1 or TNKS2 enzyme on ice and dilute to the working concentration (e.g., 0.25 ng/µL) in 1x PARP buffer.

  • Reaction Initiation: Add 20 µL of the diluted enzyme to all wells except the "No Enzyme" blanks. Add 25 µL of the NAD+ master mix to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 50 µL of diluted anti-PAR antibody and incubate for 60 minutes.

    • Wash the plate three times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP and incubate for 30 minutes.

    • Wash the plate five times with PBST.

    • Add 50 µL of chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background signal (no enzyme) from all other readings. Calculate the percent inhibition for each compound concentration relative to the 100% activity control (enzyme with no inhibitor). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Wnt/β-catenin Reporter Assay

Principle: This assay measures the ability of a compound to inhibit the Wnt/β-catenin signaling pathway within a cellular context. It utilizes a stable HEK293 cell line that expresses a luciferase reporter gene under the control of TCF/LEF transcription factor response elements.[30][31][32][33] When the Wnt pathway is activated (e.g., by the GSK3β inhibitor LiCl or by Wnt3a conditioned media), β-catenin activates the transcription of luciferase. An effective inhibitor will prevent this, leading to a dose-dependent decrease in the luminescent signal.

Detailed Protocol:

  • Cell Seeding: Seed the TCF/LEF reporter HEK293 cells into a white, clear-bottom 96-well plate at a density of ~30,000 cells per well in 50 µL of assay medium. Incubate for 16-24 hours at 37°C in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and control inhibitors.

  • Pathway Activation and Inhibition:

    • Add 5 µL of the diluted test compounds to the appropriate wells.

    • To stimulate the pathway, add 5 µL of a Wnt pathway activator (e.g., LiCl to a final concentration of 20 mM, or Wnt3a). Add assay medium to unstimulated control wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 5-6 hours (for LiCl stimulation) or up to 24 hours (for Wnt3a stimulation).

  • Lysis and Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add 55 µL of a luciferase assay reagent (e.g., ONE-Glo™) to each well.

    • Mix by rocking the plate at room temperature for 10 minutes to ensure complete cell lysis.

    • Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the average background luminescence (from cell-free control wells) from all readings. Normalize the signal of inhibitor-treated wells to the signal from the stimulated control wells (0% inhibition) and the unstimulated wells (100% inhibition). Plot the normalized data against the log of the compound concentration to determine the cellular IC50 value.

Interpretation and Outlook

The successful evaluation of this compound hinges on the data generated from these assays.

  • Biochemical IC50: This value represents the direct potency of the compound against the isolated tankyrase enzymes. A low nanomolar IC50 would indicate a potent inhibitor, comparable to established drugs like XAV-939 and OM-153.[10][11][12][13][14][23][24][25] Comparing the IC50 values for TNKS1 and TNKS2 will reveal any isoenzyme selectivity.

  • Cellular IC50: This value is critical as it demonstrates the compound's ability to cross the cell membrane and engage its target in a physiological environment. A cellular IC50 value close to the biochemical IC50 suggests good cell permeability and bioavailability. A significant drop-off in potency from the biochemical to the cellular assay may indicate issues with cell entry or efflux.

  • Comparative Potency: By placing the determined IC50 values into the comparative table, researchers can immediately contextualize the performance of this compound. An IC50 in the single-digit nanomolar range in both assays would position it as a highly promising lead candidate for further preclinical development, on par with compounds like OM-153 and NVP-TNKS656.[19][20][21][22][23][24][25]

Further investigation should include selectivity profiling against other PARP family members to ensure a clean pharmacological profile, as off-target inhibition of PARP1, for example, could lead to different biological effects and potential toxicities.[34] Subsequent studies would involve pharmacokinetic profiling and in vivo efficacy testing in relevant cancer models.[27]

This guide provides the foundational strategy for a rigorous and objective assessment of this compound, enabling a data-driven comparison to the leading inhibitors in the field.

References

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A Comparative Guide to the Biological Activity of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the biphenyl scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with a wide array of biological activities.[1] This guide offers a deep, comparative analysis of the biological activities of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide and its structurally related analogs. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data, detailed methodologies, and mechanistic insights to provide a comprehensive resource for researchers and drug development professionals.

The Biphenyl Carboxamide Scaffold: A Versatile Pharmacophore

The flexibility of the biphenyl core allows it to fit into a diverse range of enzyme and protein pockets, facilitating favorable interactions with various biological targets.[1] The carboxamide linkage further enhances this versatility by providing opportunities for hydrogen bonding, which can improve target affinity and pharmacokinetic properties.[2] The strategic placement of substituents on the biphenyl rings allows for the fine-tuning of a compound's biological activity, making this scaffold a fertile ground for the development of novel therapeutics. This guide will explore how modifications to the core structure of this compound impact its biological efficacy.

Comparative Anticancer Activity

A significant body of research has focused on the anticancer potential of biphenyl carboxamide derivatives. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Structure-Activity Relationship (SAR) Insights

The design of potent anticancer biphenyl carboxamides hinges on a nuanced understanding of their structure-activity relationships. The rationale for synthesizing various analogs often involves exploring the effects of different functional groups on the biphenyl rings to enhance target specificity and potency. For instance, the introduction of hydroxyl (-OH) groups can increase hydrogen bonding interactions with target proteins, while electron-withdrawing or -donating groups can modulate the electronic properties of the molecule, influencing its binding affinity.

A study on 4'-hydroxybiphenyl-4-carboxylic acid derivatives, structurally similar to our core compound, revealed that specific modifications can lead to potent EGFR allosteric site inhibitors.[3] For example, compound S4 from this series, a hydrazine-1-carbothioamide derivative, showed significant cytotoxicity against HCT-116 colorectal cancer cells, with an IC50 value comparable to the established drug Erlotinib.[3] This highlights the therapeutic potential that can be unlocked through targeted chemical modifications.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of 4'-hydroxybiphenyl-4-carboxylic acid analogs and other related biphenyl carboxamides against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound S4 (A 4'-hydroxybiphenyl-4-carbothioamide derivative)HCT-116 (Colon)Comparable to Erlotinib[3]
Compound 11 (A hydroxylated biphenyl compound)Melanoma Cells1.7 ± 0.5[4]
Compound 12 (A hydroxylated biphenyl compound)Melanoma Cells2.0 ± 0.7[4]
Nitrated N-benzyl-4-hydroxy-2-quinolone-3-carboxamide (Compound 20) HCT-116 (Colon)22.95[5]
Indole-2-carboxamide (Compound 10) HCT-116 (Colon)1.01[2]
Indole-2-carboxamide (Compound 12) K-562 (Leukemia)0.33[2]
Indole-2-carboxamide (Compound 4) K-562 (Leukemia)0.61[2]

This table presents a selection of data from various sources to illustrate the range of activities. Direct comparison should be made with caution as experimental conditions may vary between studies.

Mechanisms of Anticancer Action

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis. This can occur via two main signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[6][7][8] Biphenyl derivatives have been shown to trigger the intrinsic pathway by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death.[7]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Biphenyl Carboxamide Biphenyl Carboxamide DNA Damage DNA Damage Biphenyl Carboxamide->DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 (Executioner) Caspase-3 (Executioner) Pro-caspase-3->Caspase-3 (Executioner) Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

In addition to apoptosis, many biphenyl carboxamides can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, commonly the G2/M phase.[3] This prevents the cell from entering mitosis and dividing, ultimately leading to cell death.

cell_cycle_workflow Cancer Cells Cancer Cells Treatment Treat with Biphenyl Carboxamide Analog Cancer Cells->Treatment Harvest & Fix Harvest and Fix Cells (e.g., with 70% Ethanol) Treatment->Harvest & Fix Stain Stain with Propidium Iodide (PI) and RNase Harvest & Fix->Stain Flow Cytometry Analyze by Flow Cytometry Stain->Flow Cytometry Analysis Quantify DNA Content (G0/G1, S, G2/M phases) Flow Cytometry->Analysis

Caption: Experimental workflow for cell cycle analysis.

Antimicrobial Activity

The biphenyl scaffold has also been explored for the development of novel antimicrobial agents. The general strategy involves creating facially amphiphilic molecules with a hydrophobic biphenyl core and a cationic group, which can disrupt bacterial membranes.

Structure-Activity Relationship (SAR) in Antimicrobial Analogs

The antimicrobial efficacy of biphenyl-based compounds is highly dependent on their structural features:

  • Biphenyl Core : The presence of the biphenyl scaffold is particularly important for activity against Gram-negative bacteria.

  • Hydrophobic Group : An octanesulfonyl group has been found to be crucial for broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

  • Cationic Group : The nature of the cationic head group can influence the spectrum of activity. For instance, guanidinium hydrochloride salts often show greater potency against Gram-positive bacteria, whereas quaternary ammonium iodide salts are more effective against Gram-negative bacteria.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of biphenyl derivatives against various pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) Methicillin-resistant Staphylococcus aureus (MRSA)3.13[9]
5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) Multidrug-resistant Enterococcus faecalis (MREf)6.25[9]
Biphenylglyoxamide (15c) Staphylococcus aureus8 µM[10]
Biphenylglyoxamide (15c) Escherichia coli16 µM[10]

This table provides examples from different studies. Direct comparisons should be made with an understanding of potential variations in testing methodologies.

Anti-inflammatory Properties

Certain biphenyl carboxamide derivatives have demonstrated significant anti-inflammatory and analgesic activities. The mechanism of action often involves the inhibition of pro-inflammatory signaling pathways.

Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[11] In response to pro-inflammatory stimuli, the NF-κB complex is activated and translocates to the nucleus, where it induces the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[12][13] Some biphenyl compounds can inhibit this pathway, thereby reducing the inflammatory response.

nfkb_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Gene\nTranscription Inflammatory Gene Transcription Nucleus->Inflammatory Gene\nTranscription induces Biphenyl Carboxamide Biphenyl Carboxamide Biphenyl Carboxamide->IKK Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

MTT Assay for Anticancer Cytotoxicity

Objective: To determine the cytotoxic effects of biphenyl carboxamide analogs on cancer cell lines.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl carboxamide analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Broth Microdilution for Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of biphenyl carboxamide analogs against pathogenic bacteria.

Principle: This method involves challenging the bacteria with a serial dilution of the antimicrobial agent in a liquid growth medium to find the lowest concentration that inhibits visible growth.[15]

Protocol:

  • Compound Preparation: Prepare a stock solution of the biphenyl carboxamide analog and perform a two-fold serial dilution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.[16]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and standardize it to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[15]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).[17]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[17]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of biphenyl carboxamide analogs on the cell cycle distribution of cancer cells.

Principle: This technique uses the fluorescent dye propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19]

Protocol:

  • Cell Treatment and Harvesting: Treat cancer cells with the biphenyl carboxamide analog for a specified time. Harvest the cells by trypsinization and wash with PBS.[19]

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[19]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate in the dark at room temperature for 30 minutes.[20]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events.

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly versatile class of compounds with significant therapeutic potential across multiple disease areas. The structure-activity relationship studies highlighted in this guide demonstrate that subtle chemical modifications can lead to substantial improvements in biological activity and selectivity. The anticancer properties, particularly the induction of apoptosis and cell cycle arrest, make these compounds promising candidates for further development. Similarly, their antimicrobial and anti-inflammatory activities warrant continued investigation.

Future research should focus on synthesizing and evaluating a broader range of analogs to further refine the structure-activity relationships for each biological target. A key area of exploration will be the optimization of pharmacokinetic and pharmacodynamic properties to enhance in vivo efficacy and safety. The detailed experimental protocols provided herein offer a robust framework for conducting these future studies, ensuring the generation of reliable and comparable data. Ultimately, the continued exploration of the biphenyl carboxamide scaffold holds great promise for the discovery of novel and effective therapeutic agents.

References

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A Comparative Guide to the Efficacy of Biphenyl Carboxamides in Preclinical Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The current treatment landscape is often marred by inadequate efficacy and dose-limiting side effects. This has spurred the exploration of novel therapeutic avenues, with biphenyl carboxamides emerging as a versatile chemical scaffold yielding compounds that modulate key targets implicated in nociceptive signaling. This guide provides a comparative evaluation of the efficacy of various biphenyl carboxamides in established preclinical models of neuropathic pain, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future discovery and development efforts.

Introduction to Biphenyl Carboxamides and Their Targets in Neuropathic Pain

The biphenyl carboxamide scaffold has proven to be a privileged structure in medicinal chemistry, allowing for the development of potent and selective modulators of several targets critically involved in the pathophysiology of neuropathic pain. This guide will focus on three primary targets:

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme is the principal catabolic enzyme for the endocannabinoid anandamide (AEA). Inhibition of FAAH elevates endogenous AEA levels, enhancing the activation of cannabinoid receptors (CB1 and CB2), which are known to play a crucial role in pain modulation.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel predominantly expressed in nociceptive sensory neurons, TRPV1 is a key integrator of noxious thermal and chemical stimuli. Its sensitization during nerve injury contributes to thermal hyperalgesia and allodynia.

  • Voltage-Gated Sodium Channel 1.7 (Nav1.7): This sodium channel subtype is preferentially expressed in peripheral sensory neurons and plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli. Gain-of-function mutations in the gene encoding Nav1.7 are linked to inherited pain disorders, making it a prime target for novel analgesics.

This guide will delve into the preclinical efficacy of representative biphenyl carboxamides targeting each of these pathways, providing a comparative analysis of their performance in various neuropathic pain models.

Comparative Efficacy in Neuropathic Pain Models

The following tables summarize the efficacy of selected biphenyl carboxamides in widely used rodent models of neuropathic pain: the Chronic Constriction Injury (CCI) model, the Spared Nerve Injury (SNI) model, and the Streptozotocin (STZ)-induced diabetic neuropathy model.

Table 1: Efficacy of FAAH-Inhibiting Biphenyl Carboxamides
CompoundTargetNeuropathic Pain ModelSpeciesRoute of AdministrationDose RangeKey Efficacy FindingsReference(s)
URB597 FAAHCCIMouseOral (p.o.), once daily for 4 days1-50 mg/kgDose-dependent reduction in thermal and mechanical hyperalgesia.[1][1]
CCIRatIntrathecal (i.t.)10-200 µgDose-dependent reduction in mechanical allodynia, thermal hyperalgesia, and cold allodynia.[2][2]
Partial Sciatic Nerve LigationRatSystemic0.3 mg/kgNo significant reduction in mechanical allodynia.[3][4][3][4]
OL-135 FAAHSNLRatIntraperitoneal (i.p.)2-60 mg/kgDose-responsive reversal of mechanical allodynia (ED50 between 6 and 9 mg/kg).[5][6][5][6]
URB937 Peripheral FAAHSciatic Nerve ConstrictionRatNot specified0.3 mg/kgAttenuated allodynia.[7][7]
Diabetic NeuropathyRatNot specified3 mg/kgSimilar efficacy to the sEH inhibitor TPPU in reducing hyperalgesia.[7][7]
Table 2: Efficacy of TRPV1-Antagonizing Biphenyl Carboxamides
CompoundTargetNeuropathic Pain ModelSpeciesRoute of AdministrationDose Range/ConcentrationKey Efficacy FindingsReference(s)
BCTC TRPV1Partial Sciatic Nerve LigationRatOral (p.o.)1-30 mg/kgDose-dependent reduction in mechanical hyperalgesia.[8][8]
Partial Sciatic Nerve LigationRatIntravenous (i.v.)2.15–21.5 mg/kgReduced tactile hypersensitivity by ~70% at the highest dose (ED50 of 10.6 mg/kg).[9][9]
Inflammatory & Neuropathic PainRatOral (p.o.)3-30 mg/kgInhibited both thermal and mechanical hyperalgesia.[8][8]
Table 3: Efficacy of a Nav1.7-Inhibiting Biphenyl Carboxamide
CompoundTargetNeuropathic Pain ModelSpeciesRoute of AdministrationDoseKey Efficacy FindingsReference(s)
PF-05089771 Nav1.7Painful Diabetic Peripheral NeuropathyHumanOral (p.o.), twice daily for 4 weeks150 mgTrend for pain reduction, but not statistically significant compared to placebo.[10][11][10][11]
Inherited ErythromelalgiaHumanOral (p.o.), single dose1600 mgProduced analgesic effects in a small study of five patients.[12][12]

Mechanistic Insights: Signaling Pathways and Rationale for Targeting

The efficacy of these biphenyl carboxamides is rooted in their ability to modulate specific signaling pathways that are dysregulated in neuropathic pain states.

FAAH Inhibition and the Endocannabinoid System

FAAH inhibitors like URB597 and OL-135 prevent the breakdown of anandamide, thereby increasing its local concentration.[13] Anandamide then acts on presynaptic CB1 receptors on nociceptive neurons to inhibit the release of pro-nociceptive neurotransmitters such as glutamate and substance P.[14] This leads to a reduction in neuronal excitability and pain transmission. Additionally, activation of CB2 receptors, primarily found on immune cells, can reduce neuroinflammation, a key contributor to the maintenance of neuropathic pain.[13]

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Biphenyl Carboxamide (FAAHi) Biphenyl Carboxamide (FAAHi) FAAH FAAH Biphenyl Carboxamide (FAAHi)->FAAH Inhibits Anandamide Anandamide FAAH->Anandamide Degrades CB1_R CB1 Receptor Anandamide->CB1_R Activates Vesicles Neurotransmitter Vesicles (Glutamate, Substance P) CB1_R->Vesicles Inhibits Release Nociception Pain Signal Propagation Vesicles->Nociception Reduced Neurotransmission

Figure 1. Mechanism of FAAH Inhibition in Neuropathic Pain.

TRPV1 Antagonism

In neuropathic pain, TRPV1 channels on peripheral nociceptors become sensitized and their expression can be upregulated.[15] This leads to a lower activation threshold, causing innocuous stimuli to be perceived as painful (allodynia) and noxious stimuli to be more painful (hyperalgesia). Biphenyl carboxamide TRPV1 antagonists, such as BCTC, directly block the channel, preventing the influx of cations (Na+ and Ca2+) that initiate the pain signal. This dampens the hyperexcitability of sensory neurons.

TRPV1_Antagonism_Pathway Noxious Stimuli\n(Heat, Protons) Noxious Stimuli (Heat, Protons) TRPV1 TRPV1 Channel Noxious Stimuli\n(Heat, Protons)->TRPV1 Activates Cation Influx\n(Na+, Ca2+) Cation Influx (Na+, Ca2+) TRPV1->Cation Influx\n(Na+, Ca2+) Allows Biphenyl Carboxamide (TRPV1a) Biphenyl Carboxamide (TRPV1a) Biphenyl Carboxamide (TRPV1a)->TRPV1 Blocks Depolarization Depolarization Cation Influx\n(Na+, Ca2+)->Depolarization AP Action Potential Generation Depolarization->AP Pain_Signal Pain Signal to CNS AP->Pain_Signal

Figure 2. Mechanism of TRPV1 Antagonism in Neuropathic Pain.

Nav1.7 Inhibition

Nav1.7 channels are crucial for setting the threshold for action potential firing in nociceptive neurons.[16] In neuropathic pain states, their expression and/or function can be enhanced, leading to spontaneous firing and exaggerated responses to stimuli. Biphenyl carboxamide Nav1.7 inhibitors, like PF-05089771, bind to the channel and stabilize it in a non-conducting state, thereby reducing the likelihood of action potential generation and propagation along the sensory nerve fiber.[17]

Nav17_Inhibition_Pathway cluster_axon Sensory Neuron Axon Depolarization Subthreshold Depolarization Nav17 Nav1.7 Channel Depolarization->Nav17 Activates AP Action Potential Nav17->AP Initiates Biphenyl Carboxamide (Nav1.7i) Biphenyl Carboxamide (Nav1.7i) Biphenyl Carboxamide (Nav1.7i)->Nav17 Inhibits Pain_Signal Pain Signal Propagation AP->Pain_Signal

Figure 3. Mechanism of Nav1.7 Inhibition in Neuropathic Pain.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key neuropathic pain models and behavioral assays cited in this guide.

Chronic Constriction Injury (CCI) Model in Rats

This model induces a peripheral mononeuropathy that mimics many of the symptoms of human neuropathic pain.

  • Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane). Shave and disinfect the lateral surface of the thigh of the desired hind limb.

  • Surgical Exposure: Make a small skin incision on the lateral side of the thigh. Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Nerve Ligation: Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the respective hind limb.

  • Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Allow the animal to recover in a clean cage with easy access to food and water. Behavioral testing can typically commence 7-14 days post-surgery.

Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

  • Habituation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

  • Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw. Each filament is applied for a few seconds.

  • Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% withdrawal threshold is typically determined using the up-down method. The filament that elicits a response in approximately 50% of the applications is considered the threshold.

Hargreaves Test for Thermal Hyperalgesia

This test measures the latency to withdraw from a thermal stimulus.

  • Habituation: Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.

  • Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

  • Latency Measurement: The time from the initiation of the heat stimulus to the withdrawal of the paw is automatically recorded. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The withdrawal latency is a measure of thermal sensitivity. A shorter latency indicates hyperalgesia.

Discussion and Future Directions

The preclinical data presented in this guide highlight the potential of biphenyl carboxamides as a versatile scaffold for the development of novel analgesics for neuropathic pain.

FAAH inhibitors have demonstrated robust efficacy in several preclinical models, particularly when administered directly to the central nervous system or when peripherally restricted compounds are used.[1][2][7] However, the translation of systemic FAAH inhibitors to the clinic has been challenging, and further research is needed to optimize their pharmacokinetic and pharmacodynamic properties.

TRPV1 antagonists like BCTC have shown promise in preclinical models of both inflammatory and neuropathic pain.[8] A key challenge for this class of compounds has been the on-target side effect of hyperthermia. The development of antagonists that selectively block the sensitized state of the channel or have limited CNS penetration may mitigate this issue.

Nav1.7 inhibitors represent a genetically validated target for pain, and while preclinical data have been encouraging, clinical trial results with compounds like PF-05089771 in broad neuropathic pain populations have been modest.[10][11] This discrepancy may be due to a number of factors, including the specific patient populations studied and the complex role of Nav1.7 in different pain states. Future efforts may focus on patient stratification based on genetic markers or the development of compounds with improved target engagement in the periphery.

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A Researcher's Guide to the In Vivo Validation of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide, a Novel Wnt Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful translation of a promising in vitro compound into a viable preclinical candidate is a critical and challenging phase in drug development. This guide provides a comprehensive framework for the in vivo validation of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide (hereafter referred to as 'Compound B4'), a novel chemical entity identified as a potent inhibitor of the Wnt/β-catenin signaling pathway. The aberrant activation of this pathway is a key driver in numerous cancers, particularly colorectal cancer (CRC).[1][2][3]

This document outlines a logical, multi-phase approach to rigorously assess Compound B4's therapeutic potential in animal models. We will compare its performance profile against XAV939 , a well-characterized Wnt inhibitor that functions by stabilizing Axin, a key component of the β-catenin destruction complex.[4][5][6] This comparative approach ensures that experimental outcomes are benchmarked against an established standard, providing crucial context for decision-making.

The Wnt/β-catenin pathway is fundamental to both embryonic development and adult tissue maintenance.[2][3] In its "off-state," a destruction complex phosphorylates β-catenin, targeting it for degradation.[7] Wnt ligand binding to Frizzled receptors inactivates this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes like c-Myc and Axin2, driving cell proliferation.[8][9] Mutations in this pathway lead to constitutive activation and are oncogenic.[10]

Phase 1: Foundational In Vitro Profile

Before committing to costly and complex animal studies, a robust in vitro data package is essential. Compound B4 was identified via a high-throughput screen using a Wnt-responsive reporter cell line. Its initial profile suggests a promising candidate for targeting cancers with a dysregulated Wnt pathway, such as those with APC mutations.

Table 1: Comparative In Vitro Activity Profile

ParameterCompound B4 (Hypothetical Data)XAV939 (Published Data)Cell LineRationale & Significance
Wnt Reporter IC50 50 nM~200 nMHEK293-STFMeasures direct pathway inhibition potency. Lower value is better.
Cell Proliferation IC50 150 nM>10 µM (as single agent)[4]SW480 (APC-mutant CRC)Assesses anti-proliferative effect in a Wnt-dependent cancer cell line.[11][12]
Cytotoxicity IC50 > 25 µM> 40 µM[4]HCT116 (WT APC CRC)Measures general toxicity in a non-Wnt addicted line to assess selectivity.

The hypothetical data suggests Compound B4 is more potent than XAV939 in direct pathway inhibition and demonstrates significant anti-proliferative effects in a relevant cancer cell line at sub-micromolar concentrations.

The Path from Bench to Bedside: A Step-by-Step In Vivo Validation Workflow

Successful in vivo validation hinges on a systematic, three-pronged approach: establishing appropriate drug exposure (Pharmacokinetics), confirming target engagement (Pharmacodynamics), and demonstrating anti-tumor activity (Efficacy).

G cluster_0 Phase 1: Pharmacokinetics (PK) cluster_1 Phase 2: Pharmacodynamics (PD) cluster_2 Phase 3: Efficacy PK_Study Single Dose PK Study (IV & PO Routes) PK_Analysis Determine Key Parameters: Cmax, T1/2, AUC, Bioavailability PK_Study->PK_Analysis PD_Dosing Dose Escalation Study (Based on PK Data) PK_Analysis->PD_Dosing Inform Dose Selection PD_Model Establish Xenograft Model (e.g., SW480) PD_Model->PD_Dosing PD_Biomarker Measure Target Gene Modulation (Axin2, c-Myc in Tumor) PD_Dosing->PD_Biomarker Efficacy_Study Long-Term Efficacy Study (Optimized Dose) PD_Biomarker->Efficacy_Study Confirm Target Engagement & Inform Dose Efficacy_Endpoints Monitor Tumor Volume & Body Weight Efficacy_Study->Efficacy_Endpoints Efficacy_Outcome Calculate Tumor Growth Inhibition (TGI) Efficacy_Endpoints->Efficacy_Outcome

Caption: High-level workflow for in vivo validation of a novel compound.

Phase 1: Pharmacokinetic (PK) Profiling - Can the Drug Reach the Target?

The primary goal of the initial PK study is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Compound B4.[13][14] This determines if therapeutic concentrations can be achieved and sustained in the bloodstream after administration. A standard murine model is sufficient for this initial screen.[15]

Experimental Protocol: Murine Pharmacokinetic Study
  • Animal Model: Use male CD-1 or BALB/c mice (n=3-4 per time point per route).[15]

  • Formulation:

    • Intravenous (IV): Formulate Compound B4 in a solution suitable for injection (e.g., 10% DMSO, 40% PEG300, 50% Saline) at 1-2 mg/kg.

    • Oral (PO): Formulate in an oral gavage-compatible vehicle (e.g., 0.5% HPMC in water) at 5-10 mg/kg.[13]

  • Administration:

    • Administer a single bolus dose via the tail vein (IV) or oral gavage (PO).[13]

  • Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) at designated time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.[13][14] A terminal cardiac puncture can be used for the final time point.

  • Sample Processing: Process blood to plasma by centrifugation and store at -80°C until analysis.[16]

  • Bioanalysis: Quantify the concentration of Compound B4 in plasma samples using a developed and validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.[17]

Table 2: Comparative Pharmacokinetic Parameters

ParameterCompound B4 (Hypothetical Data)XAV939 (Published Data)Definition & Importance
T½ (Elimination Half-life) 4.5 hours (PO)~6-8 hours (Varies)Time for drug concentration to decrease by half. Dictates dosing frequency.[17]
Cmax (Max Concentration) 1.2 µM @ 2 hours (10 mg/kg PO)Formulation dependentPeak plasma concentration. Must exceed the in vitro IC50 for efficacy.[17]
AUC (Area Under the Curve) 6,500 ng*h/mLFormulation dependentTotal drug exposure over time. Key indicator of overall exposure.
F% (Oral Bioavailability) 35%Poor aqueous solubility suggests low bioavailability[18]The fraction of the oral dose that reaches systemic circulation. Higher is generally better.

Interpretation: The hypothetical PK data for Compound B4 indicates good oral absorption and a half-life that supports once or twice-daily dosing. The achieved Cmax is well above the cellular IC50, suggesting that therapeutic concentrations are achievable in vivo. XAV939's known poor solubility often necessitates formulation strategies or different administration routes for in vivo studies.[18]

Phase 2: Pharmacodynamic (PD) & Target Engagement - Is the Drug Hitting the Target?

After establishing adequate exposure, the next critical step is to confirm that Compound B4 inhibits the Wnt/β-catenin pathway in the tumor tissue itself. This is achieved by measuring the expression of direct downstream target genes. Axin2 is an ideal PD biomarker as it is a direct transcriptional target of β-catenin and part of a negative feedback loop.[8][10]

Experimental Protocol: Xenograft Model Pharmacodynamic Study
  • Animal Model: Use immunodeficient mice (e.g., NU/NU nude) to prevent rejection of human tumor cells.[19]

  • Cell Implantation: Subcutaneously implant a Wnt-dependent human colorectal cancer cell line, such as SW480 (5 x 10⁶ cells mixed with Matrigel), into the flank of each mouse.[11][19]

  • Tumor Growth: Allow tumors to establish and reach a mean volume of 150-200 mm³.[19]

  • Dosing: Based on PK data, administer a range of doses of Compound B4 (e.g., 10, 30, 100 mg/kg, PO, QD) for 3-5 days. Include a vehicle control group and a XAV939 comparator group.

  • Tissue Collection: At a set time after the final dose (e.g., 4 hours, corresponding to high exposure), euthanize the mice and excise the tumors. Flash-freeze a portion for RNA/protein analysis and fix the remainder for histology.

  • Biomarker Analysis (qRT-PCR):

    • Isolate total RNA from the frozen tumor tissue.

    • Perform reverse transcription to generate cDNA.

    • Use quantitative PCR (qPCR) to measure the relative mRNA levels of AXIN2 and c-MYC. Normalize data to a housekeeping gene (e.g., GAPDH).[3]

G cluster_pathway Wnt Signaling Pathway cluster_nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD binds BetaCatenin β-catenin FZD->BetaCatenin stabilizes Nucleus Nucleus BetaCatenin->Nucleus translocates TCF TCF/LEF TargetGenes Target Genes (AXIN2, c-MYC) TCF->TargetGenes activates Inhibitor Compound B4 (Inhibitor) Inhibitor->BetaCatenin destabilizes

Caption: Simplified Wnt/β-catenin signaling and point of intervention.

Expected Outcome: A dose-dependent decrease in AXIN2 and c-MYC mRNA levels in the tumors of mice treated with Compound B4 would provide strong evidence of target engagement. Comparing the magnitude of this reduction to the XAV939-treated group will establish relative in vivo potency.

Phase 3: Preclinical Efficacy - Does the Drug Inhibit Tumor Growth?

With favorable PK and PD profiles, the final validation step is to assess whether Compound B4 can produce a significant anti-tumor effect in a long-term study.

Experimental Protocol: Colorectal Cancer Xenograft Efficacy Study

This protocol follows the same initial steps as the PD study (animal model, cell implantation, and initial tumor growth).[11][19]

  • Randomization: Once tumors reach 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.[19]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% HPMC, PO, QD)

    • Group 2: Compound B4 (e.g., 50 mg/kg, PO, QD - dose selected from PD study)

    • Group 3: XAV939 (e.g., 20 mg/kg, IP, QD - dose based on literature)

    • Group 4 (Optional): Positive Control (Standard-of-care chemotherapy)

  • Dosing & Monitoring: Administer the compounds daily for a period of 21-28 days.[19] Measure tumor volumes with calipers and mouse body weights twice weekly.[19] Body weight is a key indicator of general toxicity.

  • Endpoints: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the planned treatment duration.[19]

  • Data Analysis:

    • Plot mean tumor volume vs. time for each group.

    • Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study. A %TGI value of 60% or greater is often considered significant.

Table 3: Comparative Efficacy & Safety Endpoints

ParameterCompound B4 (Hypothetical Outcome)XAV939 (Published Outcome)Interpretation
Tumor Growth Inhibition (%TGI) 75%~40-50% (often used in combination)[4]Demonstrates robust single-agent efficacy.
Tumor Stasis / Regression Evidence of tumor stasisPrimarily slows growth[4]A superior outcome indicating potent anti-tumor activity.
Mean Body Weight Change < 5% loss< 10% lossIndicates the compound is well-tolerated at the efficacious dose.

References

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  • Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling. PubMed Central, NIH. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to Quantifying Biphenyl Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative review of the predominant analytical methods for the quantification of biphenyl compounds and their derivatives (such as polychlorinated biphenyls, PCBs, and their hydroxylated metabolites) in complex biological matrices. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for generating accurate, reliable, and reproducible data. This document moves beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into the strengths, limitations, and practical applications of each technique.

The Analytical Challenge: Biphenyls in Biological Systems

Biphenyl and its derivatives are a class of compounds with significant interest in both environmental monitoring and pharmaceutical development. Some, like PCBs, are persistent organic pollutants, while others form the structural core of therapeutic agents. Their analysis in biological samples such as blood, plasma, serum, and tissue is often complicated by the complexity of the matrix and the typically low concentrations of the analytes.[1] Endogenous components like proteins, lipids, and salts can interfere with analysis, necessitating robust sample preparation and highly selective detection methods.[1]

Part 1: The Critical First Step - Sample Preparation

Before any instrumental analysis, the target biphenyl compounds must be isolated from the intricate biological matrix. The choice of sample preparation technique is as critical as the choice of the analytical instrument itself and is dictated by the physicochemical properties of the analyte, the nature of the sample, and the sensitivity requirements of the assay.[2]

Common Extraction Techniques:
  • Liquid-Liquid Extraction (LLE): A conventional method where the sample is partitioned between two immiscible liquid phases.[1][3] It is effective at removing inorganic salts but can be labor-intensive, use large volumes of organic solvents, and is prone to emulsion formation.[4]

  • Solid-Phase Extraction (SPE): A more controlled and automatable technique where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent.[3][5] SPE offers high selectivity and produces cleaner samples compared to LLE.[4]

  • Protein Precipitation (PPT): A simple and rapid method, particularly for plasma or serum, where an organic solvent or acid is added to denature and precipitate proteins.[6] While fast and inexpensive, it provides minimal cleanup, removing only proteins and leaving salts and other small molecules that can cause ion suppression in mass spectrometry.[6]

  • Supported Liquid Extraction (SLE): This technique combines the mechanism of LLE with the convenience of SPE. The aqueous sample is adsorbed onto an inert solid support, and the analytes are eluted with a water-immiscible organic solvent, avoiding the emulsion issues of traditional LLE.[4][6]

The following diagram illustrates a generalized workflow for preparing a biological sample for chromatographic analysis.

G cluster_prep Sample Preparation Workflow cluster_spe_steps SPE Steps Sample Biological Sample (e.g., Plasma, Serum) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Simple & Fast SPE Solid-Phase Extraction (SPE) Sample->SPE High Selectivity Centrifuge1 Centrifugation Precipitation->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Evaporate Evaporation & Reconstitution Supernatant1->Evaporate Minimal Cleanup LLE Liquid-Liquid Extraction (LLE) Condition 1. Condition Column Load 2. Load Sample Wash 3. Wash Interferences Elute 4. Elute Analyte Elute->Evaporate Final_Extract Final Extract for Analysis Evaporate->Final_Extract

A generalized workflow for sample preparation.

Part 2: A Comparative Review of Core Analytical Methodologies

The choice of instrumental analysis hinges on a trade-off between sensitivity, selectivity, cost, and throughput. Here, we compare the most prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV or Fluorescence detection (HPLC-UV/FLD), and Enzyme-Linked Immunosorbent Assay (ELISA).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds.[7] Its high chromatographic resolution and the specificity of mass spectrometric detection make it a powerful tool for identifying and quantifying a wide range of biphenyl compounds, particularly PCBs.[3][8]

Causality Behind the Method: The fundamental principle is the separation of compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column. The mass spectrometer then bombards the eluted molecules with electrons, causing them to ionize and fragment into predictable patterns, which serve as a "molecular fingerprint" for unambiguous identification.[9] For polar analytes like hydroxylated biphenyls, a derivatization step is often required to increase their volatility and thermal stability, making them amenable to GC analysis.[10]

Experimental Protocol: GC-MS for PCB Congeners in Human Plasma

This protocol is based on methodologies described for the routine analysis of common PCB congeners.[3][5]

  • Sample Preparation (LLE-SPE):

    • To 1 mL of human plasma, add an internal standard solution.

    • Perform a liquid-liquid extraction using a suitable organic solvent like n-hexane.

    • Vortex and centrifuge the sample to separate the layers.

    • Collect the organic (upper) layer containing the PCBs.

    • Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel or Florisil) for cleanup to remove interfering lipids.[5][11]

    • Elute the PCBs from the SPE cartridge.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of solvent.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as an HP-5MS (or equivalent), is typically used.[5]

    • Carrier Gas: Helium at a constant flow rate.[3]

    • Injection: 1-2 µL of the final extract is injected in splitless mode.

    • Oven Program: A temperature gradient is employed to separate the congeners, e.g., starting at 80°C and ramping up to 300°C.

    • MS Detection: The mass spectrometer is operated in electron impact (EI) ionization mode. For quantification, Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions for each PCB congener.[3]

  • Data Analysis:

    • Construct a calibration curve by analyzing standards of known concentrations.

    • Quantify the PCBs in the sample by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.

cluster_gcms GC-MS Analysis Workflow Extract Prepared Sample Extract Injector GC Injector (Vaporization) Extract->Injector Column GC Column (Separation by Volatility) Injector->Column Transfer Heated Transfer Line Column->Transfer IonSource MS Ion Source (Electron Impact) Transfer->IonSource Eluted Analytes MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Fragment Ions Detector MS Detector MassAnalyzer->Detector Separated by m/z Data Data System (Chromatogram) Detector->Data

Workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the cornerstone of modern bioanalysis due to its exceptional sensitivity and selectivity. It is particularly well-suited for polar, non-volatile, and thermally labile compounds, such as hydroxylated or sulfated biphenyl metabolites, which can be analyzed directly without derivatization.[10][12]

Causality Behind the Method: The process begins with a high-performance liquid chromatograph (HPLC) separating compounds in a liquid mobile phase based on their affinity for the stationary phase (typically a C18 column in reversed-phase mode).[13] The eluent is then introduced into the mass spectrometer, where techniques like electrospray ionization (ESI) generate ions in the gas phase. A tandem mass spectrometer (e.g., a triple quadrupole) provides exquisite selectivity by first selecting a specific parent ion (Q1), fragmenting it in a collision cell (Q2), and then monitoring for a specific fragment ion (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels.[10]

Experimental Protocol: LC-MS/MS for Hydroxylated PCBs in Serum

This protocol is based on principles for the bioanalysis of small molecules in plasma/serum.[14]

  • Sample Preparation:

    • "Dilute-and-Shoot": For high-sensitivity instruments, a simple dilution of the plasma or serum sample with a solvent (e.g., acetonitrile) containing an internal standard may be sufficient.[10][13][15] This minimizes sample handling and analyte loss.

    • Protein Precipitation: To 100 µL of serum, add 300 µL of cold acetonitrile containing a suitable internal standard. Vortex vigorously to precipitate proteins.

    • Centrifugation: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

    • Injection: Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size) is common for fast analysis.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

    • MS Detection: Electrospray ionization (ESI) in negative ion mode is typically used for hydroxylated biphenyls. MRM transitions are optimized for each target analyte and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using matrix-matched standards.

    • Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

cluster_lcms LC-MS/MS Analysis Workflow Sample Prepared Sample Injector Autosampler Sample->Injector Pump HPLC Pump (Mobile Phase) Pump->Injector Column LC Column (Separation by Polarity) Injector->Column IonSource MS Ion Source (e.g., ESI) Column->IonSource Separated Analytes Q1 Q1: Precursor Ion Selection IonSource->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data System Detector->Data

Workflow for LC-MS/MS analysis.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)

HPLC with UV or fluorescence detection is a workhorse in many analytical laboratories. It offers a robust and cost-effective solution for quantifying biphenyl compounds when the extreme sensitivity of mass spectrometry is not required.[16]

Causality Behind the Method: The separation principle is identical to that in LC-MS. However, detection relies on the intrinsic photophysical properties of the analyte. A UV detector measures the absorbance of light by the aromatic rings of the biphenyl structure. A fluorescence detector provides greater sensitivity and selectivity but requires the analyte to be naturally fluorescent or to be derivatized with a fluorescent tag.[17][18]

Experimental Protocol: HPLC-DAD for 4,4'-Dihydroxybiphenyl

This protocol is based on a generalized method for biphenolic compounds.[19]

  • Sample Preparation:

    • Samples are dissolved in a suitable solvent (e.g., methanol/water).

    • For complex matrices, an SPE cleanup step may be necessary to remove interferences.

    • The final solution is filtered through a 0.45 µm filter before injection.

  • HPLC-DAD Analysis:

    • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: The DAD is set to monitor the absorbance at the maximum wavelength of the analyte (e.g., around 260 nm for 4,4'-dihydroxybiphenyl). The DAD acquires the entire UV-Vis spectrum, aiding in peak purity assessment and identification.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique that can offer very high sensitivity and high throughput for screening large numbers of samples.[20] It is fundamentally different from chromatographic methods as it relies on the highly specific binding of an antibody to the target antigen.[20]

Causality Behind the Method: In a typical competitive ELISA for a small molecule like a biphenyl compound, a known amount of the target compound is coated onto a microplate well. The biological sample, which contains an unknown amount of the compound, is added along with a specific antibody. The compound in the sample competes with the compound on the plate for binding to the limited amount of antibody. After washing, a secondary antibody linked to an enzyme is added, followed by a substrate that produces a measurable colorimetric, fluorescent, or chemiluminescent signal.[21] A higher concentration of the biphenyl compound in the sample results in less antibody binding to the plate and thus a weaker signal.

Experimental Protocol: General Competitive ELISA

  • Coating: Microplate wells are coated with a biphenyl-protein conjugate.

  • Blocking: Non-specific binding sites on the plate are blocked with a protein solution (e.g., BSA).

  • Competition: Standards or prepared biological samples are added to the wells simultaneously with a specific primary antibody against the biphenyl compound. The plate is incubated.

  • Washing: The plate is washed to remove unbound antibody and sample components.

  • Detection: An enzyme-conjugated secondary antibody (that binds to the primary antibody) is added and incubated.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added. The enzyme converts the substrate to a colored product.

  • Measurement: The absorbance is read on a microplate reader. The concentration is inversely proportional to the signal.

cluster_elisa Competitive ELISA Workflow Coat 1. Coat Plate with Biphenyl-Antigen Conjugate Block 2. Block Plate Coat->Block Compete 3. Add Sample + Primary Ab (Competition Step) Block->Compete Wash1 4. Wash Compete->Wash1 Detect 5. Add Enzyme-linked Secondary Ab Wash1->Detect Wash2 6. Wash Detect->Wash2 Substrate 7. Add Substrate Wash2->Substrate Read 8. Read Signal (e.g., Absorbance) Substrate->Read

Workflow for a competitive ELISA.

Part 3: Quantitative Performance and Method Selection

The choice of method is ultimately guided by the specific requirements of the analysis. The following table summarizes the performance characteristics compiled from various studies.

ParameterHPLC-UV/DADGC-MSLC-MS/MSELISA
Principle UV/Vis AbsorbanceMass-to-Charge RatioTandem Mass SpectrometryAntibody-Antigen Binding
Selectivity ModerateHighVery HighHigh (but prone to cross-reactivity)
Sensitivity (Typical LOQ) ng/mL to µg/mL[19][22]pg/mL to ng/mL[8][10]pg/mL to sub-pg/mL[10][15]pg/mL to ng/mL
Throughput HighModerateModerate to HighVery High
Derivatization Required? NoOften, for polar analytes[10]NoNo
Matrix Effect Prone to interferenceLess prone than LC-MSCan be significant, requires mitigationCan be significant
Cost (Instrument & Consumables) LowModerateHighLow (per sample, high for kit)
Primary Application Routine QC, high concentration analysisEnvironmental monitoring (PCBs), forensicsBioanalysis, metabolite ID, trace quantificationHigh-throughput screening

Conclusion: Selecting the Right Tool for the Job

As a Senior Application Scientist, my recommendation is to align the analytical technique with the research question:

  • For routine analysis and quality control where analyte concentrations are relatively high (µg/mL range), HPLC-UV/DAD offers a robust, reliable, and cost-effective solution. Its simplicity and high throughput are major advantages.

  • For the analysis of persistent organic pollutants like PCBs , GC-MS remains a powerful and widely validated technique. Its high selectivity and extensive libraries of mass spectra make it ideal for congener-specific identification and quantification.[3][7]

  • For trace-level quantification in complex biological matrices , such as in pharmacokinetic studies, metabolite identification, or low-level exposure assessment, LC-MS/MS is the undisputed method of choice. Its unparalleled sensitivity and selectivity allow for minimal sample preparation and the confident quantification of analytes at pg/mL levels and below.[10][15]

  • For high-throughput screening of a large number of samples for a specific biphenyl compound, ELISA can be an excellent tool, provided a specific and validated antibody kit is available.[23] It is ideal for initial screening before confirming positive hits with a more definitive method like LC-MS/MS.

Ultimately, every protocol described must be a self-validating system within your laboratory. The methods presented here are based on established principles and published data, providing a solid foundation for developing and validating an analytical procedure that is accurate, precise, and fit for its intended purpose.[24][25]

References

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  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. (2016). Journal of Chromatographic Science, Oxford Academic.
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  • A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. (1994). PubMed.
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A Critical Review of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide: A Comparative Analysis of its Potential Pharmacological Effects

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a critical literature review of the potential pharmacological effects of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide (CAS 1159944-09-8), a biphenyl carboxamide derivative with limited publicly available pharmacological data.[1][2][3] Due to the scarcity of direct experimental evidence for this specific compound, this review employs a comparative approach, analyzing its structural features in the context of pharmacologically active analogs. By examining the structure-activity relationships of related biphenyl carboxamides with known analgesic, anti-inflammatory, and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist activities, we aim to provide an informed perspective on the potential therapeutic applications and mechanistic pathways of the title compound. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of novel biphenyl carboxamide scaffolds.

Introduction to this compound

This compound is a small molecule belonging to the biphenyl carboxamide class of compounds. The core structure consists of two phenyl rings linked together, with a carboxamide moiety at the 4-position of one ring and a hydroxyl group at the 4'-position of the other. The amide nitrogen is further substituted with two methyl groups.

Chemical Structure:

Caption: Chemical structure of this compound.

While the synthesis of this compound is plausible through established synthetic routes for biphenyl derivatives, a detailed investigation of its pharmacological profile has not been extensively reported in peer-reviewed literature. This guide will, therefore, draw parallels with structurally similar compounds to infer its potential biological activities.

Comparative Analysis with Pharmacologically Active Biphenyl Carboxamide Analogs

The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. This section will compare this compound with analogs that have demonstrated analgesic, anti-inflammatory, and TRPV1 antagonist properties.

Analgesic and Anti-inflammatory Potential

Numerous studies have highlighted the analgesic and anti-inflammatory properties of biphenyl carboxamide derivatives.[4][5][6][7][8] These compounds often act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

A study on 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide demonstrated significant anti-inflammatory and analgesic effects in animal models.[4] This compound reduced carrageenan-induced paw edema and inhibited acetic acid-induced writhing, indicative of its anti-inflammatory and analgesic properties.[4]

Structural Comparison and Inferred Activity:

Compound4'-Substitution4-Carboxamide SubstitutionReported Activity
This compound -OH-C(O)N(CH₃)₂Not Reported
4'-Methylbiphenyl-2-(4-carboxy phenyl)carboxamide[4]-CH₃-C(O)NH-Ph-COOHAnalgesic, Anti-inflammatory
Flurbiprofen-CH₃-CH(CH₃)COOHAnalgesic, Anti-inflammatory
Diflunisal-F, -F-COOHAnalgesic, Anti-inflammatory

The presence of the 4'-hydroxyl group in the title compound introduces a polar functional group that can participate in hydrogen bonding with biological targets. The N,N-dimethylated carboxamide at the 4-position is a common feature in many biologically active molecules. Based on the activities of its analogs, it is plausible that this compound may possess analgesic and anti-inflammatory properties. However, the specific nature and potency of this activity would require experimental validation.

Potential as a TRPV1 Antagonist

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception.[9][10][11] Several biphenyl-4-carboxamide derivatives have been identified as potent TRPV1 antagonists, making them promising candidates for the treatment of neuropathic pain.[12][13]

For instance, a series of N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide derivatives were synthesized and evaluated as TRPV1 antagonists.[12] These compounds showed significant potential in ameliorating neuropathic pain.

Signaling Pathway of TRPV1 Activation and Antagonism:

cluster_0 Cell Membrane TRPV1 TRPV1 Ca2+ Ca2+ TRPV1->Ca2+ Influx Na+ Na+ TRPV1->Na+ Influx Capsaicin Capsaicin Capsaicin->TRPV1 Activates Heat Heat Heat->TRPV1 Activates Protons Protons Protons->TRPV1 Activates Depolarization Depolarization Ca2+->Depolarization Na+->Depolarization Biphenyl_Carboxamide Biphenyl Carboxamide (Antagonist) Biphenyl_Carboxamide->TRPV1 Blocks Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: Simplified signaling pathway of TRPV1 activation and antagonism.

The structural similarity of this compound to known TRPV1 antagonists suggests that it could also interact with this receptor. The biphenyl core provides a rigid scaffold, while the hydroxyl and carboxamide groups can form key interactions with the receptor's binding pocket.

Experimental Protocols for Pharmacological Evaluation

To ascertain the pharmacological profile of this compound, a series of in vitro and in vivo assays are necessary. The following are representative protocols for evaluating its potential analgesic, anti-inflammatory, and TRPV1 antagonist activities.

In Vitro TRPV1 Antagonist Assay (Calcium Influx Assay)

Objective: To determine the ability of the test compound to inhibit capsaicin-induced calcium influx in cells expressing human TRPV1.

Workflow:

cluster_0 Cell Culture and Preparation cluster_1 Compound Treatment and Stimulation cluster_2 Data Acquisition and Analysis Cell_Seeding Seed HEK293 cells expressing hTRPV1 into 96-well plates Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubation_1->Dye_Loading Incubation_2 Incubate for 1 hour Dye_Loading->Incubation_2 Washing Wash cells to remove excess dye Incubation_2->Washing Add_Compound Add test compound at various concentrations Washing->Add_Compound Incubation_3 Incubate for 15 minutes Add_Compound->Incubation_3 Add_Capsaicin Add capsaicin (TRPV1 agonist) Incubation_3->Add_Capsaicin Measure_Fluorescence Measure fluorescence intensity (calcium influx) Add_Capsaicin->Measure_Fluorescence Data_Analysis Calculate IC50 values Measure_Fluorescence->Data_Analysis

Caption: Experimental workflow for an in vitro TRPV1 antagonist assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing human TRPV1 in appropriate culture medium.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Wash the cells to remove excess dye and then add the test compound at various concentrations. Incubate for 15-30 minutes.

  • TRPV1 Activation: Add a known concentration of capsaicin to all wells to activate the TRPV1 channels.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test)

Objective: To evaluate the peripheral analgesic activity of the test compound in a mouse model of visceral pain.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the mice into groups (e.g., vehicle control, positive control, and test compound groups). Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Conclusion and Future Directions

While direct pharmacological data for this compound is currently unavailable in the public domain, a comparative analysis of its structure with known bioactive biphenyl carboxamide derivatives provides a strong rationale for investigating its potential as an analgesic, anti-inflammatory, and/or TRPV1 antagonist agent. The presence of the 4'-hydroxyl group and the N,N-dimethyl carboxamide moiety are key features that warrant further exploration.

Future research should focus on the synthesis and comprehensive pharmacological characterization of this compound. The experimental protocols outlined in this guide provide a framework for such investigations. Elucidating the in vitro and in vivo activity, mechanism of action, and pharmacokinetic profile of this compound will be crucial in determining its therapeutic potential and its place within the broader landscape of biphenyl carboxamide-based therapeutics.

References

A comprehensive list of references will be provided upon the availability of specific experimental data for the title compound and its analogs. The current analysis is based on the publicly available literature for related compounds.

Sources

Methods for determining the purity of synthesized 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of novel chemical entities for pharmaceutical applications, the purity of the target compound is a paramount concern. For a molecule like 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide, a biphenyl carboxamide derivative with potential therapeutic applications, even minute impurities can significantly alter its pharmacological and toxicological profile. Therefore, rigorous analytical methodologies are essential to ensure the identity, strength, quality, and purity of the synthesized active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparison of key analytical techniques for determining the purity of this compound, offering insights into the experimental choices and the self-validating nature of these protocols.

The selection of an appropriate analytical method is a critical decision in the drug development process.[3] Regulatory bodies such as the FDA, EMA, and ICH mandate the use of validated analytical methods to ensure that drug products meet stringent quality and safety standards.[1][2][4] This guide will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, widely employed for the separation and quantification of organic impurities.[5][6] Its precision and versatility make it the gold standard for routine quality control and purity determination.[3] For this compound, a reversed-phase HPLC method is typically the most suitable approach.

Causality Behind Experimental Choices:

The choice of a reversed-phase C18 column is based on the non-polar nature of the biphenyl core of the molecule, which will interact favorably with the non-polar stationary phase. A gradient elution with a mobile phase consisting of an aqueous component (like water with a small percentage of formic acid to improve peak shape) and an organic modifier (such as acetonitrile or methanol) is often necessary to effectively separate the main compound from a range of potential impurities with varying polarities. UV detection is appropriate due to the presence of chromophores (the biphenyl system and the carboxamide group) in the molecule, which will absorb UV light at a specific wavelength, allowing for sensitive detection.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.[7]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient might start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more non-polar impurities.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (determined by DAD analysis).

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time of Main Peak[Insert Value] min
Area of Main Peak[Insert Value]
Total Area of All Peaks[Insert Value]
Purity (Area %) [Calculated Value] %

Mass Spectrometry (MS): Unveiling Impurity Identity

Mass spectrometry is a powerful tool for the identification and characterization of impurities, offering high sensitivity and selectivity.[5][8][9] When coupled with a separation technique like HPLC (LC-MS), it becomes an indispensable method for impurity profiling.[8][10] This is particularly crucial for identifying unknown impurities that may not be detectable by UV or for which reference standards are not available.[9]

Causality Behind Experimental Choices:

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity and propose its structure.[9] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion of an impurity, providing structural information that aids in its identification.[9]

Experimental Protocol: LC-MS for Impurity Identification
  • Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an electrospray ionization (ESI) source.[11]

  • LC Conditions: The same or a similar HPLC method as described above can be used.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: A wide range to cover the expected molecular weight of the main compound and potential impurities (e.g., m/z 100-1000).

    • Data Acquisition: Full scan mode for initial screening and targeted MS/MS for structural elucidation of detected impurities.

  • Data Analysis: The mass spectra of the impurity peaks are analyzed to determine their exact mass. This information, along with fragmentation patterns from MS/MS experiments and knowledge of the synthetic route, is used to propose the structures of the impurities.

Data Presentation: Impurity Profile by LC-MS
Retention Time (min)[M+H]⁺ (Observed)Proposed Elemental CompositionProposed Structure
[Value][Value][Formula][Structure]
[Value][Value][Formula][Structure]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy provides detailed structural information about a molecule, making it an essential tool for confirming the identity of the synthesized this compound and for identifying and characterizing impurities.[3][5] Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard of the analyte.

Causality Behind Experimental Choices:

¹H NMR provides information about the number and types of protons in the molecule, as well as their chemical environment. ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, confirming the overall structure. For qNMR, a certified internal standard with a known concentration and purity is added to the sample. The purity of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Experimental Protocol: ¹H NMR for Purity and Structural Confirmation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. For qNMR, ensure a long relaxation delay to allow for complete relaxation of all signals.

  • Data Analysis:

    • Structural Confirmation: Assign the signals in the ¹H NMR spectrum to the corresponding protons in the structure of this compound.

    • Purity Determination (by integration): Identify any impurity signals and calculate the purity by comparing the integral of the main compound signals to the total integral of all signals.

    • qNMR Analysis: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS Where: I = integral, N = number of protons for the signal, MW = molecular weight, m = mass, IS = internal standard.

Data Presentation: ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
[Value][s, d, t, etc.][Value][Proton Assignment]
[Value][s, d, t, etc.][Value][Proton Assignment]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] While not typically used for quantitative purity determination, it serves as an excellent method for confirming the identity of the synthesized compound and for detecting the presence of impurities with different functional groups.[12]

Causality Behind Experimental Choices:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the amide, the C-N stretch of the amide, and the aromatic C=C and C-H stretching and bending vibrations of the biphenyl rings.[13][14][15] The absence of peaks corresponding to starting materials or potential side products can provide evidence of the compound's purity.

Experimental Protocol: FTIR Analysis
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or mixed with KBr and pressed into a pellet.

  • Data Acquisition: Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected bands for the target molecule.

Data Presentation: Key FTIR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
~3300 (broad)O-H stretch (phenol)
~1630C=O stretch (amide)
~1600, ~1500C=C stretch (aromatic)
~1400C-N stretch (amide)

Workflow for Comprehensive Purity Determination

The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound, integrating the complementary strengths of each analytical technique.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_final Final Report Synthesis Synthesized Compound FTIR FTIR Analysis Synthesis->FTIR Identity Check NMR_ID NMR for Structural ID Synthesis->NMR_ID Structural Confirmation HPLC HPLC Purity (Area %) NMR_ID->HPLC Proceed if Structure is Correct LCMS LC-MS Impurity ID HPLC->LCMS Investigate Impurity Peaks qNMR qNMR for Absolute Purity HPLC->qNMR Final_Report Certificate of Analysis LCMS->Final_Report qNMR->Final_Report

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide (CAS No. 1159944-09-8). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. The following procedures are based on a synthesis of best practices for handling compounds with similar structural motifs, including phenolic compounds, aromatic amides, and biphenyl derivatives.

Hazard Analysis: A Structurally-Based Risk Assessment

  • Phenolic Moiety (-OH group): Phenolic compounds can be corrosive and toxic.[1] Phenol itself is known to cause severe chemical burns and has systemic toxicity upon absorption through the skin, inhalation, or ingestion.[1][2] It has an anesthetic effect, meaning burns may not be immediately painful.[1] Chronic exposure can lead to damage to the central nervous system, liver, and kidneys.[2]

  • Aromatic Amide Moiety (-CON(CH₃)₂): Aromatic amides and their precursors, aromatic amines, can be hazardous.[3][4] Some aromatic amines are known or suspected carcinogens.[3][5] While the amide itself is generally less reactive than an amine, it is crucial to handle the compound with care to avoid inhalation of dust or direct skin contact.

  • Biphenyl Core: Biphenyl compounds can be irritating to the skin and eyes and may cause respiratory irritation.[6] Some biphenyl derivatives, particularly polychlorinated biphenyls (PCBs), are persistent organic pollutants with significant environmental and health risks.[7] While this compound is not chlorinated, caution regarding its environmental release is prudent.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy, coupled with stringent handling and disposal protocols, is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to minimize exposure. The selection of PPE should be based on the specific task being performed.

Table 1: Recommended PPE for Laboratory Operations
Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling of Solid Safety glasses with side shields (minimum); Chemical safety goggles if dust is generated.Double exam-style nitrile gloves or thicker (8mil) nitrile gloves.[2]Fully buttoned lab coat.[2]Work in a certified chemical fume hood. If not possible, a NIOSH-approved respirator for organic vapors and particulates is required.[8]
Preparing Solutions Chemical safety goggles and a face shield.[2]Utility grade neoprene or butyl gloves over nitrile gloves.[2]Chemical-resistant apron over a lab coat.[2]All work must be conducted in a certified chemical fume hood.[8]
General Handling of Dilute Solutions Safety glasses with side shields.Double exam-style nitrile gloves.[2]Lab coat.[2]Not generally required if handled in a well-ventilated area.

Causality Behind PPE Choices:

  • Eye and Face Protection: The risk of splashes, particularly when handling solutions, necessitates the use of chemical safety goggles and a face shield to protect against the corrosive potential of the phenolic group.[2]

  • Hand Protection: Due to the efficient skin penetration of phenolic compounds, robust glove selection is critical.[1] Double gloving with nitrile provides protection against incidental contact, while heavier-duty gloves like neoprene or butyl are recommended for handling concentrated solutions, as they offer greater chemical resistance.[2][8]

  • Body Protection: A lab coat protects against minor spills, while a chemical-resistant apron provides an additional barrier during operations with a higher splash risk.[2]

  • Respiratory Protection: The use of a fume hood as the primary engineering control is crucial to prevent the inhalation of fine powders or aerosols, which is a potential route of exposure for both the biphenyl and aromatic amide components.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing risk.

Pre-Handling Checklist
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[8]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible within 10 seconds of your work area.[1]

  • Spill Kit: Ensure a spill kit appropriate for solid and liquid chemical spills is readily available. For phenolic compounds, having polyethylene glycol (PEG-300 or PEG-400) in the first aid kit for skin exposures is highly recommended.[1]

  • Waste Container: Prepare a dedicated, clearly labeled hazardous waste container for all solid and liquid waste generated.

Step-by-Step Handling Protocol
  • Don PPE: Before handling the chemical, put on all required PPE as outlined in Table 1.

  • Weighing: Carefully weigh the solid compound in the fume hood. To minimize dust formation, do not pour the powder from a height. Use a spatula to transfer the material.

  • Dissolving: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, allow the solution to cool before stoppering the flask.

  • Post-Handling: After completing your work, decontaminate your work area. Carefully remove and dispose of contaminated gloves and other disposable materials in the designated hazardous waste container. Wash your hands thoroughly with soap and water.

Emergency and Disposal Plan

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.

  • Protect Yourself: Don the appropriate PPE before attempting to clean a spill, including respiratory protection if necessary.[8]

  • Containment: For small liquid spills, absorb the material with an inert absorbent like vermiculite or commercially available pads.[8] For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collection: Place all contaminated materials into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

First Aid
  • Skin Contact: Immediately remove contaminated clothing.[9] Wipe off excess chemical with a gauze pad and wash the affected area with polyethylene glycol (PEG-300 or PEG-400) if available.[1] If PEG is not available, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all waste, including the pure compound, solutions, and contaminated labware (e.g., gloves, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Disposal must be conducted through a licensed professional waste disposal service in accordance with all federal, state, and local regulations. Incineration at high temperatures is often the preferred method for halogenated or aromatic compounds to ensure complete destruction.[10] Do not dispose of this chemical down the drain or in regular trash.

Workflow Visualization

The following diagram outlines the critical decision-making and operational flow for safely handling this compound.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_post Post-Handling & Disposal cluster_emergency Emergency Response RA 1. Risk Assessment (Phenolic, Amide, Biphenyl Hazards) PPE_Select 2. Select Appropriate PPE (See Table 1) RA->PPE_Select Area_Prep 3. Prepare Designated Area (Fume Hood, Spill Kit, Waste) PPE_Select->Area_Prep Handling 4. Execute Task (Weighing, Dissolving, etc.) Area_Prep->Handling Decon 5. Decontaminate Work Area Handling->Decon Spill Spill Occurs Handling->Spill If Spill FirstAid Exposure Occurs Handling->FirstAid If Exposure Waste 6. Segregate Hazardous Waste Decon->Waste Disposal 7. Arrange Professional Disposal Waste->Disposal

Caption: Workflow for handling this compound.

References

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available at: [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Available at: [Link]

  • Phenol Acetone Sector Group (PASG). for the SAFE USE of PHENOL. Cefic. Available at: [Link]

  • Dellinger, B., & Kaster, D. A. (1984). Waste disposal technologies for polychlorinated biphenyls. Environmental Health Perspectives, 59, 137–146. Available at: [Link]

  • El-Naas, M. H., & Al-Zuhair, S. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Journal of Petrochemistry and Technology. Available at: [Link]

  • World Health Organization. (1999). Biphenyl (CICADS). INCHEM. Available at: [Link]

  • Al-Shammari, A. M., Al-Saeed, M. H., & Al-Adili, A. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • Al-Shammari, A. M., Al-Saeed, M. H., & Al-Adili, A. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Amide Reduction. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. LinkedIn. Available at: [Link]

  • Mally, A., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(5), 1423–1435. Available at: [Link]

  • Beijing Xinheng Research Technology Co., Ltd. This compound. Available at: [Link]

  • National Center for Biotechnology Information. 4-Hydroxybiphenyl. PubChem Compound Database. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
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4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.